molecular formula C9H6BrNO B075139 5-Bromoquinolin-8-ol CAS No. 1198-14-7

5-Bromoquinolin-8-ol

カタログ番号: B075139
CAS番号: 1198-14-7
分子量: 224.05 g/mol
InChIキー: WIIUANWSGSTCLG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromoquinolin-8-ol is a multifunctional heterocyclic compound of significant interest in chemical research and development. Its primary research value stems from its dual functionality: the bromine atom at the 5-position serves as an excellent handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi), enabling the construction of more complex quinoline derivatives. Simultaneously, the 8-hydroxyquinoline moiety is a privileged scaffold known for its potent chelating properties, capable of binding to a wide range of metal ions (e.g., Cu²⁺, Fe³⁺, Zn²⁺) to form stable, lipophilic complexes. This chelation ability underpins its investigation in areas such as catalysis, where it can act as a ligand for transition metals, and in medicinal chemistry, where 8-hydroxyquinoline derivatives are explored for their antimicrobial, anticancer, and neuroprotective activities, often linked to metal ion homeostasis disruption. Furthermore, its structural motif is relevant in material science for the development of organic semiconductors and fluorescent sensors. This reagent is presented as a high-purity building block to facilitate advanced synthetic and mechanistic studies across these disciplines.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-bromoquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIUANWSGSTCLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20152590
Record name 8-Quinolinol, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198-14-7
Record name 5-Bromo-8-hydroxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Quinolinol, 5-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Quinolinol, 5-bromo-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74941
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Quinolinol, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromoquinolin-8-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.481
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline, a well-known chelating agent with a wide range of biological activities. The introduction of a bromine atom at the 5-position significantly influences its physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its primary mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, drug discovery, and materials science.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for understanding its behavior in both chemical and biological systems. These properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₆BrNO
Molecular Weight 224.05 g/mol
Melting Point 125 - 127 °C
Boiling Point 362.7 ± 22.0 °C (Predicted)
Density 1.705 g/cm³
Appearance White to off-white or pale beige crystalline powder
Solubility Relatively insoluble in water; soluble in organic solvents such as ethanol, methanol, and DMSO.
pKa (Predicted) 3.77 ± 0.10
Vapor Pressure 9.07E-06 mmHg at 25°C
Flash Point 173.2 °C

Experimental Protocols

The following sections detail the experimental methodologies for the synthesis and characterization of key physicochemical properties of this compound.

Synthesis of this compound via Bromination of 8-Hydroxyquinoline

This protocol is based on established methods for the bromination of 8-substituted quinolines.

Materials:

  • 8-Hydroxyquinoline

  • Bromine (Br₂)

  • Chloroform (CHCl₃)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Benzene (for recrystallization)

Procedure:

  • Dissolve 8-hydroxyquinoline (1 equivalent) in chloroform in a round-bottom flask.

  • Slowly add a solution of bromine (1 equivalent) in chloroform to the 8-hydroxyquinoline solution over a period of 5 minutes with constant stirring at room temperature.

  • Continue stirring the reaction mixture for 1 hour at room temperature.

  • The resulting solid is then dissolved in chloroform and washed three times with a 5% sodium bicarbonate solution.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • The crude this compound is then recrystallized from benzene to obtain a purified product.

Determination of Melting Point

This protocol describes a general method for determining the melting point of a solid organic compound using a capillary melting point apparatus.[1][2][3][4]

Materials:

  • Purified this compound

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

Procedure:

  • Ensure the sample of this compound is completely dry and finely powdered.

  • Introduce a small amount of the powdered sample into the open end of a capillary tube.

  • Gently tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). This range is the melting point of the sample.

Determination of Solubility

This protocol outlines a general shake-flask method to determine the solubility of this compound in a given solvent.[5][6][7][8][9]

Materials:

  • This compound

  • Selected solvent (e.g., water, ethanol, DMSO)

  • Vials with screw caps

  • Thermostatic shaker

  • Centrifuge

  • Analytical method for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the solvent.

  • Seal the vial and place it in a thermostatic shaker set at a constant temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the vial to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Quantify the concentration of this compound in the supernatant using a pre-calibrated analytical method.

  • The determined concentration represents the solubility of the compound in the chosen solvent at the specified temperature.

Determination of pKa by Potentiometric Titration

This protocol describes a general method for determining the acid dissociation constant (pKa) using potentiometric titration.[10][11][12][13][14]

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) solution (for maintaining ionic strength)

  • pH meter with a combination electrode

  • Burette

  • Magnetic stirrer and stir bar

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Prepare a solution of this compound of known concentration in a suitable solvent mixture (e.g., water-ethanol) with a constant ionic strength maintained by KCl.

  • If the compound is expected to be acidic, titrate with the standardized NaOH solution. If basic, titrate with the standardized HCl solution.

  • Add the titrant in small, known increments, and record the pH of the solution after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa can be determined from the pH at the half-equivalence point on the titration curve.

Determination of Octanol-Water Partition Coefficient (LogP)

This protocol outlines the shake-flask method for determining the LogP of a compound.[15][16][17][18][19]

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Shaker

  • Analytical method for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Prepare a stock solution of this compound in either water-saturated n-octanol or n-octanol-saturated water.

  • Add a known volume of the stock solution to a separatory funnel or centrifuge tube.

  • Add a known volume of the other phase (n-octanol or water).

  • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.

  • Allow the two phases to separate completely. If necessary, centrifuge to break up any emulsions.

  • Carefully separate the two phases.

  • Determine the concentration of this compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of the partition coefficient.

Mechanism of Action: Metal Ion Chelation

The primary biological and chemical activity of 8-hydroxyquinoline and its derivatives, including this compound, stems from their ability to act as potent chelating agents for various metal ions. This chelation is a key factor in their observed antimicrobial, anticancer, and neuroprotective properties.

The this compound molecule acts as a bidentate ligand, binding to a metal ion through two coordination sites: the nitrogen atom of the quinoline ring and the deprotonated oxygen atom of the hydroxyl group. This forms a stable five-membered ring with the metal ion.

Caption: Metal ion chelation by this compound.

The diagram above illustrates the chelation process where this compound acts as a bidentate ligand, binding to a metal ion (Mⁿ⁺) through its nitrogen and deprotonated oxygen atoms to form a stable chelate complex.

Conclusion

This technical guide has provided a detailed overview of the fundamental physicochemical properties of this compound, along with generalized experimental protocols for their determination. The data and methodologies presented herein are intended to support further research and development involving this versatile compound. A clear understanding of its synthesis, properties, and mechanism of action is essential for its effective application in medicinal chemistry, materials science, and other scientific disciplines.

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoquinolin-8-ol, a halogenated derivative of 8-hydroxyquinoline, is a pivotal building block in medicinal chemistry and materials science. Its unique structural features, including the reactive bromine atom and the chelating 8-hydroxyquinoline core, make it a versatile precursor for the synthesis of a wide array of novel compounds with significant biological and photophysical properties. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, offering detailed experimental protocols and in-depth analysis of its physicochemical properties.

Introduction

This compound, also known as 5-bromo-8-hydroxyquinoline, is a heterocyclic organic compound with the molecular formula C₉H₆BrNO.[1] The presence of a bromine atom at the 5-position of the quinoline ring serves as a convenient handle for various cross-coupling reactions, such as Suzuki, Stille, and Negishi reactions, enabling the introduction of diverse functional groups.[2] Concurrently, the 8-hydroxyquinoline moiety is a well-established bidentate chelating agent, capable of forming stable complexes with a variety of metal ions.[2] This dual functionality underpins its broad utility in the development of therapeutic agents, fluorescent sensors, and organic light-emitting diodes (OLEDs).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₉H₆BrNO[1]
Molecular Weight 224.05 g/mol [3]
CAS Number 1198-14-7[4]
Melting Point 127 °C[4][5]
Boiling Point 362.7 ± 22.0 °C (Predicted)[4]
Appearance White to yellow crystalline powder[5]
Solubility Soluble in various organic solvents.
Vapor Pressure 9.07E-06 mmHg at 25°C[4]

Synthesis of this compound

Several synthetic routes to this compound have been reported. The choice of method often depends on the desired purity, yield, and scalability.

Method 1: Direct Bromination of 8-Hydroxyquinoline

This is a common and direct approach for the synthesis of this compound. However, careful control of reaction conditions is crucial to minimize the formation of the di-brominated byproduct, 5,7-dibromo-8-hydroxyquinoline.[2]

Experimental Protocol:

  • Dissolve 8-hydroxyquinoline (1 equivalent) in a suitable solvent such as chloroform or acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1 hour).[6]

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with a solution of sodium bicarbonate to neutralize any remaining acid and then with water.[6]

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is then purified by recrystallization or column chromatography to afford pure this compound.[2]

Synthesis_Method_1 start 8-Hydroxyquinoline reaction Direct Bromination start->reaction reagent Bromine (Br2) Chloroform (CHCl3) reagent->reaction workup Aqueous Workup (NaHCO3, H2O) reaction->workup purification Purification (Recrystallization/ Column Chromatography) workup->purification product This compound purification->product

Caption: Workflow for the direct bromination of 8-hydroxyquinoline.

Method 2: Two-Step Synthesis from 8-Methoxyquinoline

This indirect method offers a route to high-purity this compound and avoids the formation of di-brominated byproducts.[2]

Experimental Protocol:

Step 1: Synthesis of 5-Bromo-8-methoxyquinoline

  • Dissolve 8-methoxyquinoline (1 equivalent) in chloroform.

  • Add a solution of bromine (1 equivalent) in chloroform dropwise at room temperature.

  • Stir the reaction mixture for a designated period. A reported yield for this step is 92%.[2]

  • After the reaction is complete, perform an appropriate workup to isolate the crude 5-bromo-8-methoxyquinoline.

Step 2: Demethylation to this compound

  • Dissolve the 5-bromo-8-methoxyquinoline from the previous step in dichloromethane.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add boron tribromide (BBr₃) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction carefully with water or methanol.

  • Perform an extractive workup and purify the crude product by column chromatography to obtain this compound. A reported yield for this step is 89%.[2]

Synthesis_Method_2 cluster_step1 Step 1: Bromination cluster_step2 Step 2: Demethylation start 8-Methoxyquinoline reaction1 Bromination start->reaction1 reagent1 Bromine (Br2) Chloroform (CHCl3) reagent1->reaction1 intermediate 5-Bromo-8-methoxyquinoline reaction1->intermediate intermediate2 5-Bromo-8-methoxyquinoline reagent2 Boron Tribromide (BBr3) Dichloromethane (CH2Cl2) reaction2 Demethylation reagent2->reaction2 product This compound reaction2->product intermediate2->reaction2

Caption: Two-step synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

Spectroscopic Data
TechniqueObserved Features
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling constants will be indicative of the substitution pattern.
¹³C NMR The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The chemical shift of the carbon atom attached to the bromine will be a key identifier.[3]
Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretching of the aromatic ring, C=C and C=N stretching of the quinoline core, and the C-Br stretch.[3][7]
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (m/z ≈ 223 and 225 due to the isotopic abundance of bromine).[3]

Applications in Research and Drug Development

This compound serves as a versatile platform for the development of a wide range of biologically active molecules. The 8-hydroxyquinoline scaffold is known for its antimicrobial, anticancer, and neuroprotective properties, which are often linked to its ability to chelate metal ions and disrupt metal homeostasis in cells.[2][8] The bromine atom at the 5-position allows for further structural modifications to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The described synthetic methods, coupled with the comprehensive characterization data, offer a solid foundation for researchers and scientists working with this important chemical intermediate. Its unique structural attributes and versatile reactivity ensure its continued importance in the fields of medicinal chemistry, drug development, and materials science.

References

5-Bromoquinolin-8-ol molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of 5-Bromoquinolin-8-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Formula

This compound is a derivative of 8-hydroxyquinoline, featuring a bromine atom substituted at the 5-position of the quinoline ring. The close proximity of the hydroxyl group and the heterocyclic nitrogen atom allows this compound to act as a potent bidentate chelating agent for a variety of metal ions.[1][2]

  • Chemical Formula: C₉H₆BrNO[3][4][5][6]

  • IUPAC Name: this compound[1][4]

  • Synonyms: 5-Bromo-8-hydroxyquinoline, 5-Bromo-8-quinolinol[4]

  • CAS Number: 1198-14-7[1][3][5]

The molecular structure of this compound is depicted in the diagram below.

Caption: 2D chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueReference(s)
Molecular Weight 224.05 g/mol [4]
Monoisotopic Mass 222.96328 Da[4]
Melting Point 127 °C[3]
Boiling Point (Predicted) 362.7 ± 22.0 °C[3]
Density (Rough Estimate) 1.5708 g/cm³[3]
Flash Point 173.2 °C[3]
Vapor Pressure 9.07E-06 mmHg at 25°C[3]
Topological Polar Surface Area 33.1 Ų[4]
Appearance White to Orange to Green powder/crystal

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Below is a summary of expected and reported spectroscopic features.

Spectroscopic TechniqueKey Features and Observations
¹H NMR The proton NMR spectrum would show characteristic signals for the aromatic protons on the quinoline ring. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine atom and the hydroxyl group.
¹³C NMR The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms of the quinoline core. The carbons attached to the bromine and hydroxyl groups will show characteristic chemical shifts.[4]
Infrared (IR) Spectroscopy The IR spectrum is expected to show characteristic absorption bands for: O-H stretching of the hydroxyl group, C-H stretching of the aromatic ring, C=C and C=N stretching vibrations of the quinoline ring, and a C-Br stretching vibration.[4]
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak corresponding to the molecular weight. A characteristic isotopic pattern will be observed due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio.

Experimental Protocols

a) Synthesis of this compound

The synthesis of this compound is commonly achieved through the direct bromination of 8-hydroxyquinoline.[1] The reaction must be carefully controlled to minimize the formation of the di-brominated byproduct, 5,7-dibromo-8-hydroxyquinoline.[1][7]

Objective: To synthesize this compound via electrophilic bromination of 8-hydroxyquinoline.

Materials:

  • 8-hydroxyquinoline

  • Bromine (Br₂) or N-bromosuccinimide (NBS)

  • Chloroform (CHCl₃) or Acetonitrile (CH₃CN)

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethanol-water mixture for recrystallization

Procedure:

  • Dissolve 8-hydroxyquinoline in a suitable solvent such as chloroform in a reaction flask.

  • Slowly add a solution of bromine in the same solvent to the 8-hydroxyquinoline solution over a period of time, while stirring at room temperature.[7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a 5% sodium bicarbonate solution to neutralize any excess acid.[7]

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.[7]

  • The crude product, a mixture of this compound and 5,7-dibromo-8-hydroxyquinoline, is then purified by column chromatography on silica gel.[1]

  • The purified product can be further recrystallized from an ethanol-water mixture to yield pure this compound.[7]

Synthesis_Workflow start 8-Hydroxyquinoline reaction Direct Bromination start->reaction brominating_agent Brominating Agent (e.g., Br₂ in Chloroform) brominating_agent->reaction crude_product Crude Product Mixture reaction->crude_product purification Purification (Column Chromatography) crude_product->purification final_product Pure this compound purification->final_product

Caption: General workflow for the synthesis of this compound.

b) Spectroscopic Characterization

Objective: To confirm the structure and purity of the synthesized this compound using NMR and IR spectroscopy.

NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum.

  • Data Analysis: Process the spectra and analyze the chemical shifts, coupling constants, and integration to confirm the presence of all expected protons and carbons and to verify the substitution pattern.

IR Spectroscopy Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.[4] Alternatively, if the sample is soluble, a solution cell can be used with a suitable solvent.

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the O-H, aromatic C-H, C=C, C=N, and C-Br functional groups to confirm the structure of the molecule.

Applications and Research Interest

This compound serves as a versatile building block in organic synthesis. The bromine atom at the 5-position can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Stille) to introduce new functional groups.[1] The 8-hydroxyquinoline moiety is a well-known chelating agent, making its derivatives valuable in areas such as:

  • Medicinal Chemistry: As antimicrobial, anticancer, and neuroprotective agents.[1]

  • Catalysis: As ligands for transition metal catalysts.[1]

  • Materials Science: In the development of organic semiconductors and fluorescent sensors.[1]

References

Spectroscopic Profile of 5-Bromoquinolin-8-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromoquinolin-8-ol, a significant heterocyclic compound in chemical research and drug development. Its utility as a chelating agent and a versatile intermediate for cross-coupling reactions necessitates a thorough understanding of its structural and electronic properties through spectroscopic analysis. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, offers detailed experimental protocols, and presents a logical workflow for such analyses.

Data Presentation

The following tables summarize the available and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data for this compound

Atom NumberApproximate Chemical Shift (δ, ppm)
C-2~149.82
C-8~148.83
C-4~136.38
C-8a~128.42
C-6~123.36
C-3~119.24
C-4a~118.90
C-7~106.41
C-5Not Reported

Note: These are approximate values and can vary based on the solvent and experimental conditions. Data is sourced from comparative analysis of related compounds.

Comparative ¹H NMR Data of Related Quinoline Derivatives

CompoundH-2 (δ, ppm, multiplicity, J in Hz)H-3 (δ, ppm, multiplicity, J in Hz)H-4 (δ, ppm, multiplicity, J in Hz)H-6 (δ, ppm, multiplicity, J in Hz)H-7 (δ, ppm, multiplicity, J in Hz)Other Protons (δ, ppm)Solvent
5,7-Dibromo-8-hydroxyquinoline[1]8.89 (dd, J=4.4, 1.2)7.65 (dd, J=8.4, 4.4)8.54 (dd, J=8.4, 1.2)7.96 (s)-3.3 (-OH)CDCl₃
5-Bromo-8-methoxyquinoline[1]8.89-8.91 (dd, J=4.0, 1.2)7.49 (dd, J=8.4, 4.0)8.43 (dd, J=8.4, 1.6)7.66 (d, J=8.4)6.87 (d, J=8.4)4.04 (-OCH₃)CDCl₃

Comparative ¹³C NMR Data of a Related Quinoline Derivative

CompoundC-2C-3C-4C-4aC-5C-6C-7C-8C-8aSolvent
5,7-Dibromo-8-hydroxyquinoline[1]149.7123.0136.9126.8110.3134.1104.8148.9138.6CDCl₃
Infrared (IR) Spectroscopy

A definitive peak list for this compound is not available. However, based on the spectra of analogous compounds like 5,7-Dibromo-8-hydroxyquinoline and general IR absorption tables, the following characteristic bands are expected.[1][2]

Wavenumber Range (cm⁻¹)IntensityAssignment
3500 - 3200BroadO-H stretch (phenolic)
~3100 - 3000MediumAromatic C-H stretch
~1600 - 1450Medium-StrongAromatic C=C ring stretch
~1200MediumC-O stretch (phenolic)
Below 850Medium-StrongC-H out-of-plane bending
Below 700MediumC-Br stretch
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound, typically recorded in solvents like methanol or chloroform, is characterized by absorption maxima corresponding to n→π* and π→π* electronic transitions within the quinoline ring system. The exact λmax values are sensitive to the solvent used. For comparative context, the parent compound, 8-Hydroxyquinoline, shows an absorption maximum at approximately 310 nm in methanol.

Experimental Protocols

The following are generalized yet detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • For ¹H NMR, accurately weigh 5-10 mg of this compound. For ¹³C NMR, a larger sample of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution into a 5 mm NMR tube using a Pasteur pipette, filtering through a small plug of glass wool if any solid particles are present.

    • For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is also common.

  • ¹H NMR Spectrum Acquisition:

    • A standard single-pulse experiment is typically employed.

    • Key parameters to set include the spectral width (e.g., -2 to 12 ppm), acquisition time (2-4 seconds), and relaxation delay (1-5 seconds).

    • For dilute samples, an increased number of scans (e.g., 16, 32, or more) may be necessary to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Spectrum Acquisition:

    • A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance signal intensity.

    • The spectral width should be set to encompass all expected carbon resonances (e.g., 0-200 ppm).

    • Due to the low sensitivity of the ¹³C nucleus, a significantly larger number of scans (e.g., 1024 or more) and a longer acquisition time may be required compared to ¹H NMR.

Infrared (IR) Spectroscopy (KBr Pellet Technique)
  • Sample Preparation:

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

    • Place a portion of the powder into a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile).

    • From the stock solution, prepare a series of dilutions to a concentration range where the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 absorbance units).

  • Spectrum Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill one cuvette with the pure solvent to serve as the reference (blank).

    • Fill a matched cuvette with the sample solution.

    • Scan the sample across a wavelength range (e.g., 200-800 nm) to identify the wavelength(s) of maximum absorbance (λmax).

    • The resulting spectrum is a plot of absorbance versus wavelength.

Mandatory Visualization

The following diagram illustrates the generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample Compound of Interest (this compound) Dissolution Dissolution in Appropriate Solvent (Deuterated for NMR) Sample->Dissolution Transfer Transfer to Sample Holder (NMR Tube, Cuvette, KBr Pellet) Dissolution->Transfer NMR NMR Spectrometer (¹H, ¹³C) Transfer->NMR IR FT-IR Spectrometer Transfer->IR UVVis UV-Vis Spectrophotometer Transfer->UVVis Processing Fourier Transform (NMR, IR) Baseline Correction Peak Picking NMR->Processing IR->Processing UVVis->Processing Analysis Chemical Shift Analysis Coupling Constant Determination Functional Group Identification λmax Determination Processing->Analysis Structure Structural Elucidation Analysis->Structure

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to 5-Bromoquinolin-8-ol: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-bromoquinolin-8-ol, a halogenated derivative of 8-hydroxyquinoline. It details the compound's chemical identity, including its CAS number and IUPAC name, and presents its key physicochemical properties in a structured format. This document outlines detailed experimental protocols for its synthesis via bromination of 8-hydroxyquinoline and its subsequent purification. Furthermore, it describes a general methodology for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. A significant focus is placed on its biological activities, particularly its established roles as a metal chelator and its potential as an antimicrobial and anticancer agent. While direct evidence for the specific signaling pathways modulated by this compound is limited, this guide explores the known mechanisms of action for closely related 8-hydroxyquinoline derivatives, proposing potential pathways such as the disruption of metal homeostasis, generation of reactive oxygen species (ROS), and potential interactions with cancer-related signaling cascades like NF-κB, MAPK, and PI3K/Akt.

Chemical Identity and Physicochemical Properties

This compound, a notable heterocyclic compound, is recognized for its versatile applications in medicinal chemistry and materials science.[1] Its fundamental identifiers and properties are summarized below.

PropertyValueReference
CAS Number 1198-14-7[2]
IUPAC Name This compound[2]
Molecular Formula C₉H₆BrNO[2]
Molecular Weight 224.05 g/mol [2]
Appearance Pale yellow to brown solid
Melting Point 122-125 °C
Solubility Soluble in polar organic solvents
Synonyms 5-Bromo-8-hydroxyquinoline, 5-Bromo-8-quinolinol[2]

Experimental Protocols

Synthesis of this compound via Bromination of 8-Hydroxyquinoline

The synthesis of this compound is most commonly achieved through the electrophilic bromination of 8-hydroxyquinoline. The reaction conditions must be carefully controlled to favor the formation of the mono-brominated product over the di-brominated byproduct, 5,7-dibromo-8-hydroxyquinoline.

Materials:

  • 8-Hydroxyquinoline

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Solvent (e.g., Chloroform, Acetic Acid, Acetonitrile)

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Dissolve 8-hydroxyquinoline in a suitable solvent (e.g., chloroform) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be carried out in a well-ventilated fume hood.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of one equivalent of bromine or N-bromosuccinimide in the same solvent to the stirred solution of 8-hydroxyquinoline over a period of 30-60 minutes. Maintaining a low temperature is crucial to control the selectivity of the reaction.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • Separate the organic layer and wash it sequentially with 5% sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification of this compound

The crude product from the synthesis typically contains a mixture of the desired this compound, unreacted starting material, and the di-brominated byproduct. Purification is effectively achieved by column chromatography.

Procedure:

  • Prepare a silica gel slurry in the chosen eluent (e.g., a mixture of hexane and ethyl acetate, starting with a low polarity mixture such as 9:1).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elute the column with the hexane/ethyl acetate mixture, gradually increasing the polarity of the eluent.

  • Collect the fractions and monitor them by TLC to identify the fractions containing the pure this compound.

  • Combine the pure fractions and evaporate the solvent to yield the purified product.

Suzuki-Miyaura Cross-Coupling Reaction using this compound

The bromine atom at the 5-position of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds.[1]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF, with a small amount of water)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC).

  • After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Biological Activities and Mechanisms of Action

The biological activities of 8-hydroxyquinoline and its derivatives, including this compound, are predominantly attributed to their ability to chelate metal ions.[3][4][5] This chelation disrupts metal homeostasis within cells, which can trigger a cascade of downstream effects.

Metal Chelation and Disruption of Metal Homeostasis

This compound acts as a bidentate ligand, binding to metal ions through the nitrogen of the quinoline ring and the deprotonated hydroxyl group.[1] This sequestration of essential metal ions, such as iron, copper, and zinc, can inhibit the function of metalloenzymes that are crucial for cellular processes.

Metal_Chelation M Metal Ion (e.g., Fe²⁺, Cu²⁺) Complex Metal-Chelate Complex M->Complex HQ This compound HQ->Complex Chelation Enzyme Metalloenzyme (Inactive) Complex->Enzyme Inhibition Disruption Disruption of Cellular Processes Enzyme->Disruption

Caption: Metal chelation by this compound leading to enzyme inhibition.

Antimicrobial Activity

The antimicrobial properties of 8-hydroxyquinoline derivatives are well-documented. The primary mechanism is believed to be the disruption of essential metal ion-dependent processes in microbial cells. By chelating metals necessary for bacterial or fungal growth and enzymatic activity, these compounds can inhibit microbial proliferation.[6][7]

Anticancer Activity and Potential Signaling Pathway Involvement

Derivatives of 8-hydroxyquinoline have demonstrated promising anticancer activities.[8][9] The proposed mechanisms are often multifaceted and linked to their metal-chelating properties. While direct studies on this compound are scarce, the following pathways are implicated for related compounds.

3.3.1. Induction of Oxidative Stress

The metal complexes formed by 8-hydroxyquinoline derivatives can be redox-active, catalyzing the formation of reactive oxygen species (ROS). This increase in intracellular ROS can lead to oxidative damage to DNA, proteins, and lipids, ultimately inducing apoptosis in cancer cells.

Oxidative_Stress cluster_0 Cellular Environment cluster_1 Downstream Effects M Metal Ion Complex Redox-Active Complex M->Complex HQ This compound HQ->Complex ROS ROS Generation Complex->ROS Catalysis Damage Oxidative Damage (DNA, Proteins, Lipids) ROS->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Proposed mechanism of ROS-induced apoptosis by this compound.

3.3.2. Potential Modulation of Cancer-Related Signaling Pathways

While not definitively proven for this compound, other quinoline derivatives have been shown to interact with key signaling pathways that are often dysregulated in cancer. It is plausible that this compound could exert its anticancer effects through similar mechanisms.

  • NF-κB Pathway: Some quinoline compounds have been found to inhibit the NF-κB signaling pathway, which is a critical regulator of inflammation, cell survival, and proliferation.[10] Inhibition of this pathway can lead to decreased expression of anti-apoptotic proteins and sensitization of cancer cells to apoptosis.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cell growth, differentiation, and stress responses. Certain natural products with structures analogous to quinolines can modulate MAPK signaling, and this represents a potential, though unconfirmed, mechanism for this compound.[11][12][13]

  • PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a major driver of cell survival and proliferation in many cancers. Some flavonoids, which share some structural similarities with quinolines, have been shown to inhibit this pathway.[14][15][16][17] This presents another hypothetical avenue for the anticancer activity of this compound.

Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway HQ This compound (Hypothesized) NFKB NF-κB Activation HQ->NFKB Inhibition (Potential) MAPK MAPK Activation HQ->MAPK Modulation (Potential) PI3K PI3K/Akt Activation HQ->PI3K Inhibition (Potential) NFKB_genes Pro-survival Genes NFKB->NFKB_genes Apoptosis Apoptosis NFKB_genes->Apoptosis Promotion MAPK_genes Proliferation & Survival MAPK->MAPK_genes MAPK_genes->Apoptosis Inhibition PI3K_genes Cell Growth & Survival PI3K->PI3K_genes PI3K_genes->Apoptosis Inhibition

Caption: Potential, unconfirmed interactions of this compound with cancer signaling pathways.

Conclusion

This compound is a versatile chemical entity with well-defined properties and synthetic accessibility. Its primary value lies in its dual functionality as a robust metal chelator and a versatile building block for organic synthesis, particularly in the construction of complex heterocyclic systems via cross-coupling reactions. While its biological activities as an antimicrobial and anticancer agent are promising and mechanistically linked to the disruption of metal homeostasis, further research is required to elucidate the specific molecular targets and signaling pathways directly modulated by this compound. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development, facilitating further exploration of the therapeutic and material science applications of this compound.

References

The Multifaceted Therapeutic Potential of 8-Hydroxyquinoline Compounds: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline (8-HQ) and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them a focal point in medicinal chemistry and drug development.[1][2] The core structure, a bicyclic system composed of a pyridine ring fused to a phenol, endows these molecules with unique physicochemical properties, most notably the ability to chelate a wide range of metal ions.[1][3] This metal-chelating capability is central to their diverse pharmacological effects, which include antimicrobial, anticancer, and neuroprotective activities.[4][5] This technical guide provides a comprehensive overview of the synthesis, biological mechanisms, and structure-activity relationships of 8-hydroxyquinoline compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Synthesis of 8-Hydroxyquinoline Derivatives

The synthesis of the 8-hydroxyquinoline scaffold and its derivatives is primarily achieved through well-established cyclization reactions. The most common methods include the Skraup, Friedlander, and Doebner-Miller reactions.[3][6]

  • Skraup Synthesis: This method involves the reaction of an aromatic amine with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.

  • Friedländer Annulation: This approach involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3]

  • Doebner-Miller Reaction: This is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst to react with anilines.[6]

Further functionalization of the 8-HQ core is often achieved through electrophilic aromatic substitution, diazonium coupling, and more modern cross-coupling reactions like the Suzuki coupling, which allows for the introduction of various substituents at specific positions to modulate the compound's biological activity.[1][7]

Antimicrobial Activity

8-Hydroxyquinoline and its derivatives have long been recognized for their potent antimicrobial properties against a wide range of pathogens, including bacteria and fungi.[3] The primary mechanism of their antimicrobial action is believed to be the chelation of essential metal ions, thereby disrupting microbial metabolism and growth.[4]

Quantitative Antimicrobial Data
Compound/ComplexMicroorganismMIC (µM)Reference
8-Hydroxyquinoline (8HQ)Staphylococcus aureus27.58[8][9][10]
8-Hydroxyquinoline (8HQ)Enterococcus faecalis27.58[10]
8-Hydroxyquinoline (8HQ)Candida albicans27.58[10]
Ampicillin (Reference)-26.93[8][9][10]
8HQ-metal complexes (1-6)Gram-positive & Gram-negative bacteria575.71 - 718.76[8][9][10]
Clioquinol (CQ)M. tuberculosis32.73[11]
Clioquinol (CQ)Gram-positive bacteria26.19[11]
Clioquinol (CQ)Gram-negative bacteria26.19 to >837.97[11]
PH265Fungal isolates0.5 - 1[12]
PH276Fungal isolates0.5 - 8[12]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of 8-hydroxyquinoline compounds is commonly determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

The anticancer properties of 8-hydroxyquinoline derivatives are a significant area of research. Their mechanisms of action are often multifaceted, involving metal chelation, induction of apoptosis, and inhibition of key signaling pathways.[4][5] The chelation of iron and copper is particularly important, as these metals are crucial for cancer cell proliferation and angiogenesis.[4][13]

Quantitative Anticancer Data
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
8-Hydroxy-2-quinolinecarbaldehydeHuman tumor cell linesNot specified, but showed remarkable cytotoxicity[14]
Platinum(II) complex (YLN1)MDA-MB-231 (Breast)5.49 ± 0.14[15]
Platinum(II) complex (YLN2)MDA-MB-231 (Breast)7.09 ± 0.24[15]
Zinc(II) complex (DQ6)SK-OV-3CR (Ovarian)2.25 ± 0.13[16]
Cisplatin (Reference)SK-OV-3CR (Ovarian)>50[16]
6-chloro-8-HQ derivativesMCF-7, HCT 116, HepG2, A5490.7 - 45.5 (mg/mL)[1]
o-chloro substituted phenyl derivativeA-549 (Lung)5.6[1]
Doxorubicin (Reference)A-549 (Lung)1.83[1]
Nitroxoline (NQ)Various cancer cells5-10 fold less than Clioquinol[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of 8-hydroxyquinoline compounds against cancer cell lines is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 8-hydroxyquinoline derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Signaling Pathway in Anticancer Action

The anticancer mechanism of 8-hydroxyquinoline compounds often involves the induction of apoptosis through DNA damage and the modulation of key cellular proteins.

anticancer_pathway cluster_cell Cancer Cell HQ_complex 8-HQ Metal Complex Cell_Membrane Cell Membrane HQ_complex->Cell_Membrane HQ_complex_int Intracellular 8-HQ Complex HQ_complex->HQ_complex_int Cellular Uptake ROS ↑ Reactive Oxygen Species (ROS) DNA_damage DNA Damage ROS->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Senescence Senescence DNA_damage->Senescence hTERT ↓ hTERT mRNA Expression hTERT->Apoptosis HQ_complex_int->ROS HQ_complex_int->hTERT

Anticancer mechanism of 8-hydroxyquinoline metal complexes.[15]

Neuroprotective Effects

Dysregulation of metal ion homeostasis is a key factor in the pathogenesis of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[17] 8-Hydroxyquinoline derivatives, with their ability to chelate metal ions like copper, zinc, and iron, can help restore this balance, reduce oxidative stress, and inhibit the aggregation of proteins such as amyloid-β.[4][18]

Key 8-HQ Derivatives in Neuroprotection
  • Clioquinol (CQ) and PBT2: These are two of the most studied 8-hydroxyquinoline derivatives for neurodegenerative diseases.[19] They have been shown to disaggregate amyloid-β plaques and reduce neurotoxicity.[19]

  • M30 and HLA-20: These are hybrid molecules that combine the 8-hydroxyquinoline scaffold with a propargylamine moiety, providing both metal chelation and monoamine oxidase (MAO) inhibition, which is beneficial in Parkinson's disease.[20]

Experimental Workflow for Neuroprotection Studies

neuroprotection_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) Toxin_induction Induce Neurotoxicity (e.g., 6-OHDA, H2O2) Cell_culture->Toxin_induction HQ_treatment Treatment with 8-HQ Derivative Toxin_induction->HQ_treatment Viability_assay Assess Cell Viability (e.g., MTT assay) HQ_treatment->Viability_assay Animal_model Animal Model of Neurodegeneration Viability_assay->Animal_model Promising Results HQ_admin Administration of 8-HQ Derivative Animal_model->HQ_admin Behavioral_tests Behavioral Tests HQ_admin->Behavioral_tests Histology Histological Analysis of Brain Tissue HQ_admin->Histology

Workflow for evaluating the neuroprotective effects of 8-HQ derivatives.
Experimental Protocol: Neuroprotective Effect against Oxidative Stress

  • Cell Culture and Differentiation: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured and may be differentiated into a more neuron-like phenotype using agents like retinoic acid.

  • Pre-treatment: Cells are pre-treated with various concentrations of the 8-hydroxyquinoline derivative for a specific duration (e.g., 1-2 hours).

  • Induction of Oxidative Stress: A neurotoxin, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), is added to the culture medium to induce oxidative stress and cell death.

  • Co-incubation: The cells are co-incubated with the 8-HQ derivative and the neurotoxin for a defined period (e.g., 24 hours).

  • Assessment of Cell Viability: Cell viability is measured using an appropriate assay, such as the MTT assay, to determine the protective effect of the 8-HQ derivative.

Structure-Activity Relationships (SAR)

The biological activity of 8-hydroxyquinoline compounds can be significantly influenced by the nature and position of substituents on the quinoline ring.

  • Halogenation: The introduction of halogen atoms, such as chlorine and iodine (as in Clioquinol), can enhance lipophilicity and antimicrobial and anticancer activities.[1]

  • Nitro Group: The presence of a nitro group, as in nitroxoline, has been shown to increase anticancer potency.[4]

  • Position 5 and 7: These positions are common sites for substitution to modulate the biological activity.[11] For instance, Mannich bases at position 7 have been explored for their anticancer effects.[21][22]

  • Metal Chelating Ability: The arrangement of the hydroxyl group at position 8 and the nitrogen atom in the pyridine ring is crucial for the bidentate chelation of metal ions, which is a key determinant of the biological activity of these compounds.[1][4]

Logical Relationship of 8-HQ Properties and Applications

logical_relationship cluster_properties Key Physicochemical Property cluster_mechanisms Biological Mechanisms of Action cluster_applications Therapeutic Applications Core_Structure 8-Hydroxyquinoline Core Structure Metal_Chelation Metal Chelation (Fe, Cu, Zn) Core_Structure->Metal_Chelation Disrupt_Metabolism Disruption of Microbial Metabolism Metal_Chelation->Disrupt_Metabolism Induce_Apoptosis Induction of Apoptosis in Cancer Cells Metal_Chelation->Induce_Apoptosis Reduce_Oxidative_Stress Reduction of Oxidative Stress Metal_Chelation->Reduce_Oxidative_Stress Inhibit_Protein_Aggregation Inhibition of Protein Aggregation Metal_Chelation->Inhibit_Protein_Aggregation Antimicrobial Antimicrobial Agents Disrupt_Metabolism->Antimicrobial Anticancer Anticancer Agents Induce_Apoptosis->Anticancer Neuroprotective Neuroprotective Agents Reduce_Oxidative_Stress->Neuroprotective Inhibit_Protein_Aggregation->Neuroprotective

Relationship between 8-HQ structure, mechanism, and applications.

Conclusion

8-Hydroxyquinoline and its derivatives are a class of compounds with immense therapeutic potential, largely stemming from their ability to chelate metal ions. This property underpins their broad-spectrum antimicrobial, potent anticancer, and promising neuroprotective activities. The synthetic accessibility of the 8-HQ scaffold allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles through detailed structure-activity relationship studies. The quantitative data and experimental protocols presented in this guide highlight the significant progress made in understanding and harnessing the therapeutic capabilities of these compounds. Further research into novel derivatives, combination therapies, and targeted delivery systems will undoubtedly continue to expand the clinical applications of 8-hydroxyquinoline-based agents in the fight against a range of diseases.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Research Areas for 5-Bromoquinolin-8-ol

Executive Summary

This compound is a versatile heterocyclic compound built upon the privileged 8-hydroxyquinoline scaffold. Its unique bifunctionality, stemming from the potent metal-chelating site and a synthetically adaptable bromine handle, positions it as a molecule of significant interest for future research and development. The 8-hydroxyquinoline moiety is renowned for its ability to form stable complexes with a variety of metal ions, a property that underpins its diverse biological activities.[1][2][3] Simultaneously, the bromine atom at the 5-position serves as a key functional group for synthetic elaboration through metal-catalyzed cross-coupling reactions, allowing for the creation of novel and complex derivatives.[1] This whitepaper explores the core chemical attributes of this compound and outlines promising, data-supported research avenues in medicinal chemistry, material science, and analytical chemistry. Detailed experimental protocols and structured data are provided to facilitate the immediate commencement of research in these exciting areas.

Core Chemical and Physical Properties

This compound (CAS: 1198-14-7) is a solid, typically appearing as a white to orange or green powder. Its fundamental properties are summarized in the table below. The molecule's structure features a bidentate chelation site involving the hydroxyl group's oxygen and the quinoline ring's nitrogen, enabling it to form stable five-membered rings with metal ions like Cu²⁺, Fe³⁺, and Zn²⁺.[1] This chelation ability is central to many of its biological effects.[1][4]

PropertyValueReference
Molecular Formula C₉H₆BrNO[5][6][7]
Molecular Weight 224.05 g/mol [1][5]
Melting Point 127-129 °C[6]
Boiling Point 362.7±22.0 °C (Predicted)[6]
CAS Number 1198-14-7[1][8][9]
Appearance White to Orange to Green powder/crystal
Solubility Soluble in organic solvents[10]
InChIKey WIIUANWSGSTCLG-UHFFFAOYSA-N[1][5]

Key Synthetic Pathways and Reactivity

The utility of this compound as a research tool is significantly enhanced by its accessible synthesis and predictable reactivity.

Synthesis of the Core Scaffold

The most common route to this compound is the direct electrophilic bromination of 8-hydroxyquinoline. Careful control of reaction conditions is crucial to maximize the yield of the desired mono-brominated product and minimize the formation of the 5,7-dibromo-8-hydroxyquinoline byproduct.[1]

Reactivity and Derivatization Potential

The molecule's dual functionality is a key asset for chemical exploration. The bromine atom is an excellent leaving group for various metal-catalyzed cross-coupling reactions, while the hydroxyl group can be modified or used for its chelating properties.

G cluster_sites Key Reactive Sites main This compound chelation_site 8-Hydroxy Group & Quinoline Nitrogen main->chelation_site coupling_site 5-Position Bromine Atom main->coupling_site chelation Metal Ion Chelation (Cu²⁺, Zn²⁺, Fe³⁺) chelation_site->chelation Forms Stable Complexes coupling Cross-Coupling Reactions (Suzuki, Stille, etc.) coupling_site->coupling Enables Derivatization G start This compound (Starting Scaffold) synthesis 1. Synthetic Derivatization (e.g., Suzuki Coupling) start->synthesis library 2. Compound Library Generation synthesis->library screening 3. In Vitro Screening (Cytotoxicity, Antimicrobial, Aβ Assay) library->screening hit 4. Hit Identification (Potent & Selective Compounds) screening->hit lead_opt 5. Lead Optimization (SAR, ADMET Properties) hit->lead_opt lead_opt->synthesis Iterate Design preclinical 6. Preclinical Candidate lead_opt->preclinical G compound This compound Derivative chelation Chelation of Essential Metal Ions (Fe, Cu, Zn) compound->chelation disruption Disruption of Metal Homeostasis chelation->disruption ros Generation of Reactive Oxygen Species (ROS) disruption->ros inhibition Inhibition of Metalloenzymes disruption->inhibition damage Oxidative Stress & Macromolecular Damage ros->damage apoptosis Apoptosis / Cell Death inhibition->apoptosis damage->apoptosis

References

An In-depth Technical Guide to the Safety and Handling of 5-Bromoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Bromoquinolin-8-ol (CAS No: 1198-14-7), a heterocyclic compound utilized in various research and development applications, including as a chelating agent and a synthetic building block. Due to its classification as a hazardous substance, a thorough understanding of its properties and the implementation of appropriate safety protocols are imperative for all personnel handling this chemical.

Hazard Identification and Classification

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classification for this compound:

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation

Signal Word: Warning

Hazard Pictogram:

alt text

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below. This information is crucial for understanding its behavior under various laboratory conditions.

PropertyValue
Molecular Formula C₉H₆BrNO
Molecular Weight 224.05 g/mol [3]
Appearance White to yellow or green crystalline powder
Melting Point 127 °C
Boiling Point 185 °C at 0.2 mmHg[2]
Density 1.705 g/cm³[2]
Vapor Pressure 9.07E-06 mmHg at 25°C[2]
Solubility Data not available

Toxicological Data

Comprehensive toxicological studies on this compound are limited. The table below summarizes the available data. The absence of specific values underscores the importance of handling this compound with a high degree of caution.

Toxicity EndpointRoute of ExposureSpeciesValue
Acute Oral Toxicity (LD50) Oral-No data available
Acute Dermal Toxicity (LD50) Dermal-No data available
Acute Inhalation Toxicity (LC50) Inhalation-No data available
Skin Irritation Dermal-Causes skin irritation[1][2][3]
Eye Irritation Ocular-Causes serious eye irritation[1][2][3]

Handling and Storage Precautions

Adherence to strict safety protocols is essential when working with this compound to prevent accidental exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being undertaken. The following are minimum requirements:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[4] For prolonged contact, consider double-gloving or using thicker gloves.[4]

  • Skin and Body Protection: A laboratory coat is required to protect street clothing.[4] For tasks with a higher risk of splashes, a chemical-resistant apron should be worn.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used after a formal risk assessment.[4]

Safe Handling Practices
  • Work in a well-ventilated area, preferably a chemical fume hood.[5]

  • Avoid the formation of dust and aerosols.[6]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[5]

  • Wash hands thoroughly after handling.[2][5]

  • Do not eat, drink, or smoke in the laboratory.[5]

  • Keep containers tightly closed when not in use.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][5]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][5]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]

Spill and Leak Procedures
  • Small Spills:

    • Evacuate unnecessary personnel from the area.

    • Wear appropriate PPE.

    • Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the laboratory and restrict access.

    • Alert the appropriate emergency response team.

    • Ensure adequate ventilation.

    • Follow established institutional procedures for large chemical spills.

Experimental Protocols

While specific experimental safety protocols for this compound are not widely published, the following general procedures, based on OECD guidelines for testing chemical irritants, should be adapted for any in-house safety evaluations.

Protocol for In Vitro Skin Irritation Assessment (Based on OECD TG 439)

This protocol provides a framework for assessing the skin irritation potential of a substance using a reconstructed human epidermis (RhE) model.

  • Tissue Preparation: Reconstituted human epidermis tissue models are pre-incubated in a sterile, defined medium.

  • Test Substance Application: A precise amount of this compound (dissolved in a suitable solvent if necessary) is applied topically to the surface of the tissue. A negative control (solvent) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

  • Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes) at 37°C.[6]

  • Rinsing and Post-Incubation: The test substance is thoroughly rinsed from the tissue surface, and the tissues are transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours).[6]

  • Viability Assessment: Tissue viability is determined using a quantitative method, typically the MTT assay, which measures mitochondrial dehydrogenase activity.

  • Data Analysis: The viability of the treated tissues is compared to the negative control. A reduction in viability below a certain threshold (e.g., 50%) is indicative of skin irritation potential.[8]

Protocol for In Vitro Eye Irritation Assessment (Based on OECD TG 492)

This protocol outlines a method for assessing eye irritation potential using a reconstructed human cornea-like epithelium (RhCE) model.

  • Tissue Preparation: Reconstituted human cornea-like epithelium tissue models are equilibrated in a sterile maintenance medium.

  • Test Substance Application: A defined amount of this compound is applied to the apical surface of the corneal tissue. Negative and positive controls are included.

  • Exposure and Incubation: Tissues are exposed to the test substance for a specified duration at 37°C.

  • Rinsing and Post-Incubation: The test substance is removed by rinsing, and the tissues are incubated in fresh medium for a post-exposure period.

  • Viability Assessment: Tissue viability is measured using a quantitative assay such as the MTT assay.

  • Data Analysis: The viability of the treated tissues is compared to the negative control to classify the irritation potential.

Visualizations

The following diagrams illustrate key logical workflows for the safe handling and risk assessment of this compound.

RiskAssessment Risk Assessment and Control for this compound cluster_assessment Risk Assessment cluster_control Control Measures cluster_response Emergency Response start Identify Hazards: - Skin Irritant - Eye Irritant - Limited Toxicity Data evaluate Evaluate Exposure Potential: - Inhalation (dust) - Dermal Contact - Eye Contact start->evaluate Assess Task determine Determine Risk Level evaluate->determine engineering Engineering Controls: - Chemical Fume Hood determine->engineering High Risk spill Spill Response: - Evacuate - Contain - Clean Up determine->spill exposure Exposure Response: - First Aid - Seek Medical Attention determine->exposure admin Administrative Controls: - SOPs - Training engineering->admin ppe Personal Protective Equipment (PPE): - Goggles/Face Shield - Gloves - Lab Coat admin->ppe end Work Begins ppe->end Safe Handling Procedure

Caption: Logical flow for risk assessment and implementation of control measures.

ExperimentalWorkflow General Experimental Workflow with this compound cluster_prep Preparation cluster_handling Handling and Reaction cluster_cleanup Workup and Cleanup review_sds Review SDS and SOPs don_ppe Don Appropriate PPE review_sds->don_ppe prep_workstation Prepare Workstation (Chemical Fume Hood) don_ppe->prep_workstation weigh Weigh this compound prep_workstation->weigh reaction Perform Chemical Reaction weigh->reaction monitor Monitor Reaction reaction->monitor workup Reaction Workup monitor->workup waste Dispose of Waste Properly workup->waste clean Clean Equipment and Work Area waste->clean doff_ppe Doff PPE clean->doff_ppe end End doff_ppe->end Procedure Complete

Caption: Step-by-step workflow for a typical laboratory experiment.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a properly labeled, sealed container.

  • Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

This technical guide is intended to provide essential safety and handling information for this compound. It is not a substitute for a thorough understanding of the specific procedures and hazards associated with your work. Always consult the Safety Data Sheet and your institution's safety protocols before handling this or any other hazardous chemical.

References

High-Purity 5-Bromoquinolin-8-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of high-purity 5-Bromoquinolin-8-ol, a versatile heterocyclic compound with significant applications in scientific research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering comprehensive information on commercial suppliers, key experimental protocols, and its role in modulating critical signaling pathways.

Commercial Availability and Specifications

High-purity this compound is available from a range of commercial suppliers, catering to various research and development needs. The purity and specifications can vary between suppliers and grades. Below is a comparative summary of offerings from prominent vendors. Researchers are advised to request lot-specific certificates of analysis (CoA) for the most accurate information.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityNotes
Benchchem This compound1198-14-7C₉H₆BrNO224.05High-PurityFor research use only.[1]
TCI America (via Fisher Scientific) 5-Bromo-8-hydroxyquinoline1198-14-7C₉H₆BrNO224.06≥96.0% (GC)Crystalline Powder.[2]
Sigma-Aldrich 5-Bromoquinoline4964-71-0C₉H₆BrN208.0597%Related compound, not the 8-ol derivative.
Santa Cruz Biotechnology 5-Bromo-8-hydroxyquinoline1198-14-7C₉H₆BrNO224.06Not specifiedFor research use only.[3]
ChemicalBook Suppliers (various) This compound / 5-Bromo-8-quinolinol1198-14-7C₉H₆BrNO224.05Typically 99%Purity may vary; direct inquiry recommended.[4]
ChemBK Suppliers (various) This compound1198-14-7C₉H₆BrNO224.05Not specifiedPhysical properties listed.

Mechanism of Action and Role in Signaling Pathways

This compound is a derivative of 8-hydroxyquinoline, a well-known metal chelator with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[5] Its mechanisms of action are often attributed to its ability to chelate metal ions essential for cellular processes and to modulate various signaling pathways.[1][5]

A significant area of investigation is the role of quinoline derivatives as inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory disorders.[6]

It is proposed that 8-hydroxyquinoline and its derivatives, such as this compound, can suppress the activation of NF-κB.[5] While the precise mechanism for this compound is still under investigation, studies on similar quinoline compounds suggest that they may interfere with the nuclear translocation of NF-κB or inhibit the DNA-binding activity of the p65 subunit.[6][7]

Below is a diagram illustrating a plausible mechanism of action for this compound in the canonical NF-κB signaling pathway.

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates IκBα_P P-IκBα IκBα->IκBα_P NF-κB NF-κB (p65/p50) NF-κB_n NF-κB NF-κB->NF-κB_n Translocates This compound This compound This compound->IKK_complex Inhibits (Proposed) This compound->NF-κB_n Inhibits DNA Binding (Proposed) Proteasome Proteasome IκBα_P->Proteasome Ubiquitination & Degradation DNA κB DNA NF-κB_n->DNA Binds Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription Initiates

Figure 1. Proposed mechanism of this compound in the NF-κB signaling pathway.

Key Experimental Protocols

The following are representative protocols for assays commonly used to evaluate the biological activity of compounds like this compound. These should be optimized for specific cell lines and experimental conditions.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to determine the effect of this compound on cell viability.[8][9][10][11][12]

Materials:

  • Target cell line (e.g., cancer cell line)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 treat_compound Treat with this compound incubate_24h_1->treat_compound incubate_exposure Incubate for exposure time (24-72h) treat_compound->incubate_exposure add_mtt Add MTT solution incubate_exposure->add_mtt incubate_4h Incubate 2-4h add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Analyze data and calculate cell viability read_absorbance->analyze_data end_node End analyze_data->end_node

Figure 2. MTT Cell Viability Assay Workflow.

NF-κB Reporter Assay

This protocol utilizes a cell line engineered with an NF-κB-responsive luciferase reporter to quantify the inhibitory effect of this compound on pathway activation.[13][14][15][16]

Materials:

  • HEK293 or HeLa cell line stably expressing an NF-κB-luciferase reporter

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • NF-κB activator (e.g., TNF-α)

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at an appropriate density and incubate overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • NF-κB Activation: Stimulate the cells with an EC₅₀ concentration of an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-24 hours. Include wells with activator alone (positive control), and untreated cells (negative control).

  • Cell Lysis and Luciferase Reaction: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signals to a control and calculate the percent inhibition of NF-κB activity.

IKKβ Kinase Assay

This in vitro assay measures the direct inhibitory effect of this compound on IκB kinase β (IKKβ), a key enzyme in the NF-κB pathway.[17][18][19][20]

Materials:

  • Recombinant human IKKβ enzyme

  • IKK substrate peptide (e.g., IKKtide)

  • ATP

  • Kinase assay buffer

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar detection system)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound. Prepare a master mix containing the IKKβ enzyme and substrate peptide in the kinase buffer.

  • Assay Setup: Add the diluted inhibitor or DMSO (control) to the wells of a 384-well plate.

  • Kinase Reaction Initiation: Add the enzyme/substrate master mix to the wells, followed by the addition of ATP to start the reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Generation: Stop the kinase reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's protocol.

  • Data Acquisition: Measure the luminescence signal.

  • Data Analysis: Calculate the percent inhibition of IKKβ activity and determine the IC₅₀ value.

This technical guide provides a foundational understanding of high-purity this compound for research and drug development applications. For further details on specific applications and handling, please refer to the supplier's documentation and the cited literature.

References

Methodological & Application

Application Notes and Protocols: 5-Bromoquinolin-8-ol in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Bromoquinolin-8-ol as a chelating agent for the quantitative determination of metal ions in analytical chemistry. The primary application highlighted is the spectrophotometric analysis of Indium(III).

Introduction

This compound is a derivative of 8-hydroxyquinoline, a well-established class of organic compounds known for their potent metal-chelating properties. The presence of a bromine atom at the 5-position and a hydroxyl group at the 8-position of the quinoline ring system enables this compound to act as a bidentate ligand, forming stable complexes with a variety of metal ions.[1] This characteristic makes it a valuable reagent in analytical chemistry, particularly for spectrophotometric and gravimetric analysis. The formation of colored metal complexes allows for the quantitative determination of metal ion concentrations in various samples.

Principle of Chelation

This compound functions as a bidentate chelating agent, coordinating to a central metal ion through the nitrogen atom of the quinoline ring and the deprotonated oxygen atom of the hydroxyl group. This forms a stable five-membered ring structure with the metal ion. The general mechanism of chelation is depicted below.

ChelationMechanism cluster_product Product This compound This compound Metal Complex Metal Complex This compound->Metal Complex Chelation Metal Ion (M^n+) Metal Ion (M^n+) Metal Ion (M^n+)->Metal Complex

Caption: Chelation of a metal ion by this compound.

Application: Spectrophotometric Determination of Indium(III)

A key application of this compound is in the spectrophotometric determination of Indium(III) (In³⁺). The formation of a stable, colored complex between this compound and In³⁺ allows for its quantification using UV-Vis spectrophotometry.

The following table summarizes the key quantitative parameters for the spectrophotometric determination of Indium(III) using this compound. This data is based on reported values for the analysis of Indium(III) with closely related 8-hydroxyquinoline derivatives and serves as a representative guide.

ParameterValue
Wavelength of Maximum Absorbance (λmax) ~395 nm
Molar Absorptivity (ε) > 1 x 10⁴ L mol⁻¹ cm⁻¹
Beer's Law Range 0.1 - 10.0 ppm
Optimal pH Range 5.0 - 6.5
Stoichiometry (Metal:Ligand) 1:3
Solvent for Extraction Chloroform (CHCl₃)

This protocol outlines the methodology for the extractive spectrophotometric determination of Indium(III) using this compound.

3.2.1. Reagents and Solutions

  • Standard Indium(III) Solution (1000 ppm): Dissolve a precisely weighed amount of high-purity indium metal or indium(III) chloride in a minimal amount of concentrated hydrochloric acid and dilute to a known volume with deionized water.

  • Working Indium(III) Standards: Prepare a series of working standards by appropriate dilution of the stock solution.

  • This compound Reagent Solution (0.2% w/v): Dissolve 0.2 g of this compound in 100 mL of ethanol.

  • Buffer Solution (pH 5.8): Prepare an acetate buffer by mixing appropriate volumes of acetic acid and sodium acetate solutions.

  • Chloroform (CHCl₃): Analytical grade.

3.2.2. Instrumentation

  • UV-Vis Spectrophotometer

  • pH meter

  • Separatory funnels

  • Volumetric flasks and pipettes

3.2.3. Experimental Workflow

The following diagram illustrates the workflow for the determination of Indium(III).

ExperimentalWorkflow cluster_prep Sample & Standard Preparation cluster_extraction Complexation & Extraction cluster_analysis Analysis Sample Prepare Sample Solution AddBuffer Add Acetate Buffer (pH 5.8) Sample->AddBuffer Standards Prepare Standard Solutions Standards->AddBuffer AddReagent Add this compound Solution AddBuffer->AddReagent AddSolvent Add Chloroform AddReagent->AddSolvent Extract Shake and Allow Phases to Separate AddSolvent->Extract CollectOrganic Collect Organic Layer Extract->CollectOrganic MeasureAbs Measure Absorbance at λmax CollectOrganic->MeasureAbs PlotCurve Plot Calibration Curve MeasureAbs->PlotCurve DetermineConc Determine Sample Concentration PlotCurve->DetermineConc

Caption: Workflow for spectrophotometric determination of Indium(III).

3.2.4. Detailed Procedure

  • Preparation of Calibration Curve:

    • Into a series of separatory funnels, pipette aliquots of the working standard Indium(III) solutions to cover the range of 0.1 to 10.0 ppm.

    • To each funnel, add 5 mL of the acetate buffer solution (pH 5.8).

    • Add 2 mL of the 0.2% this compound reagent solution to each funnel.

    • Add 10 mL of chloroform to each funnel.

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Drain the organic (lower) layer into a dry beaker containing a small amount of anhydrous sodium sulfate to remove any traces of water.

    • Transfer the clear organic extract to a cuvette and measure the absorbance at the wavelength of maximum absorbance (~395 nm) against a reagent blank prepared in the same manner but without the Indium(III) standard.

    • Plot a calibration curve of absorbance versus the concentration of Indium(III).

  • Analysis of Sample Solution:

    • Take a suitable aliquot of the sample solution containing an unknown amount of Indium(III) in a separatory funnel.

    • Follow the same procedure as described for the preparation of the calibration curve (steps 2-7).

    • Measure the absorbance of the sample extract.

    • Determine the concentration of Indium(III) in the sample by referring to the calibration curve.

Potential Interferences

The determination of Indium(III) using this compound may be subject to interference from other metal ions that also form stable complexes with the reagent under the same experimental conditions. Potential interfering ions include Al³⁺, Ga³⁺, Fe³⁺, and Cu²⁺. The selectivity of the method can be improved by using appropriate masking agents or by adjusting the pH of the solution.

Safety Precautions

  • This compound is a chemical reagent and should be handled with appropriate safety precautions, including the use of personal protective equipment (gloves, safety glasses).

  • Chloroform is a volatile and toxic solvent and should be handled in a well-ventilated fume hood.

  • Follow all standard laboratory safety procedures.

Disclaimer: The quantitative data and protocol provided are based on available scientific literature for closely related compounds and are intended for guidance. Researchers should validate the method and optimize the experimental conditions for their specific application and instrumentation.

References

Step-by-step protocol for using 5-Bromoquinolin-8-ol in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for 5-Bromoquinolin-8-ol

Introduction

This compound is a heterocyclic compound belonging to the 8-hydroxyquinoline family. Its chemical structure is characterized by a quinoline ring system substituted with a bromine atom at the 5-position and a hydroxyl group at the 8-position. This arrangement confers a dual functionality to the molecule: the 8-hydroxyquinoline moiety acts as a potent bidentate chelating agent for a variety of metal ions, while the bromine atom serves as a versatile synthetic handle for creating more complex derivatives through cross-coupling reactions.[1] These properties make this compound a compound of significant interest in medicinal chemistry, materials science, and analytical chemistry.

Mechanism of Action

The primary mechanism underlying the biological and chemical applications of this compound is its ability to chelate metal ions.[1] The nitrogen atom of the quinoline ring and the deprotonated oxygen of the hydroxyl group bind to a central metal ion (such as Cu²⁺, Fe³⁺, or Zn²⁺), forming a stable five-membered ring complex.[1] This chelation can disrupt metal ion homeostasis within biological systems, which is a key factor in its observed antimicrobial, anticancer, and neuroprotective activities.[1] The formation of these stable, often colored, metal complexes also forms the basis for its use in analytical and materials science applications.

Key Applications

  • Medicinal Chemistry and Drug Development: As a derivative of 8-hydroxyquinoline, this compound is explored for its potential therapeutic effects. Derivatives have shown promise as anticancer and antimicrobial agents.[2][3] The disruption of metal homeostasis by chelation is a key strategy in targeting cancer cells, which often have altered metal requirements compared to healthy cells. Brominated quinolines have been shown to inhibit critical enzymes like human topoisomerase I and induce apoptosis in cancer cell lines.[4]

  • Synthetic Chemistry Building Block: The bromine atom at the 5-position is an excellent leaving group for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). This allows for the synthesis of a wide array of substituted quinoline derivatives, enabling the development of new compounds with tailored biological or material properties.[1]

  • Materials Science: Quinoline derivatives are known for their fluorescent properties, which can be modulated by metal ion binding. This makes them suitable candidates for developing fluorescent chemosensors for the selective detection of heavy metal ions.[5]

  • Analytical Chemistry: The ability to form stable, colored complexes with metal ions allows for the potential use of this compound as a chromogenic reagent in spectrophotometric analysis for the quantification of specific metals.[6]

Experimental Protocols

Safety and Handling Protocol

Warning: this compound is a chemical reagent intended for research use only.[1][7] It may be toxic if swallowed, cause serious eye irritation, and skin irritation.[8][9] Handle with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).[7]

  • Handling: Avoid breathing dust.[8] Do not eat, drink, or smoke when using this product.[10] Wash hands and any exposed skin thoroughly after handling.[7]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place, protected from light.[8][10][11] Store locked up.[10]

  • Spills: In case of a spill, evacuate the area. Avoid generating dust. Collect the spilled material carefully (e.g., with a binder) and place it in a suitable container for disposal.[8] Do not let the product enter drains.[8]

  • First Aid:

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

    • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[10]

    • If swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[10]

Preparation of Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound, which is a common starting concentration for in vitro experiments.

  • Materials:

    • This compound (M.W. 224.05 g/mol )[1]

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile 1.5 mL or 2 mL microcentrifuge tubes

    • Calibrated analytical balance

    • Pipettes and sterile tips

  • Procedure:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh 2.24 mg of this compound powder and add it to the tube.

    • Add 1.0 mL of DMSO to the tube.

    • Vortex the tube thoroughly until the compound is completely dissolved. A brief sonication may aid dissolution.

    • This yields a 10 mM stock solution.

    • Aliquot the stock solution into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa or HT29) using a standard MTT assay.[4]

  • Materials:

    • HeLa or other suitable cancer cell line

    • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • 10 mM stock solution of this compound in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Sterile 96-well cell culture plates

    • Multichannel pipette

    • Microplate reader (570 nm wavelength)

  • Procedure:

    • Cell Seeding: Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the 10 mM stock solution in complete growth medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in all wells should be kept constant and low (<0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include "vehicle control" wells containing medium with the same concentration of DMSO as the treated wells, and "untreated control" wells with only medium.

    • Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

    • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours at 37°C until purple formazan crystals are visible.

    • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Metal Chelation Assay (Spectrophotometric)

This protocol is adapted from methods for similar chelating agents and can be used to demonstrate the metal-binding properties of this compound with a metal ion like Copper(II).[6]

  • Materials:

    • This compound

    • Ethanol or Methanol

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or similar metal salt

    • Deionized water

    • Acetate buffer (pH 5.0)

    • UV-Vis Spectrophotometer and cuvettes

  • Procedure:

    • Reagent Preparation:

      • Prepare a 1 mM solution of this compound in ethanol.

      • Prepare a 1 mM aqueous solution of CuSO₄.

    • Complex Formation:

      • In a series of test tubes, add a fixed amount of the this compound solution (e.g., 1 mL).

      • Add 2 mL of acetate buffer to each tube.

      • Add increasing amounts of the CuSO₄ solution to the tubes (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0, 1.2 mL).

      • Adjust the final volume in each tube to 10 mL with a 50:50 ethanol/water mixture.

    • Incubation: Allow the solutions to stand for 15-20 minutes at room temperature for the color of the complex to develop and stabilize.

    • Spectrophotometric Measurement:

      • Scan the absorption spectrum of the complex (e.g., from 300 nm to 700 nm) against a reagent blank (containing everything except the copper salt) to find the wavelength of maximum absorbance (λ_max).

      • Measure the absorbance of all solutions at the determined λ_max.

    • Data Analysis: Plot the absorbance at λ_max against the molar ratio of [Cu²⁺]/[this compound]. The plot can be used to determine the stoichiometry of the metal-ligand complex.

Quantitative Data

The following tables summarize quantitative data for brominated quinoline derivatives from published research. Note that these values are for related compounds and not for this compound itself, but they provide a strong rationale for its investigation.

Table 1: In Vitro Antiproliferative Activity of Brominated Quinolines

Compound Cell Line IC₅₀ (µg/mL) Reference
5,7-dibromo-8-hydroxyquinoline A549 (Lung Carcinoma) 5.8 [3]
5,7-dibromo-8-hydroxyquinoline HeLa (Cervical Cancer) 18.7 [3]
5,7-dibromo-8-hydroxyquinoline HT29 (Colon Adenocarcinoma) 5.4 [3]
Novel Brominated Methoxyquinoline (Compound 11) C6 (Rat Glioblastoma) 9.60 [4]
Novel Brominated Methoxyquinoline (Compound 11) HeLa (Cervical Cancer) 5.45 [4]

| Novel Brominated Methoxyquinoline (Compound 11) | HT29 (Colon Adenocarcinoma) | 6.46 |[4] |

Table 2: Minimum Inhibitory Concentration (MIC) of an 8-Hydroxyquinoline Derivative

Compound Bacterial Strain MIC (µg/mL) Reference
5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid S. aureus (Gram-positive) 4-16 [3]

| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | E. faecalis (Gram-positive) | 4-16 |[3] |

Visualizations

G cluster_0 Mechanism of Action BQOL This compound Complex Stable Metal Complex BQOL->Complex Chelation Metal Metal Ions (e.g., Fe³⁺, Cu²⁺) Metal->Complex Homeostasis Disruption of Metal Ion Homeostasis Complex->Homeostasis ROS Increased Reactive Oxygen Species (ROS) Homeostasis->ROS Enzyme Inhibition of Metalloenzymes (e.g., Topoisomerase) Homeostasis->Enzyme Apoptosis Apoptosis / Cell Death ROS->Apoptosis Enzyme->Apoptosis

Caption: Mechanism of this compound via metal chelation.

G cluster_1 Workflow: In Vitro Cytotoxicity (MTT Assay) A 1. Seed Cells (5,000 cells/well in 96-well plate) B 2. Incubate (24 hours) A->B C 3. Treat with this compound (Varying concentrations) B->C D 4. Incubate (48-72 hours) C->D E 5. Add MTT Reagent (20 µL/well) D->E F 6. Incubate (3-4 hours) E->F G 7. Remove Medium & Add DMSO (150 µL/well) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Analyze Data (Calculate % Viability & IC₅₀) H->I G cluster_2 Workflow: Spectrophotometric Metal Chelation Assay P1 1. Prepare Reagents (1 mM BQO, 1 mM Metal Salt, Buffer) P2 2. Mix Reagents (BQO + Buffer + Metal Salt) P1->P2 P3 3. Incubate for Complex Formation (15-20 min at RT) P2->P3 P4 4. Scan Spectrum (Determine λ_max) P3->P4 P5 5. Measure Absorbance (At λ_max for all samples) P4->P5 P6 6. Plot Data (Absorbance vs. Molar Ratio) P5->P6 P7 7. Determine Stoichiometry P6->P7

References

5-Bromoquinolin-8-ol as a Ligand in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoquinolin-8-ol is a versatile heterocyclic compound that serves as a highly effective bidentate ligand in coordination chemistry. Its ability to form stable chelate complexes with a wide range of transition metals underpins its growing importance in the field of catalysis. The 8-hydroxyquinoline scaffold provides a robust coordination site through the deprotonated hydroxyl group and the quinoline nitrogen atom, forming a stable five-membered ring with the metal center.[1] The presence of an electron-withdrawing bromine atom at the 5-position can modulate the electronic properties of the metal center, thereby influencing the catalytic activity of the resulting complex.[1]

These application notes provide an overview of the catalytic applications of this compound, with a focus on oxidation reactions and its potential in cross-coupling and asymmetric catalysis. Detailed protocols and quantitative data from studies on closely related systems are presented to guide researchers in the development of novel catalytic methodologies.

Catalytic Applications

The primary catalytic applications involving this compound and its derivatives are in oxidation and cross-coupling reactions. While often utilized as a precursor for more complex ligands, its direct use as a ligand in catalysis is an area of active research.

Oxidation Catalysis

Metal complexes of 8-hydroxyquinoline derivatives have demonstrated significant catalytic activity in oxidation reactions. Vanadium(IV) complexes with substituted 8-hydroxyquinolines, for instance, are effective catalysts for the oxidation of hydrocarbons and alcohols.

The following table summarizes the catalytic performance of Vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines in the oxidation of alcohols. This data provides a benchmark for the potential catalytic activity of this compound-metal complexes.

EntrySubstrateCatalystOxidantTemperature (°C)Time (h)ProductYield (%)
1Phenylethanol[VO(2,6-(Me)2-quin)2]tert-butyl hydroperoxide504Acetophenone46
2Phenylethanol[VO(2,5-(Me)2-quin)2]tert-butyl hydroperoxide504Acetophenone23
3Phenylethanol[VO(2-Me-quin)2]tert-butyl hydroperoxide504Acetophenone32
4Cyclohexanol[VO(2,6-(Me)2-quin)2]tert-butyl hydroperoxide505Cyclohexanone10
5Cyclohexanol[VO(2,5-(Me)2-quin)2]tert-butyl hydroperoxide505Cyclohexanone5.5
6Cyclohexanol[VO(2-Me-quin)2]tert-butyl hydroperoxide505Cyclohexanone5.5

Data adapted from a study on methyl-substituted 8-hydroxyquinolines.[2]

This protocol describes a general procedure for the oxidation of phenylethanol to acetophenone using a Vanadium(IV)-8-hydroxyquinoline derivative complex as the catalyst.

Materials:

  • Phenylethanol

  • [VO(ligand)2] complex (where ligand is a substituted 8-hydroxyquinoline)

  • tert-butyl hydroperoxide (t-BuOOH)

  • Acetonitrile (CH3CN)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph (GC) for analysis

Procedure:

  • To a reaction vial, add the Vanadium(IV) catalyst (e.g., 1-5 mol%).

  • Add acetonitrile as the solvent.

  • Add phenylethanol, the substrate.

  • Add an internal standard for GC analysis.

  • Add tert-butyl hydroperoxide as the oxidant.

  • Seal the vial and place it in a preheated oil bath at 50°C.

  • Stir the reaction mixture for the specified time (e.g., 4 hours).

  • After cooling to room temperature, take an aliquot of the reaction mixture and analyze by GC to determine the yield of acetophenone.

experimental_workflow_oxidation cluster_preparation Reaction Setup cluster_reaction Reaction cluster_analysis Analysis A Add Catalyst ([VO(ligand)2]) B Add Solvent (Acetonitrile) A->B C Add Substrate (Phenylethanol) B->C D Add Internal Standard C->D E Add Oxidant (t-BuOOH) D->E F Seal Vial E->F G Heat to 50°C & Stir for 4h F->G H Cool to RT G->H I GC Analysis H->I

Catalytic oxidation of phenylethanol workflow.
Cross-Coupling Reactions (Representative Protocol)

While this compound is more commonly the substrate in palladium-catalyzed cross-coupling reactions such as Suzuki and Heck reactions, its metal complexes have the potential to act as catalysts. The following is a representative protocol for a Suzuki-Miyaura coupling reaction, illustrating how a pre-formed Palladium(II)-bis(this compound) complex could be employed as a catalyst.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • [Pd(5-bromo-8-quinolinolate)2] catalyst

  • Base (e.g., K2CO3)

  • Solvent (e.g., Dioxane/Water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine the aryl halide (1.0 eq.), arylboronic acid (1.2 eq.), [Pd(5-bromo-8-quinolinolate)2] (0.02 eq.), and base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 4:1 dioxane:water).

  • Heat the reaction mixture to 100°C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

experimental_workflow_suzuki cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base B Inert Atmosphere (Ar/N2) A->B C Add Degassed Solvent B->C D Heat to 100°C & Stir for 12-24h C->D E Monitor by TLC/GC D->E F Cool to RT E->F G Aqueous Work-up & Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I

Representative Suzuki-Miyaura coupling workflow.
Asymmetric Catalysis

The development of chiral ligands containing the quinoline motif is a significant area in asymmetric catalysis. While this compound itself is achiral, it can be derivatized to create chiral ligands for enantioselective transformations. The synthesis of such ligands and their application in asymmetric catalysis is a promising avenue for the production of enantiomerically pure compounds of pharmaceutical interest.

Conclusion

This compound is a valuable and versatile ligand in the field of catalysis. Its stable metal complexes show promise in oxidation reactions, and it serves as a key building block for more complex ligands used in a variety of catalytic transformations, including cross-coupling and asymmetric synthesis. The protocols and data presented here provide a foundation for researchers to explore and expand the catalytic applications of this important molecule. Further research into the direct catalytic applications of this compound-metal complexes is warranted and could lead to the development of novel and efficient catalytic systems.

References

The Pivotal Role of 5-Bromoquinolin-8-ol in the Synthesis of Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 5-Bromoquinolin-8-ol, a versatile heterocyclic compound, is emerging as a critical starting material and intermediate in the synthesis of a wide array of novel pharmaceutical agents. Its unique chemical structure, featuring a reactive bromine atom and a chelating 8-hydroxyquinoline scaffold, provides a robust platform for the development of compounds with significant therapeutic potential, particularly in the realms of oncology and infectious diseases. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of its synthetic utility, detailed experimental protocols, and insights into the biological activities of its derivatives.

The 8-hydroxyquinoline core is a well-established "privileged structure" in medicinal chemistry, known to impart a range of biological activities, including antimicrobial, anticancer, and antifungal properties. The addition of a bromine atom at the 5-position not only enhances the lipophilicity of the molecule but also serves as a crucial handle for further chemical modifications through various cross-coupling reactions.

Key Synthetic Transformations

This compound is a versatile precursor for a variety of synthetic transformations, most notably Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These reactions allow for the introduction of diverse aryl and amino functional groups, respectively, at the 5-position of the quinoline ring, leading to the generation of large libraries of compounds for biological screening.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is instrumental in synthesizing 5-aryl-8-hydroxyquinolines. The reaction typically requires the protection of the hydroxyl group prior to the coupling with an arylboronic acid, followed by a deprotection step. This methodology provides access to a broad range of derivatives with potential applications as anticancer agents.

Buchwald-Hartwig Amination: The palladium-catalyzed amination of this compound with various amines is a powerful method for the synthesis of 5-amino-8-hydroxyquinoline derivatives. These compounds have shown promise as antimicrobial and anticancer agents. Similar to the Suzuki coupling, protection of the hydroxyl group is often a necessary prerequisite for a successful reaction.

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development.

Anticancer Activity: A significant number of derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds is believed to involve the inhibition of key cellular enzymes like topoisomerase and the modulation of critical signaling pathways such as the PI3K/Akt/mTOR pathway.

Antimicrobial Activity: The 8-hydroxyquinoline scaffold is a known chelator of metal ions that are essential for the survival of many microorganisms. Derivatives of this compound have shown potent activity against a range of bacteria and fungi, often exhibiting low minimum inhibitory concentrations (MIC).

Quantitative Data Summary

The following tables summarize the biological activity of various derivatives synthesized from this compound.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
5,7-Dibromo-8-hydroxyquinolineA549 (Lung)5.8 (µg/mL)[1]
5,7-Dibromo-8-hydroxyquinolineFL (Amnion)17.6 (µg/mL)[1]
5,7-Dibromo-8-hydroxyquinolineHeLa (Cervical)18.7 (µg/mL)[1]
5,7-Dibromo-8-hydroxyquinolineHT29 (Colon)5.4 (µg/mL)[1]
5,7-Dibromo-8-hydroxyquinolineMCF7 (Breast)16.5 (µg/mL)[1]
5-Amino-8-hydroxyquinolineOCI-AML2 (Leukemia)3.46[2]
5-Amino-8-hydroxyquinolineNB4 (Leukemia)1.38[2]
5-Amino-8-hydroxyquinolineKG1A (Leukemia)3.85[2]
5-Amino-8-hydroxyquinolineMDAY-D2 (Myeloma)1.96[2]
5-Amino-8-hydroxyquinolineUTMC2 (Myeloma)2.29[2]
5-Amino-8-hydroxyquinolineKMH11 (Myeloma)0.94[2]
5-Amino-8-hydroxyquinolineKMS18 (Myeloma)1.31[2]

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundMicroorganismMIC (µM)Reference
7-Bromo-8-hydroxyquinolineS. aureus5.57 - 89.09
7-Bromo-8-hydroxyquinolineL. monocytogenes5.57
7-Bromo-8-hydroxyquinolineP. shigelloides11.14
5-Amino-8-hydroxyquinolineS. aureus-[3]
5-Amino-8-hydroxyquinolineE. coli-[3]
5-Amino-8-hydroxyquinolineC. albicans-[3]
5,7-Dibromo-2-methyl-8-hydroxyquinoline derivativesS. aureusSignificant activity[4]
5,7-Dibromo-2-methyl-8-hydroxyquinoline derivativesB. subtilisSignificant activity[4]
5,7-Dibromo-2-methyl-8-hydroxyquinoline derivativesE. coliSignificant activity[4]
5,7-Dibromo-2-methyl-8-hydroxyquinoline derivativesP. aeruginosaSignificant activity[4]
5,7-Dibromo-2-methyl-8-hydroxyquinoline derivativesC. albicansSignificant activity[4]

Experimental Protocols

Protocol 1: Synthesis of 5,7-Dibromo-8-hydroxyquinoline (Broxyquinoline)

This protocol describes the direct bromination of 8-hydroxyquinoline.

Materials:

  • 8-hydroxyquinoline

  • Bromine

  • Chloroform (CHCl₃)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Benzene

Procedure:

  • Dissolve 8-hydroxyquinoline (1 equivalent) in chloroform.

  • To this solution, add a solution of bromine (2.1 equivalents) in chloroform dropwise over 5 minutes.

  • Stir the mixture at room temperature for 1 hour.[5]

  • The resulting yellow solid is dissolved in chloroform.

  • Wash the organic layer with a 5% sodium bicarbonate solution (3 x 15 mL).[5]

  • Dry the organic layer over anhydrous sodium sulfate.[5]

  • Evaporate the solvent under reduced pressure.

  • The crude product can be purified by crystallization from benzene to yield 5,7-dibromo-8-hydroxyquinoline as yellow needle crystals (Yield: 90%).[5]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Protected this compound

This protocol outlines a general method for the synthesis of 5-aryl-8-hydroxyquinolines. The hydroxyl group of this compound is protected as a benzyl ether prior to the coupling reaction.

Materials:

  • 5-Bromo-8-(benzyloxy)quinoline (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 4:1 mixture of 1,4-dioxane and water)

  • Ethyl acetate

  • Brine

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine 5-bromo-8-(benzyloxy)quinoline, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-90°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

  • The benzyl protecting group can be removed by catalytic hydrogen transfer to yield the final 5-aryl-8-hydroxyquinoline.[6]

Protocol 3: General Procedure for Buchwald-Hartwig Amination of Protected this compound

This protocol provides a general method for the synthesis of 5-amino-8-hydroxyquinoline derivatives. The hydroxyl group is protected as a benzyl ether.

Materials:

  • 5-Bromo-8-(benzyloxy)quinoline (1 equivalent)

  • Amine (1.2-2.0 equivalents)

  • Palladium source (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-bromo-8-(benzyloxy)quinoline, the palladium source, the phosphine ligand, and the base.

  • Add anhydrous toluene via syringe.

  • Add the amine via syringe.

  • Heat the reaction mixture to 100-110°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • The benzyloxy protecting group is then removed to yield the 5-amino-8-hydroxyquinoline derivative.

Visualizing Mechanisms and Workflows

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

G cluster_synthesis General Synthetic Workflow start This compound protect Protection of -OH group start->protect coupling Suzuki or Buchwald-Hartwig Cross-Coupling protect->coupling deprotect Deprotection coupling->deprotect product Pharmaceutical Derivative deprotect->product

Synthetic workflow for pharmaceutical derivatives.

G cluster_pathway Potential Anticancer Signaling Pathway Inhibition drug Quinoline Derivative pi3k PI3K drug->pi3k Inhibits akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis mtor->apoptosis Inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway.

G cluster_topo Topoisomerase Inhibition Mechanism drug Quinoline Derivative religation DNA Religation drug->religation Inhibits topo Topoisomerase I cleavage DNA Cleavage topo->cleavage dna DNA dna->cleavage cleavage->religation religation->dna strand_break DNA Strand Break & Cell Death religation->strand_break

Mechanism of topoisomerase I inhibition.

The continued exploration of this compound and its derivatives holds significant promise for the discovery and development of next-generation pharmaceuticals. The synthetic versatility of this compound, coupled with the potent biological activities of its derivatives, makes it a valuable asset in the ongoing quest for novel therapies for a range of human diseases.

References

Application Notes and Protocols: Utilizing 5-Bromoquinolin-8-ol for Fluorescent Sensing of Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoquinolin-8-ol is a fluorescent chemosensor belonging to the 8-hydroxyquinoline family of compounds. These compounds are renowned for their ability to form stable complexes with a variety of metal ions. This chelating property, coupled with their inherent fluorescence, makes them ideal candidates for the development of selective and sensitive fluorescent sensors. The binding of a metal ion to the 8-hydroxyquinoline scaffold modulates its electronic properties, leading to a discernible change in its fluorescence emission. This "turn-on" or "turn-off" response allows for the qualitative and quantitative detection of specific metal ions in various matrices, including biological and environmental samples. The bromine substituent at the 5-position can further influence the sensor's photophysical properties and its selectivity towards different metal ions.[1]

These application notes provide a comprehensive overview of the principles and methodologies for utilizing this compound as a fluorescent sensor for the detection of metal ions such as zinc (Zn²⁺), aluminum (Al³⁺), and iron (Fe³⁺).

Principle of Fluorescent Sensing

The fluorescent sensing mechanism of 8-hydroxyquinoline derivatives, including this compound, is primarily based on two key photophysical processes: Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET).

  • Chelation-Enhanced Fluorescence (CHEF): In its free form, this compound may exhibit weak fluorescence due to processes like Excited-State Intramolecular Proton Transfer (ESIPT) between the hydroxyl group and the quinoline nitrogen.[2] Upon chelation with a metal ion, this ESIPT process is inhibited, and the molecule becomes more rigid. This rigidity minimizes non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity, often referred to as a "turn-on" response.[3] This mechanism is commonly observed in the detection of metal ions like Zn²⁺ and Al³⁺.

  • Photoinduced Electron Transfer (PET): In some cases, the interaction with a metal ion can lead to fluorescence quenching ("turn-off" response). This can occur if the metal ion has unpaired electrons and can participate in a photoinduced electron transfer process with the excited fluorophore. Paramagnetic metal ions like Fe³⁺ and Cu²⁺ often induce fluorescence quenching through this PET mechanism.[4]

Quantitative Data Summary

The following table summarizes the typical fluorescence sensing performance of 8-hydroxyquinoline-based sensors for various metal ions. It is important to note that the specific performance of this compound may vary and should be experimentally determined. The data presented here is compiled from studies on closely related 8-hydroxyquinoline derivatives and serves as a reference.

Metal IonTypical Sensing MechanismLimit of Detection (LOD)Binding Constant (Kₐ) (M⁻¹)Fluorescence Response
Zn²⁺ Chelation-Enhanced Fluorescence (CHEF)10⁻⁷ - 10⁻⁸ M[5]10⁴ - 10⁵[6]Turn-on
Al³⁺ Chelation-Enhanced Fluorescence (CHEF)10⁻⁶ - 10⁻⁷ M[7][8]10⁵ - 10⁶[8]Turn-on
Fe³⁺ Photoinduced Electron Transfer (PET)10⁻⁶ - 10⁻⁷ MNot ApplicableTurn-off (Quenching)[4]
Cu²⁺ Photoinduced Electron Transfer (PET)10⁻⁷ - 10⁻⁹ M[9][10]Not ApplicableTurn-off (Quenching)
Cd²⁺ Chelation-Enhanced Fluorescence (CHEF)10⁻⁸ - 10⁻⁹ M[11]10⁴ - 10⁵[11]Turn-on
Mg²⁺ Chelation-Enhanced Fluorescence (CHEF)10⁻⁵ - 10⁻⁶ M[12]10⁴[12]Turn-on

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the direct bromination of 8-hydroxyquinoline.

Materials:

  • 8-hydroxyquinoline

  • N-bromosuccinimide (NBS)

  • Chloroform (CHCl₃)

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • Dissolve 8-hydroxyquinoline in chloroform.

  • Slowly add a solution of N-bromosuccinimide in chloroform to the 8-hydroxyquinoline solution with stirring at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a 5% sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain pure this compound.

General Protocol for Fluorescent Metal Ion Sensing

This protocol outlines the general steps for evaluating the fluorescence response of this compound towards various metal ions.

Materials and Equipment:

  • This compound stock solution (e.g., 1 mM in DMSO or ethanol)

  • Stock solutions of various metal ion salts (e.g., ZnCl₂, AlCl₃, FeCl₃, CuCl₂, CdCl₂, MgCl₂) in deionized water (e.g., 10 mM)

  • Buffer solution (e.g., 20 mM HEPES, pH 7.4)

  • Fluorometer with quartz cuvettes

  • UV-Vis Spectrophotometer

Procedure:

A. Preparation of Working Solutions:

  • Prepare a working solution of this compound (e.g., 10 µM) by diluting the stock solution in the chosen buffer.

  • Prepare working solutions of the metal ions by diluting their respective stock solutions in the same buffer.

B. Fluorescence Measurements:

  • Place the this compound working solution in a quartz cuvette.

  • Record the initial fluorescence emission spectrum. The excitation wavelength should be determined from the absorption maximum of the this compound solution.

  • Incrementally add aliquots of a specific metal ion working solution to the cuvette.

  • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes at room temperature.

  • Record the fluorescence emission spectrum after each addition.

C. Data Analysis:

  • Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.

  • For "turn-on" sensors, observe the increase in fluorescence intensity. For "turn-off" sensors, observe the decrease (quenching) of fluorescence.

  • The limit of detection (LOD) can be calculated based on the linear range of the titration curve using the formula LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.

Selectivity Study

To assess the selectivity of this compound for a particular metal ion, the fluorescence response is measured in the presence of other potentially interfering ions.

Procedure:

  • To a cuvette containing the this compound working solution, add a specific concentration of the target metal ion.

  • Record the fluorescence spectrum.

  • To the same cuvette, add a significantly higher concentration (e.g., 10-fold or 100-fold excess) of an interfering metal ion.

  • Record the fluorescence spectrum again and compare it with the spectrum obtained in the absence of the interfering ion.

  • Repeat this procedure for a range of different metal ions.

Visualizations

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for the fluorescent sensing of different metal ions by this compound.

CHEF_Mechanism cluster_ligand Free Ligand cluster_complex Metal Complex L This compound (Low Fluorescence) ESIPT ESIPT Active L->ESIPT Non-radiative decay LM [this compound]-Metal Complex (High Fluorescence) L->LM Chelation M Metal Ion (e.g., Zn²⁺, Al³⁺) M->LM

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for "turn-on" sensing.

PET_Mechanism cluster_complex Metal Complex L This compound (Fluorescent) LM [this compound]-Metal Complex (Non-Fluorescent) L->LM Chelation PET PET Active LM->PET Fluorescence Quenching M Paramagnetic Metal Ion (e.g., Fe³⁺, Cu²⁺) M->LM

Caption: Photoinduced Electron Transfer (PET) mechanism for "turn-off" sensing.

Experimental Workflow

Experimental_Workflow start Start prep_sensor Prepare this compound Working Solution start->prep_sensor prep_metal Prepare Metal Ion Working Solutions start->prep_metal initial_scan Record Initial Fluorescence of Sensor Solution prep_sensor->initial_scan titration Titrate with Metal Ion Solution prep_metal->titration initial_scan->titration record_spectra Record Fluorescence Spectra after each addition titration->record_spectra analysis Analyze Data: - Plot Intensity vs. Concentration - Calculate LOD record_spectra->analysis selectivity Perform Selectivity Study with Interfering Ions analysis->selectivity end End selectivity->end

Caption: General experimental workflow for metal ion sensing with this compound.

References

Application Notes and Protocols for Metal Ion Detection Using 5-Bromoquinolin-8-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoquinolin-8-ol and its derivatives are robust fluorescent and colorimetric chemosensors for the detection of various metal ions. As a derivative of 8-hydroxyquinoline (8-HQ), these compounds act as bidentate chelating agents, forming stable complexes with metal ions through the nitrogen atom of the quinoline ring and the deprotonated hydroxyl group.[1][2] The presence of the bromine atom at the 5-position can enhance the sensor's performance by modifying its electronic properties and increasing its selectivity towards specific metal ions.[1]

The primary signaling mechanism for these derivatives is Chelation-Enhanced Fluorescence (CHEF). In their unbound state, the fluorescence of these molecules is often quenched through processes like photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT).[3] Upon chelation with a metal ion, these non-radiative pathways are inhibited, leading to a significant "turn-on" fluorescence response or a distinct color change.[4] This property allows for the sensitive and selective quantification of various metal ions such as Fe³⁺, Cu²⁺, Zn²⁺, and Al³⁺.[2][5][6][7]

Data Presentation

The following table summarizes the performance of various 8-hydroxyquinoline derivatives, including 5-bromo substituted compounds, for the detection of different metal ions. This data is compiled from various studies to provide a comparative overview.

Derivative Name/StructureTarget Metal IonLimit of Detection (LOD)Binding Constant (Kₐ)Solvent SystemReference
5-Chloro-8-hydroxyquinoline Schiff base (HQBH)Al³⁺Not ReportedNot ReportedNot specified[8]
8-Hydroxyquinoline-2-carbaldehyde derivative (QP2)Zn²⁺Not Reported5.1 x 10⁻⁴ M⁻¹DMSO/H₂O[9]
Quinoline derivative (Sensor 1)Fe³⁺8.67 x 10⁻⁵ M4.28 x 10² M⁻¹DMF/H₂O[1]
8-Hydroxyquinoline azo dye (S2)Ni²⁺Not ReportedNot ReportedEthanol/Water[10]
Rhodamine B-8-hydroxyquinoline derivative (RCu1)Cu²⁺4.7 nMNot ReportedNot specified[11]
Quinoline-based tripodal probe (TQSB)Al³⁺7.0 nM3.8 × 10⁶ M⁻¹CH₃CN/Water[7]
Quinoline-based thiazole derivative (QPT)Fe³⁺, Fe²⁺, Cu²⁺Not ReportedNot ReportedTHF/H₂O[12]
2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol (HL)Zn²⁺Not ReportedNot ReportedTHF/H₂O[3]

Signaling Pathway and Experimental Workflow

The interaction between a this compound derivative and a metal ion typically follows the Chelation-Enhanced Fluorescence (CHEF) mechanism, which can be visualized as a straightforward signaling pathway. The general experimental workflow for metal ion detection using these fluorescent probes is also outlined below.

Signaling Pathway of this compound Derivatives cluster_0 In the Absence of Metal Ions cluster_1 In the Presence of Metal Ions Probe This compound Derivative (Weakly Fluorescent) Quenching Fluorescence Quenching (PET/ESIPT) Probe->Quenching Excitation Complex Probe-Metal Ion Complex (Highly Fluorescent) Probe->Complex Chelation Emission Fluorescence Emission Complex->Emission Excitation Metal_Ion Target Metal Ion (e.g., Fe³⁺, Cu²⁺, Zn²⁺) Metal_Ion->Complex

Caption: General signaling pathway of a this compound derivative upon interaction with a metal ion.

General Experimental Workflow for Metal Ion Detection Start Start Prep_Probe Prepare Stock Solution of This compound Derivative Start->Prep_Probe Incubate Incubate Probe with Sample/Standard Solutions Prep_Probe->Incubate Prep_Samples Prepare Sample Solutions (e.g., environmental water, biological fluid) Prep_Samples->Incubate Prep_Standards Prepare Standard Solutions of Target Metal Ion Prep_Standards->Incubate Measure Measure Fluorescence/Absorbance using a Spectrophotometer Incubate->Measure Analyze Analyze Data: - Plot intensity vs. concentration - Determine Limit of Detection (LOD) Measure->Analyze Results Results Analyze->Results

Caption: General experimental workflow for metal ion detection using a fluorescent probe.

Experimental Protocols

I. Synthesis of a this compound Derivative (General Procedure)

This protocol provides a general method for synthesizing a Schiff base derivative of this compound.

Materials:

  • 5-Bromo-8-hydroxyquinoline-2-carbaldehyde

  • A primary amine (e.g., aniline or substituted aniline)

  • Anhydrous ethanol or toluene

  • Standard laboratory glassware, heating mantle, and magnetic stirrer

Procedure:

  • Dissolve 1 mmol of 5-Bromo-8-hydroxyquinoline-2-carbaldehyde in 10 mL of anhydrous ethanol in a round-bottom flask.

  • In a separate vial, dissolve 1 mmol of the primary amine in 5 mL of anhydrous ethanol.

  • Add the amine solution to the flask containing the 5-Bromo-8-hydroxyquinoline-2-carbaldehyde solution.

  • Stir the mixture and reflux at 90°C for 2-4 hours.[9]

  • After cooling to room temperature, the resulting precipitate (the Schiff base product) can be collected by filtration.

  • Wash the product with cold ethanol and dry under vacuum.

II. Protocol for Fluorescent Metal Ion Detection

This protocol outlines the general steps for detecting and quantifying a target metal ion using a synthesized this compound derivative.

Materials and Instruments:

  • Synthesized this compound derivative (probe)

  • Dimethyl sulfoxide (DMSO) or other suitable organic solvent

  • Aqueous buffer (e.g., HEPES, Tris-HCl at physiological pH)

  • Stock solutions of the target metal ion salt (e.g., FeCl₃, CuCl₂, ZnCl₂) and potential interfering ions

  • Spectrofluorometer

  • Cuvettes for fluorescence measurements or a 96-well plate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the probe (e.g., 1 mM) in a suitable organic solvent like DMSO.

    • Prepare stock solutions of the metal ions (e.g., 10 mM) in the chosen aqueous buffer.[4]

    • The final working solution of the probe should be prepared by diluting the stock solution in a mixed solvent system (e.g., DMSO/H₂O or THF/H₂O) to ensure solubility and compatibility with aqueous samples.[1]

  • Assay Setup (Cuvette-based):

    • To a cuvette, add the working solution of the probe (e.g., final concentration of 10 µM).

    • Record the initial fluorescence spectrum of the probe solution.

    • Incrementally add small aliquots of the target metal ion stock solution to the cuvette.

    • After each addition, gently mix and allow the solution to incubate for a short period (e.g., 2-5 minutes) at room temperature to allow for complex formation before recording the fluorescence spectrum.[4]

  • Assay Setup (96-well plate-based):

    • To the wells of a 96-well plate, add the working solution of the probe.

    • Add varying concentrations of the target metal ion solution to different wells.

    • For selectivity studies, add solutions of different metal ions at the same concentration to separate wells.

    • Include a blank control containing only the probe solution in the buffer.

    • Incubate the plate for 5-15 minutes at room temperature.[4]

  • Measurement:

    • Measure the fluorescence intensity at the predetermined excitation and emission wavelengths. The excitation wavelength should be the absorption maximum of the probe-metal complex.

  • Data Analysis:

    • Subtract the blank fluorescence from all readings.

    • Plot the fluorescence intensity as a function of the metal ion concentration to generate a calibration curve.

    • The limit of detection (LOD) can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.

III. Protocol for Colorimetric Metal Ion Detection

For derivatives that exhibit a color change upon metal ion binding, a similar protocol using a UV-Vis spectrophotometer can be followed.

Materials and Instruments:

  • Synthesized this compound derivative (probe)

  • Suitable solvent (e.g., ethanol/water mixture)

  • Aqueous buffer

  • Stock solutions of metal ions

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Preparation of Solutions: Prepare probe and metal ion solutions as described in the fluorescence protocol.

  • Assay and Measurement:

    • Place a solution of the probe (e.g., 20 µM) in a cuvette and record its UV-Vis absorption spectrum.[4]

    • Titrate the probe solution by incrementally adding small aliquots of the target metal ion stock solution.

    • Record the absorption spectrum after each addition.

  • Data Analysis:

    • Observe the change in the absorption spectrum, noting any new peaks or shifts in wavelength.

    • Plot the absorbance at a specific wavelength against the metal ion concentration.

Logical Flow for Selective Detection

The following diagram illustrates the logical process for confirming the selective detection of a target metal ion.

Logical Flow for Selective Metal Ion Detection Start Start Add_Probe Add Probe to Sample Start->Add_Probe Add_Target_Ion Add Target Metal Ion Add_Probe->Add_Target_Ion Observe_Signal Observe Signal Change (Fluorescence or Color) Add_Target_Ion->Observe_Signal Signal_Yes Signal Change? Observe_Signal->Signal_Yes Add_Interfering_Ions Add Potential Interfering Ions Signal_Yes->Add_Interfering_Ions Yes No_Detection No Detection Signal_Yes->No_Detection No Observe_Interference Observe Signal Add_Interfering_Ions->Observe_Interference Interference_No Signal Unchanged? Observe_Interference->Interference_No Selective_Detection Selective Detection Confirmed Interference_No->Selective_Detection Yes Interference Interference Observed Interference_No->Interference No End End Selective_Detection->End No_Detection->End Interference->End

Caption: Logical flow for confirming the selective colorimetric or fluorescent detection of a target metal ion.

References

Application Notes and Protocols: 5-Bromoquinolin-8-ol in the Development of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline, a privileged scaffold in medicinal chemistry renowned for its diverse pharmacological activities.[1] The incorporation of a bromine atom at the 5-position modulates the electronic and lipophilic properties of the 8-hydroxyquinoline core, influencing its biological activity.[2] This document provides detailed application notes and experimental protocols for leveraging this compound and its derivatives in the discovery and development of novel antimicrobial agents. The primary mechanism of its antimicrobial action is attributed to its potent metal ion chelation ability, which can disrupt essential metal homeostasis in microbial cells.[2]

Key Applications

  • Antimicrobial Agent Development: Serves as a versatile building block for the synthesis of novel antibacterial and antifungal compounds.[3][4]

  • Structure-Activity Relationship (SAR) Studies: The bromine atom at the 5-position provides a site for further chemical modification, enabling systematic exploration of SAR to optimize antimicrobial potency and spectrum.[2][5]

  • Mechanistic Studies: Its metal chelation properties make it a useful tool for investigating the role of metal ions in microbial physiology and pathogenesis.[2][6]

Physicochemical Properties

PropertyValueReference
Molecular Formula C₉H₆BrNO[7]
Molecular Weight 224.05 g/mol [8]
CAS Number 1198-14-7[7]
Melting Point 127 °C[8]
Appearance White to orange to green powder/crystal

Antimicrobial Activity

This compound and its derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial efficacy is often enhanced through derivatization, particularly at the hydroxyl and amino groups.

Antibacterial Activity Data
CompoundTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
5-amino-7-bromoquinolin-8-yl biphenyl-4-sulfonate (5b)Staphylococcus aureusPotent activity reported-[3]
5-amino-7-bromoquinolin-8-yl biphenyl-4-sulfonate (5b)Bacillus megateriumPotent activity reported-[3]
5-amino-7-bromoquinolin-8-yl biphenyl-4-sulfonate (5b)Klebsiella pneumoniaePotent activity reported-[3]
5-amino-7-bromoquinolin-8-yl biphenyl-4-sulfonate (5b)Pseudomonas aeruginosaPotent activity reported-[3]
5-amino-7-bromoquinolin-8-yl 2-hydroxy-5-nitrobenzenesulfonate (5g)Staphylococcus aureusPotent activity reported-[3]
5-amino-7-bromoquinolin-8-yl 2-hydroxy-5-nitrobenzenesulfonate (5g)Bacillus megateriumPotent activity reported-[3]
5-amino-7-bromoquinolin-8-yl 2-hydroxy-5-nitrobenzenesulfonate (5g)Klebsiella pneumoniaePotent activity reported-[3]
5-amino-7-bromoquinolin-8-yl 2-hydroxy-5-nitrobenzenesulfonate (5g)Pseudomonas aeruginosaPotent activity reported-[3]
BromoquinolAspergillus fumigatus1 µM-[4]
8-hydroxyquinolineAspergillus fumigatus32 µM-[4]
5-chloro-8-hydroxyquinoline-ciprofloxacin hybridGram-positive & Gram-negative strains4-16-[1]
7-bromo-8-hydroxyquinolineGram-negative bacteriaHigh activity reported-[9]
Cloxyquin (5-chloroquinolin-8-ol)Mycobacterium tuberculosis0.062-0.25-[10]
Antifungal Activity Data
CompoundTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
5-amino-7-bromoquinolin-8-yl biphenyl-4-sulfonate (5b)Fungal pathogensPotent activity reported-[3]
5-amino-7-bromoquinolin-8-yl 2-hydroxy-5-nitrobenzenesulfonate (5g)Fungal pathogensPotent activity reported-[3]
BromoquinolAspergillus fumigatusPotent activity reported-[11]
7-bromo-8-quinolinol-5-sulfonic acidFungiInhibition reported-[12]
5-bromo-8-quinolinol-7-sulfonic acidFungiInhibition reported-[12]
QQ10 (a quinolinequinone)Candida albicans1.22-[13]

Mechanism of Action

The primary antimicrobial mechanism of this compound and its derivatives is their ability to chelate essential metal ions, such as Fe²⁺, Cu²⁺, and Zn²⁺.[2] These metal ions are crucial cofactors for many microbial enzymes involved in vital cellular processes. By sequestering these ions, the compounds inhibit enzyme function, leading to the disruption of metabolic pathways and ultimately cell death.[2][6] The lipophilic nature of the resulting metal complexes facilitates their transport across microbial cell membranes.

In some cases, such as with the antifungal activity of bromoquinol against Aspergillus fumigatus, the mechanism involves the induction of oxidative stress and apoptosis.[4][11]

G Proposed Antimicrobial Mechanism of this compound cluster_0 Microbial Cell cluster_1 Extracellular Environment Enzyme Essential Metalloenzyme Metabolism Essential Metabolic Pathways Enzyme->Metabolism Catalyzes Metal Metal Ion (e.g., Fe²⁺, Zn²⁺) BQ_Complex BQ-Metal Complex Metal->BQ_Complex Death Cell Death Metabolism->Death Disruption leads to BQ This compound BQ->BQ_Complex Chelates Metal Ion BQ_Complex->Enzyme Inhibits by sequestering metal ion

Caption: Proposed mechanism of antimicrobial action for this compound.

Experimental Protocols

Synthesis of 5-Amino-7-bromoquinolin-8-yl Sulfonate Derivatives

This protocol is adapted from the synthesis described by Krishna (2018).[1]

G Synthesis of 5-Amino-7-bromoquinolin-8-yl Sulfonates HQ 8-Hydroxyquinoline B7HQ 7-Bromoquinolin-8-ol HQ->B7HQ NBS, Chloroform A5B7HQ 5-Amino-7-bromoquinolin-8-ol B7HQ->A5B7HQ 1. NaNO₂/HCl 2. Na₂S₂O₄, THF/H₂O Sulfonate 5-Amino-7-bromoquinolin-8-yl Sulfonate Derivatives A5B7HQ->Sulfonate R-SO₂Cl, TEA, Dry THF

Caption: Synthetic pathway for 5-amino-7-bromoquinolin-8-yl sulfonates.

Step 1: Bromination of 8-Hydroxyquinoline

  • Dissolve 8-hydroxyquinoline in chloroform.

  • Add N-bromosuccinimide (NBS) portion-wise to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 7-bromoquinolin-8-ol.

Step 2: Synthesis of 5-Amino-7-bromoquinolin-8-ol

  • Suspend 7-bromoquinolin-8-ol in a mixture of hydrochloric acid and water.

  • Cool the suspension to 0-5 °C and add a solution of sodium nitrite (NaNO₂) dropwise.

  • Stir the mixture at low temperature for the specified time.

  • In a separate flask, prepare a solution of sodium dithionite (Na₂S₂O₄) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Add the diazonium salt solution from the previous step to the sodium dithionite solution.

  • Stir the reaction mixture until the reduction is complete.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate to yield 5-amino-7-bromoquinolin-8-ol.

Step 3: Sulfonylation of 5-Amino-7-bromoquinolin-8-ol

  • Dissolve 5-amino-7-bromoquinolin-8-ol in dry THF.

  • Add triethylamine (TEA) to the solution.

  • Add the desired sulfonyl chloride dropwise to the reaction mixture.

  • Stir the reaction at room temperature until completion.

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the final 5-amino-7-bromoquinolin-8-yl sulfonate derivative.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This is a widely used method for preliminary screening of antimicrobial activity.[14][15]

G Agar Well Diffusion Assay Workflow Inoculum Prepare Microbial Inoculum (e.g., 0.5 McFarland standard) Swab Swab Inoculum onto Agar Surface Inoculum->Swab Plates Prepare Agar Plates (e.g., Mueller-Hinton Agar) Plates->Swab Wells Create Wells in the Agar Swab->Wells Add Add Test Compound Solution to Wells Wells->Add Incubate Incubate Plates (e.g., 37°C for 24h) Add->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure

Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.

Materials:

  • Test microorganism (bacterial or fungal strain)

  • Appropriate growth medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)

  • Sterile petri dishes

  • Sterile swabs

  • Sterile cork borer or pipette tip

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Incubator

Protocol:

  • Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).[16]

  • Using a sterile swab, uniformly streak the inoculum over the entire surface of the agar plate.

  • Allow the plate to dry for a few minutes.

  • Using a sterile cork borer, create wells (e.g., 6 mm in diameter) in the agar.

  • Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[16]

  • After incubation, measure the diameter of the zone of inhibition (clear area around the well where microbial growth is inhibited) in millimeters.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a common technique for MIC determination.[15][17]

Materials:

  • 96-well microtiter plates

  • Test microorganism

  • Appropriate broth medium (e.g., Mueller-Hinton broth)

  • Test compound

  • Positive and negative controls

  • Multichannel pipette

  • Microplate reader (optional)

Protocol:

  • Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism in broth.

  • Add the inoculum to each well containing the test compound dilutions, as well as to a positive control well (inoculum without compound) and a negative control well (broth only).

  • Incubate the plate under appropriate conditions.

  • After incubation, visually inspect the wells for turbidity (microbial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[17]

  • Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of the MIC.[15]

Structure-Activity Relationship (SAR) Insights

  • Halogenation: The presence and position of halogen atoms on the quinoline ring are critical for antimicrobial activity. Bromo-substituted derivatives often exhibit enhanced potency compared to the parent 8-hydroxyquinoline.[4][9][18]

  • Substitution at the 5- and 7-positions: Modifications at these positions with various functional groups, such as sulfonate esters, have been shown to yield compounds with potent and broad-spectrum antimicrobial activity.[3][12]

  • Hybrid Molecules: Combining the 8-hydroxyquinoline scaffold with other known antimicrobial agents (e.g., ciprofloxacin) can lead to hybrid compounds with synergistic or enhanced activity.[1]

  • Lipophilicity: A balance of hydrophilic and lipophilic properties is crucial for the compound to penetrate the microbial cell membrane and reach its target. SAR studies often aim to optimize this balance.[5]

Conclusion

This compound represents a valuable starting point for the development of new antimicrobial agents. Its synthetic tractability, coupled with a well-established mechanism of action, provides a solid foundation for medicinal chemistry campaigns. The protocols and data presented herein offer a comprehensive guide for researchers to explore the potential of this compound and its derivatives in the ongoing search for effective treatments for infectious diseases.

References

Application Notes and Protocols for Spectrophotometric Analysis using 5-Bromoquinolin-8-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoquinolin-8-thiol is a potent chelating agent with significant potential for use in the spectrophotometric determination of various metal ions. As a derivative of 8-mercaptoquinoline, it functions as a bidentate ligand, forming stable, colored complexes with metals through its thiol (-SH) group and the nitrogen atom of the quinoline ring.[1] The introduction of a bromine atom at the 5-position of the quinoline ring can enhance the molar absorptivity and selectivity of its metal complexes, making it a promising reagent for analytical applications.[1]

These application notes provide a comprehensive overview of the protocols for the synthesis of 5-Bromoquinolin-8-thiol and its application in the spectrophotometric analysis of metal ions, with a particular focus on palladium. The methodologies are based on established principles for similar thiol-containing chelating agents.

Synthesis of 5-Bromoquinolin-8-thiol

A plausible synthetic route for 5-Bromoquinolin-8-thiol involves a two-step process starting from 5-bromoquinoline.[1]

Step 1: Synthesis of 5-bromoquinoline-8-sulfonyl chloride

  • In a flask equipped with a stirrer and cooled in an ice bath (0-5 °C), add 1 mole of 5-bromoquinoline to chloroform.

  • Slowly add 3 moles of chlorosulfonic acid dropwise to the cooled and stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Heat the mixture at 60-70 °C for 2-3 hours.

  • Carefully pour the cooled reaction mixture onto crushed ice to precipitate the product.

  • Filter the precipitate, wash it with cold water, and dry it to obtain crude 5-bromoquinoline-8-sulfonyl chloride.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure crystals.[1]

Step 2: Reduction to 5-Bromoquinolin-8-thiol

  • Dissolve 1 mole of the purified 5-bromoquinoline-8-sulfonyl chloride in glacial acetic acid.

  • Prepare a solution of 3 moles of stannous chloride (SnCl₂) in concentrated hydrochloric acid.

  • Add the stannous chloride solution to the 5-bromoquinoline-8-sulfonyl chloride solution with constant stirring.

  • Heat the reaction mixture at 80-90 °C for 4-6 hours.

  • Cool the mixture and pour it into ice-cold water.

  • Neutralize the solution with a suitable base, such as sodium hydroxide, to precipitate the crude 5-Bromoquinolin-8-thiol.[1]

  • Filter the precipitate, wash it thoroughly with water, and then dry it.

  • Purify the crude product by recrystallization from a suitable solvent system, for instance, an ethanol-water mixture.[1]

Spectrophotometric Analysis of Palladium

5-Bromoquinolin-8-thiol is expected to form a stable and colored complex with palladium(II) ions, which can be quantified using spectrophotometry.[1] The following protocol is based on established methods for palladium determination using analogous thiol-containing reagents.[1]

Reagents and Solutions
  • Standard Palladium(II) Solution (100 ppm): Accurately weigh a precise amount of palladium(II) chloride, dissolve it in a minimal amount of concentrated hydrochloric acid, and dilute to a known volume in a volumetric flask using deionized water.[1]

  • 5-Bromoquinolin-8-thiol Reagent Solution (0.1% w/v): Dissolve 0.1 g of the synthesized 5-Bromoquinolin-8-thiol in 100 mL of a suitable organic solvent such as ethanol or dimethylformamide (DMF).[1]

  • Buffer Solution (pH 3-4): Prepare an appropriate buffer solution, for example, an acetate buffer, to maintain the optimal pH for the formation of the complex.[1]

Experimental Protocol
  • Preparation of Calibration Standards: Create a series of standard solutions by pipetting appropriate aliquots of a working standard palladium(II) solution into a set of 10 mL volumetric flasks.

  • Sample Preparation: Prepare the sample solution containing an unknown concentration of palladium(II) and transfer a suitable volume into a 10 mL volumetric flask.

  • Complex Formation: To each volumetric flask (containing standards and the sample), add 2 mL of the buffer solution (pH ~3.5) followed by 1 mL of the 0.1% 5-Bromoquinolin-8-thiol reagent solution.[1]

  • Dilution: Dilute all solutions to the 10 mL mark with the same solvent used to prepare the reagent solution.

  • Incubation: Allow the solutions to stand at room temperature for 15-20 minutes to ensure complete color development.[1]

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan a wavelength range from 350 nm to 600 nm to identify the wavelength of maximum absorbance (λmax) of the palladium complex.[1]

    • Measure the absorbance of each standard solution and the sample solution at the determined λmax against a reagent blank. The reagent blank is prepared in the same manner as the standards but without the addition of the palladium solution.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

    • Determine the concentration of palladium in the sample solution by interpolating its absorbance on the calibration curve.

Quantitative Data

Note: The following table summarizes the expected quantitative parameters for the spectrophotometric determination of metal ions using 5-Bromoquinolin-8-thiol. It is crucial to note that experimental validation is essential to determine the specific values for each parameter.

Metal Ionλmax (nm)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Linear Range (µg/mL)Limit of Detection (µg/mL)Optimal pH
Palladium(II)Value to be determined experimentallyValue to be determined experimentallyValue to be determined experimentallyValue to be determined experimentally~3.5[1]
Other Metal IonValue to be determined experimentallyValue to be determined experimentallyValue to be determined experimentallyValue to be determined experimentallyValue to be determined experimentally

Visualized Protocols and Pathways

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents: - Standard Pd(II) - 5-Bromoquinolin-8-thiol - Buffer Solution standards Prepare Calibration Standards reagents->standards sample Prepare Sample Solution reagents->sample mix Mix: - Standard/Sample - Buffer - Reagent Solution standards->mix sample->mix incubate Incubate for 15-20 min mix->incubate measure Spectrophotometric Measurement at λmax incubate->measure calibrate Construct Calibration Curve measure->calibrate determine Determine Sample Concentration calibrate->determine

Caption: Experimental workflow for the spectrophotometric determination of palladium.

signaling_pathway metal_ion Metal Ion (e.g., Pd²⁺) complex Colored Metal Complex metal_ion->complex Chelation reagent 5-Bromoquinolin-8-thiol reagent->complex spectrophotometer Spectrophotometer complex->spectrophotometer Quantification absorbance Absorbance Measurement spectrophotometer->absorbance concentration Concentration Determination absorbance->concentration Calibration Curve

Caption: Logical relationship for metal ion determination.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 5-Bromoquinolin-8-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Bromoquinolin-8-ol. The information is presented in a clear question-and-answer format to directly address potential challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, primarily through the bromination of 8-hydroxyquinoline.

Issue 1: Low Yield of this compound

  • Question: My reaction resulted in a low yield of the desired this compound. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors throughout the experimental process.[1][2] Here are key areas to investigate:

    • Starting Material Purity: Ensure the 8-hydroxyquinoline is pure. Impurities can lead to side reactions and consume the brominating agent.[2]

    • Reagent Stoichiometry: Carefully control the molar equivalents of the brominating agent. An excess may lead to over-bromination, while an insufficient amount will result in incomplete conversion.

    • Reaction Temperature: Temperature control is critical. For the bromination of isoquinoline, it is noted that temperature should be kept low (e.g., -20°C to -15°C) to achieve high selectivity.[3][4] While specific temperatures for 8-hydroxyquinoline may vary, maintaining a consistent and optimized temperature is crucial.

    • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC).[5] Quenching the reaction at the optimal time, when the starting material is consumed and byproduct formation is minimal, is essential to maximize yield.[1]

    • Work-up and Purification: Significant product loss can occur during the work-up and purification steps.[2] Ensure complete extraction of the product, and minimize losses during solvent removal and chromatography or recrystallization.[1]

Issue 2: Formation of 5,7-dibromo-8-hydroxyquinoline as a Major Byproduct

  • Question: My final product is contaminated with a significant amount of 5,7-dibromo-8-hydroxyquinoline. How can I minimize the formation of this di-brominated byproduct?

  • Answer: The formation of 5,7-dibromo-8-hydroxyquinoline is a common issue in the synthesis of this compound.[6] The hydroxyl group at the 8-position activates the quinoline ring, making it susceptible to further bromination at the 7-position. To favor the mono-brominated product, consider the following:

    • Control of Brominating Agent: Use a stoichiometric amount (or a slight excess) of the brominating agent relative to 8-hydroxyquinoline. Using 2.1 equivalents of bromine has been shown to favor the formation of the di-bromo product.[7]

    • Slow Addition of Reagent: Add the brominating agent (e.g., a solution of bromine) dropwise to the solution of 8-hydroxyquinoline.[5] This helps to maintain a low concentration of the brominating agent in the reaction mixture at any given time, reducing the likelihood of double bromination.

    • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C) to increase selectivity.[5]

    • Choice of Brominating Agent: While both molecular bromine (Br₂) and N-bromosuccinimide (NBS) can be used, their reactivity and selectivity can differ depending on the reaction conditions.[3][8] Experimenting with different agents may be necessary.

Issue 3: Difficulty in Purifying this compound

  • Question: I am struggling to separate this compound from the di-brominated byproduct and unreacted starting material. What are the recommended purification methods?

  • Answer: Effective purification is crucial to obtain high-purity this compound.

    • Column Chromatography: For laboratory-scale preparations, column chromatography is a highly effective method for separating mono- and di-brominated products.[6] A silica gel column with an appropriate eluent system, such as ethyl acetate/hexane, can provide good separation.[5]

    • Recrystallization: Recrystallization can also be an effective purification technique. The choice of solvent is critical and may require some experimentation. Ethanol has been used for the recrystallization of related compounds.[5]

    • Washing Steps: During the work-up, washing the organic layer with a solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is important to remove any acidic byproducts like HBr.[5]

Frequently Asked Questions (FAQs)

  • Question: What is the general reaction mechanism for the bromination of 8-hydroxyquinoline?

  • Answer: The bromination of 8-hydroxyquinoline is an electrophilic aromatic substitution reaction. The hydroxyl group at the 8-position is an activating group, which increases the electron density of the quinoline ring system, making it more susceptible to attack by an electrophile (in this case, Br⁺ from the brominating agent). The substitution occurs preferentially at the 5 and 7 positions.

  • Question: Which solvents are typically used for the synthesis of this compound?

  • Answer: A variety of solvents have been reported for the bromination of 8-hydroxyquinoline and its derivatives, including chloroform (CHCl₃), acetonitrile (CH₃CN), carbon tetrachloride (CCl₄), acetic acid (AcOH), and methanol (MeOH).[5][7] The choice of solvent can influence the reaction rate and selectivity.

  • Question: How can I confirm the identity and purity of my synthesized this compound?

  • Answer: The identity and purity of the final product should be confirmed using standard analytical techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the structure of the molecule.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

    • Melting Point Analysis: To assess purity.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Bromination of 8-Hydroxyquinoline

EntryBrominating Agent (Equivalents)SolventTemperature (°C)Reaction TimeProduct(s) (Ratio)Yield (%)Reference
1Br₂ (1.1)CH₃CN01 day5,7-dibromo-8-hydroxyquinoline : 7-bromo-8-hydroxyquinoline (34:42)76% (conversion)[5]
2Br₂ (1.5)CH₃CN01 day5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline37% (isolated 5,7-dibromo)[5]
3Br₂ (2.1)CHCl₃Room Temp.1 h5,7-dibromo-8-hydroxyquinoline90%
4Br₂ (1.1)CCl₄24---[5]
5NBSChloroform--7-bromoquinolin-8-ol-[8]
6Br₂ in aq. HBrWater-30 min5,7-dibromo-8-hydroxyquinoline98.4%[9]

Experimental Protocols

Protocol 1: Synthesis of 5,7-dibromo-8-hydroxyquinoline (High Yield)

This protocol is adapted from Ökten et al. and is optimized for the synthesis of the di-bromo derivative, but illustrates a common procedure.[5]

  • Dissolution: Dissolve 8-hydroxyquinoline (0.3 g, 2.06 mmol) in chloroform (10 mL).

  • Addition of Bromine: To this solution, add a solution of bromine (0.67 g, 4.20 mmol) in chloroform (5 mL) over 5 minutes.

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Work-up: Dissolve the resulting yellow solid in chloroform (15 mL). Wash the organic layer with a 5% sodium bicarbonate solution (3 x 15 mL).

  • Drying and Evaporation: Dry the organic layer over sodium sulfate (Na₂SO₄) and evaporate the solvent.

  • Crystallization: Crystallize the product from benzene to yield 5,7-dibromo-8-hydroxyquinoline.

Protocol 2: Attempted Selective Bromination of 8-hydroxyquinoline

This protocol is based on the investigation by Ökten et al. for selective synthesis.[5]

  • Dissolution: Dissolve 8-hydroxyquinoline (1 g, 6.9 mmol) in acetonitrile (20 mL).

  • Addition of Bromine: Prepare a solution of bromine (2.202 g, 13.8 mmol, 1.5 eq) in acetonitrile (10 mL) and add it to the 8-hydroxyquinoline solution over 10 minutes.

  • Reaction: Stir the mixture at 0 °C for 1 day.

  • Work-up: After the reaction, dissolve the resulting yellow solid in acetonitrile (15 mL). Wash the organic layer with a 5% sodium bicarbonate solution (4 x 25 mL).

  • Drying and Evaporation: Dry the organic layer over sodium sulfate (Na₂SO₄) and evaporate the solvent under reduced pressure.

  • Purification: The resulting residue will be a mixture of 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline, which will require further purification by chromatography or crystallization.[5]

Visualizations

Synthesis_Pathway 8-Hydroxyquinoline 8-Hydroxyquinoline This compound This compound 8-Hydroxyquinoline->this compound Br2 or NBS Solvent, Temp 5,7-Dibromo-8-hydroxyquinoline 5,7-Dibromo-8-hydroxyquinoline This compound->5,7-Dibromo-8-hydroxyquinoline Excess Br2 or NBS

Caption: Synthesis pathway for this compound and the potential over-bromination byproduct.

Experimental_Workflow A 1. Reagent Preparation (8-Hydroxyquinoline, Solvent) B 2. Addition of Brominating Agent A->B C 3. Reaction (Controlled Temperature and Time) B->C D 4. Reaction Monitoring (TLC) C->D E 5. Quenching D->E F 6. Work-up (Extraction and Washing) E->F G 7. Purification (Chromatography/Recrystallization) F->G H 8. Characterization (NMR, MS, etc.) G->H

Caption: A general experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Start Low Yield or Impure Product Q1 Major Byproduct is 5,7-dibromo-8-hydroxyquinoline? Start->Q1 A1_Yes Reduce equivalents of brominating agent. Lower reaction temperature. Slow addition of reagent. Q1->A1_Yes Yes Q2 Low Conversion of Starting Material? Q1->Q2 No A2_Yes Check purity of starting material. Increase reaction time or temperature cautiously. Ensure proper stirring. Q2->A2_Yes Yes A_General Review work-up and purification procedures for product loss. Q2->A_General No

Caption: A troubleshooting decision tree for common issues in this compound synthesis.

References

Technical Support Center: Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during key synthetic procedures.

General Issues in Quinoline Synthesis

This section addresses broad problems that can occur across various synthetic methods for quinolines.

Frequently Asked Questions (FAQs)

Q1: My quinoline synthesis is resulting in a very low yield or has failed completely. What are the common initial checks?

A1: Low yields are a frequent issue in quinoline synthesis and can arise from several factors. A systematic approach to troubleshooting is recommended:

  • Starting Material Quality: Ensure the purity of your reactants, such as anilines and carbonyl compounds. Impurities can lead to undesirable side reactions or inhibit the catalyst.[1]

  • Catalyst Activity: Verify that the catalyst is active and used at the appropriate concentration. Some catalysts are sensitive to air and moisture, so proper handling and storage are crucial.[1]

  • Reaction Atmosphere: Certain quinoline syntheses are sensitive to air or moisture. If applicable, consider running the reaction under an inert atmosphere like nitrogen or argon.[1]

  • Substrate Reactivity: The electronic properties of your starting materials significantly influence the reaction. For instance, anilines with strong electron-withdrawing groups can be less nucleophilic, making the cyclization step more challenging and reducing yields.[2][3][4]

  • Reaction Temperature: Suboptimal temperatures can lead to incomplete reactions (if too low) or decomposition of reactants and products, often resulting in tar formation (if too high).[2][5]

Q2: How can I effectively purify my substituted quinoline derivative, especially from tarry byproducts?

A2: Purification can be challenging due to the nature of the reaction byproducts. Common and effective techniques include:

  • Steam Distillation: This is a highly effective method for separating volatile quinoline products from non-volatile tars, which is a common issue in reactions like the Skraup synthesis.[5][6]

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying crude products.

  • Recrystallization: This technique can be used to obtain highly pure crystalline quinoline derivatives from a suitable solvent.

  • Acid-Base Extraction: Since quinolines are basic, an acid wash can be used to extract the product into the aqueous phase, leaving non-basic impurities in the organic layer. The quinoline can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

  • Treatment with Activated Carbon: To remove colored impurities, a solution of the crude product can be treated with activated carbon.[6]

Troubleshooting Workflow for Low Yield

Below is a generalized workflow for diagnosing and addressing low-yield issues in quinoline synthesis.

LowYieldTroubleshooting start Low Yield or No Product check_reagents Verify Reagent Purity (Aniline, Carbonyl, etc.) start->check_reagents check_catalyst Check Catalyst Activity & Concentration check_reagents->check_catalyst Reagents OK check_conditions Review Reaction Conditions (Temperature, Atmosphere, Time) check_catalyst->check_conditions Catalyst OK optimize_temp Optimize Temperature check_conditions->optimize_temp Conditions OK, Still Low Yield optimize_catalyst Screen Alternative Catalysts check_conditions->optimize_catalyst Conditions OK, Still Low Yield modify_substrate Consider Substrate Modification (e.g., protecting groups) check_conditions->modify_substrate Conditions OK, Still Low Yield success Improved Yield optimize_temp->success optimize_catalyst->success modify_substrate->success

Caption: A general troubleshooting workflow for addressing low yields.

Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines but is known for its highly exothermic nature.

Frequently Asked Questions (FAQs)

Q1: My Skraup synthesis is extremely vigorous and difficult to control. How can I manage this?

A1: The Skraup reaction is notoriously exothermic.[5] To moderate the reaction and ensure safety, you should:

  • Use a Moderator: Adding ferrous sulfate (FeSO₄) is a common and crucial step to make the reaction less violent.[3][5][6] Boric acid can also be used.[5] Ferrous sulfate is thought to act as an oxygen carrier, allowing the oxidation to proceed more smoothly.[3][6][7]

  • Control Reagent Addition: Add concentrated sulfuric acid slowly and with efficient cooling, for instance, in an ice bath.[2][5] It's important to add reagents in the correct order: aniline, then ferrous sulfate, glycerol, and finally, the slow addition of sulfuric acid.[6]

  • Ensure Efficient Stirring: Good agitation helps to dissipate heat and prevent localized hotspots.[5]

  • Gradual Heating: Heat the mixture gently to initiate the reaction. Once it begins (often indicated by boiling), remove the heat source, as the exotherm should sustain the reaction for some time.[6]

Q2: I'm observing significant tar formation in my Skraup synthesis. What causes this and how can it be minimized?

A2: Tar formation is a common side reaction due to the harsh acidic and oxidizing conditions causing polymerization.[3][5] To minimize tarring:

  • Use a Moderator: As with controlling the exotherm, ferrous sulfate helps control the reaction rate and reduces charring.[5]

  • Optimize Temperature: Avoid excessively high temperatures. The reaction should be gently heated to start, and the exothermic phase must be controlled.[5]

  • Purification: Since some tar formation is often unavoidable, an effective purification method is key. Steam distillation is the most common technique to separate the volatile quinoline from the non-volatile tar.[5][6]

Experimental Protocol: Moderated Skraup Synthesis of Quinoline
  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a dropping funnel, place the aniline derivative and ferrous sulfate (FeSO₄).

  • Addition of Reactants: To the flask, add anhydrous glycerol. Stir the mixture to ensure it is homogeneous.

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the dropping funnel at a rate that keeps the internal temperature under control.[2]

  • Reaction: After the addition is complete, gently heat the mixture to initiate the reaction. Once the reaction begins, remove the heat source. After the initial exothermic phase subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[6]

  • Work-up: After cooling, carefully pour the viscous reaction mixture into a large volume of water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[2]

  • Purification: The crude quinoline is often purified by steam distillation, which effectively separates the volatile product from the non-volatile tar.[2][5] The distillate is then extracted with an organic solvent (e.g., toluene), dried, and distilled under reduced pressure.[2]

Doebner-von Miller Synthesis

This method is a modification of the Skraup synthesis and is used to produce substituted quinolines.

Frequently Asked Questions (FAQs)

Q1: My Doebner-von Miller reaction is giving a low yield with a large amount of polymeric material. How can I prevent this?

A1: The polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction, especially under strong acid catalysis.[5][8][9] To mitigate this:

  • Use a Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase (like toluene) while the aniline is in an acidic aqueous phase can drastically reduce polymerization and increase the yield.[5][8][9]

  • Slow Addition of Reactants: Adding the carbonyl compound slowly to the reaction mixture can help control its concentration and minimize self-condensation.[5][8]

  • Optimize Acid and Temperature: While strong acids are needed, excessively harsh conditions can accelerate tar formation. Consider screening different Brønsted or Lewis acids and maintaining the lowest effective temperature.[8]

Q2: My final product is contaminated with dihydroquinoline impurities. What is the cause and how can I resolve this?

A2: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate. Incomplete oxidation can leave this impurity in your product.[8]

  • Choice of Oxidant: Ensure a suitable oxidizing agent is present and effective.

  • Post-Reaction Oxidation: If dihydroquinoline impurities are found after isolation, they can be oxidized to the desired quinoline in a separate step using an appropriate oxidizing agent (e.g., DDQ, MnO₂).[8]

Data Presentation: Strategies to Minimize Polymerization in Doebner-von Miller Synthesis
StrategyDescriptionEffect on Side Reactions
Biphasic Solvent System e.g., water/tolueneSequesters the carbonyl compound, reducing acid-catalyzed polymerization.[5][8]
Slow Reactant Addition Slow addition of the carbonyl compoundMaintains a low concentration of the carbonyl, disfavoring self-condensation.[5][8]
Catalyst Optimization Screening Brønsted and Lewis acidsMilder Lewis acids may reduce polymerization while still catalyzing the reaction.[8]
Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser.

  • Charging Reactants: To the flask, add the aniline and concentrated hydrochloric acid.

  • Reactant Addition: Slowly add crotonaldehyde to the stirred mixture.

  • Reaction: Heat the reaction mixture under reflux for several hours.

  • Work-up: Cool the reaction mixture and make it strongly alkaline with concentrated sodium hydroxide solution.[5]

  • Purification: Extract the product with an organic solvent like ether or chloroform. Dry the organic extract, remove the solvent, and purify the crude 2-methylquinoline by vacuum distillation or recrystallization.[1]

Friedländer Synthesis

This synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

Frequently Asked Questions (FAQs)

Q1: I am struggling with the regioselectivity of my Friedländer synthesis using an unsymmetrical ketone. How can I control which isomer is formed?

A1: Regioselectivity is a common challenge when using unsymmetrical ketones in the Friedländer synthesis.[10][11][12] Several strategies can be employed to control the outcome:

  • Catalyst Selection: The choice of catalyst is critical. While traditional acid or base catalysis can be unselective, specific catalysts can favor one isomer. For example, certain bicyclic amine catalysts or Lewis acids can provide high regioselectivity.[11][13]

  • Substrate Modification: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can steer the cyclization.[13]

  • Reaction Conditions: Carefully optimizing the reaction temperature and solvent can influence the regiochemical outcome.[12][13]

Q2: My Friedländer synthesis is prone to side reactions, especially under basic conditions. What are these and how can I avoid them?

A2: A common side reaction under basic conditions is the aldol condensation of the ketone starting material with itself.[1] To circumvent this, one effective strategy is to use an imine analog of the o-aminoaryl aldehyde or ketone.[1]

Data Presentation: Effect of Catalyst on Friedländer Synthesis Yield
CatalystConditionsYield (%)Reference
Potassium Hydroxide (KOH)Ethanol, RefluxGood to Excellent[2]
p-Toluenesulfonic acid (p-TsOH)Toluene, RefluxVariable[13]
Tin(IV) Chloride (SnCl₄)Dichloromethane, RTHigh[13]
Copper-based MOFToluene, 100 °CHigh[14]
PEG-supported Sulfonic AcidSolvent-free or AqueousExcellent[15]

Logical Diagram: Controlling Regioselectivity in Friedländer Synthesis

FriedlanderRegioselectivity start Regioselectivity Issue with Unsymmetrical Ketone catalyst Optimize Catalyst (e.g., specific amine catalysts, Lewis acids) start->catalyst substrate Substrate Modification (e.g., add directing group) start->substrate conditions Optimize Conditions (Solvent, Temperature) start->conditions outcome Selective Formation of Desired Regioisomer catalyst->outcome substrate->outcome conditions->outcome

Caption: Strategies to control regioselectivity in the Friedländer synthesis.

Experimental Protocol: Base-Catalyzed Friedländer Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) in a suitable solvent like ethanol (10 mL).

  • Addition of Reagents: Add the ketone or other compound containing an α-methylene group (1.1 mmol) and a catalytic amount of a base such as potassium hydroxide (KOH, 0.2 mmol, 20 mol%).[2]

  • Reaction: Heat the mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: The residue can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure quinoline product.[2]

Combes Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.

Frequently Asked Questions (FAQs)

Q1: What factors determine the regioselectivity in the Combes synthesis?

A1: In the Combes synthesis, regioselectivity is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone. The electrophilic aromatic annulation is the rate-determining step, where steric effects often play a significant role.[1][16] For example, bulkier substituents on the β-diketone tend to favor the formation of the less sterically hindered regioisomer.[1] The electronic nature of substituents on the aniline also directs the cyclization.[5]

Q2: My Combes synthesis is giving a low yield. What are the potential causes?

A2: Low yields can result from incomplete condensation or cyclization steps.

  • Catalyst: The reaction is typically acid-catalyzed. Using a more effective dehydrating agent and catalyst, such as a polyphosphoric ester (PPE), can be more efficient than commonly used sulfuric acid.[13][16]

  • Steric Hindrance: Significant steric effects from substituents on either the aniline or the β-diketone can hinder the rate-determining cyclization step.[13]

  • Deactivating Groups: Strong electron-withdrawing groups (like -NO₂) on the aniline can prevent the cyclization from occurring.[17]

Experimental Protocol: General Combes Synthesis
  • Condensation: Mix the aniline (1.0 eq) and the β-diketone (1.0-1.2 eq) in a suitable flask. A catalytic amount of acid (e.g., concentrated H₂SO₄ or polyphosphoric acid) can be added.[1]

  • Heating for Enamine Formation: Gently heat the mixture to form the enamine intermediate. The progress can be monitored by TLC or by observing the removal of water.

  • Heating for Cyclization: Increase the temperature to induce cyclization and dehydration. The required temperature and time will vary depending on the substrates.

  • Work-up: Carefully pour the cooled reaction mixture onto ice and basify with a suitable base (e.g., NaOH or NH₄OH).[1]

  • Purification: The crude product can be collected by filtration if it precipitates, or extracted with an organic solvent. Further purification can be achieved by recrystallization or column chromatography.

References

Technical Support Center: Purification of 5-Bromoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 5-Bromoquinolin-8-ol. The following sections offer detailed purification protocols and solutions to common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The most prevalent impurity is the di-brominated byproduct, 5,7-dibromo-8-hydroxyquinoline, which arises from over-bromination of the 8-hydroxyquinoline starting material.[1] Another potential impurity is the regioisomer, 7-bromo-8-hydroxyquinoline.[1][2] Unreacted 8-hydroxyquinoline may also be present. Careful control of reaction conditions, such as temperature and stoichiometry of the brominating agent, is crucial to minimize the formation of these byproducts.[1]

Q2: Which purification techniques are most effective for this compound?

The two most effective and commonly used techniques for purifying this compound are recrystallization and silica gel column chromatography.[1]

  • Recrystallization: This is a cost-effective and scalable method, particularly suitable for larger quantities. A common solvent system is a mixture of ethanol and water.[2]

  • Column Chromatography: This technique offers high resolution and is excellent for separating the mono- and di-brominated products, especially on a smaller, laboratory scale.[1] A typical mobile phase is a mixture of ethyl acetate and hexane.[2]

Q3: Can I use acid-base extraction to purify this compound?

Yes, acid-base extraction can be a useful preliminary purification step. As a phenolic and basic (due to the quinoline nitrogen) compound, this compound's solubility can be manipulated with pH. This technique is effective for removing non-ionizable impurities. However, it will not separate this compound from other ionizable quinoline derivatives like the starting material or the di-bromo impurity. Therefore, it is best used in conjunction with other methods like recrystallization or chromatography.

Troubleshooting Guides

Recrystallization
Issue Possible Cause(s) Solution(s)
"Oiling Out" (Product separates as a liquid instead of crystals) 1. The melting point of the impure solid is lower than the boiling point of the solvent. 2. The solution is too concentrated. 3. The solution is being cooled too rapidly.1. Re-heat the solution to re-dissolve the oil. 2. Add more of the "good" solvent (e.g., ethanol in an ethanol/water system) to the hot solution to decrease saturation. 3. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
No Crystals Form Upon Cooling 1. The solution is not saturated (too much solvent was used). 2. The solution is supersaturated but lacks nucleation sites.1. Re-heat the solution and evaporate some of the solvent to increase the concentration. 2. Induce crystallization by:     a) Scratching the inside of the flask with a glass rod.     b) Adding a seed crystal of pure this compound.
Low Crystal Yield 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during a hot filtration step (if performed).1. Minimize the amount of hot solvent used to just dissolve the crude product. 2. Concentrate the mother liquor and cool it again to obtain a second crop of crystals. 3. If performing a hot filtration, ensure the funnel and receiving flask are pre-heated.
Colored Crystals Co-crystallization of colored impurities.1. Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may slightly reduce the yield. 2. A second recrystallization may be necessary.
Column Chromatography
Issue Possible Cause(s) Solution(s)
Poor Separation of this compound and 5,7-Dibromo-8-hydroxyquinoline 1. The polarity of the eluent is too high, causing both compounds to elute quickly. 2. The column is overloaded with crude material.1. Decrease the polarity of the eluent. Use a higher proportion of hexane in your ethyl acetate/hexane mixture. Consider starting with a very low polarity and gradually increasing it (gradient elution). 2. Ensure a proper ratio of silica gel to crude material (typically 50:1 to 100:1 by weight).
Compound Streaking or "Tailing" on the Column The compound is interacting too strongly with the acidic silica gel due to the basic quinoline nitrogen.Add a small amount (0.5-1%) of triethylamine or pyridine to the eluent to neutralize the acidic sites on the silica gel.
Product is Not Eluting from the Column The eluent is not polar enough to move the compound down the column.Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
Cracks or Channels in the Silica Gel Bed Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry at any point.

Data Presentation

Physical and Solubility Properties
PropertyThis compound5,7-Dibromo-8-hydroxyquinoline (Impurity)
Appearance White to off-white powder/crystalsBright yellow crystalline solid[2]
Molecular Weight 224.06 g/mol 302.95 g/mol
Melting Point 127 °C198-200 °C
Solubility in Water Sparingly solubleRelatively insoluble[2]
Solubility in Organic Solvents Soluble in polar organic solvents like ethanol and ethyl acetate.Shows improved solubility in ethanol, methanol, and DMSO.[2]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is a general guideline for the purification of crude this compound.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Heat a sufficient volume of ethanol on a hot plate. Add the hot ethanol to the crude solid in portions, with swirling, until the solid just dissolves. Use the minimum amount of hot ethanol necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.

  • Hot Filtration (Optional): To remove the charcoal or any other insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Flash Column Chromatography

This protocol describes the separation of this compound from the less polar 5,7-dibromo-8-hydroxyquinoline impurity.

  • Eluent Selection: Determine the optimal eluent system by thin-layer chromatography (TLC). Test various ratios of ethyl acetate and hexane. A good starting point is 20-30% ethyl acetate in hexane. The desired product, this compound, should have an Rf value of approximately 0.25-0.35. The 5,7-dibromo impurity will be less polar and have a higher Rf value.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane). Pour the slurry into a glass column and allow it to pack uniformly, ensuring no air bubbles are trapped. Drain the excess solvent until the level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Carefully add the sample solution to the top of the silica gel bed.

  • Elution: Begin eluting with the low-polarity mobile phase. Collect fractions and monitor the separation by TLC. Gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate to elute the more polar this compound.

  • Fraction Collection: Collect the fractions containing the pure product, as identified by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Method cluster_end Final Product Crude_5_Bromoquinolin_8_ol Crude this compound (Contains 5,7-dibromo impurity) Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_5_Bromoquinolin_8_ol->Recrystallization Scalable, Cost-effective Column_Chromatography Column Chromatography (e.g., EtOAc/Hexane) Crude_5_Bromoquinolin_8_ol->Column_Chromatography High Resolution Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General purification workflow for crude this compound.

Troubleshooting_Recrystallization Start Cooling Hot Solution Issue Issue Encountered? Start->Issue OilingOut Oiling Out Issue->OilingOut Yes (Liquid forms) NoCrystals No Crystals Issue->NoCrystals Yes (Nothing happens) Success Pure Crystals Formed Issue->Success No FixOiling Re-heat, add more 'good' solvent, cool slowly OilingOut->FixOiling FixNoCrystals Evaporate some solvent or add seed crystal NoCrystals->FixNoCrystals FixOiling->Start Retry FixNoCrystals->Start Retry

Caption: Troubleshooting decision tree for recrystallization issues.

References

Technical Support Center: 5-Bromoquinolin-8-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-Bromoquinolin-8-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the direct electrophilic bromination of 8-hydroxyquinoline (also known as oxine).[1] However, controlling the reaction's selectivity to favor mono-substitution at the C-5 position over di-substitution at the C-5 and C-7 positions can be challenging.[1][2]

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges include:

  • Controlling Selectivity: Minimizing the formation of the di-brominated byproduct, 5,7-dibromo-8-hydroxyquinoline, is a significant hurdle.[1]

  • Purification: Separating the desired this compound from unreacted starting material and the di-brominated byproduct can be difficult due to their similar properties.[1]

Q3: How can I improve the yield and selectivity of the mono-bromination?

A3: Optimizing reaction conditions is crucial. Key factors include:

  • Choice of Brominating Agent and Solvent: The selection of the brominating agent and solvent system is critical in controlling the reaction's outcome.[1]

  • Reaction Temperature: Careful control of the reaction temperature can help favor the formation of the mono-brominated product.[1][3]

  • Stoichiometry: The molar ratio of the reactants, particularly the amount of brominating agent used, directly impacts the product distribution.[2]

Q4: Are there alternative synthesis routes to achieve high purity?

A4: Yes, an indirect, two-step synthesis offers a route to high-purity this compound. This method involves the bromination of 8-methoxyquinoline to produce 5-bromo-8-methoxyquinoline, followed by demethylation to yield the final product.[1] This approach can prevent di-bromination and avoid the generation of corrosive HBr gas.[1]

Q5: What is the most effective method for purifying crude this compound?

A5: For small-scale laboratory preparations, column chromatography is a highly effective method for separating the mono- and di-brominated products.[1] Recrystallization is another common and effective purification technique.[4]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low yield of this compound Incomplete reaction.- Extend the reaction time.- Ensure the reaction temperature is optimal.
Formation of byproducts (e.g., 5,7-dibromo-8-hydroxyquinoline).- Carefully control the stoichiometry of the brominating agent.[2]- Optimize the reaction temperature and solvent.[1][3]
Presence of 5,7-dibromo-8-hydroxyquinoline in the final product Excess brominating agent.- Use a precise amount of the brominating agent (e.g., 1.0-1.1 equivalents).
Reaction conditions favor di-bromination.- Lower the reaction temperature.- Consider a less reactive brominating agent or a different solvent system.
Difficulty in separating this compound from byproducts Similar polarities of the desired product and impurities.- Utilize column chromatography with a suitable eluent system (e.g., petroleum ether:ethyl acetate).[4]- Perform multiple recrystallizations from an appropriate solvent system.[4]
Product "oils out" during recrystallization The solution is supersaturated.- Reheat the solution to dissolve the oil and add a small amount of additional hot solvent.[4]
The cooling rate is too fast.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]
Incorrect solvent system.- The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvent mixtures.[4]

Quantitative Data Summary

The following tables summarize typical yields for different synthetic and purification methods.

Table 1: Comparison of Synthetic Methods for this compound

Method Key Reagents Solvent Yield (%) Notes
Direct Bromination8-hydroxyquinoline, Br₂ in CaBr₂Aqueous78A respectable yield in an aqueous system.[1]
Two-Step Synthesis (Step 1)8-methoxyquinoline, Br₂Chloroform92Bromination of 8-methoxyquinoline.[1][5]
Two-Step Synthesis (Step 2)5-bromo-8-methoxyquinoline, BBr₃Dichloromethane89Demethylation to the final product.[1]

Table 2: Purity and Yield for Purification of a Similar Bromoquinoline Derivative

Purification Method Initial Purity (%) Final Purity (%) Yield (%) Notes
Recrystallization (Ethanol/Water)859570Effective for removing less polar impurities.[4]
Column Chromatography (Petroleum Ether:Ethyl Acetate 4:1)859860Good for separating closely related impurities.[4]
Recrystallization followed by Column Chromatography85>9950Recommended for achieving high purity.[4]

Data adapted from a study on a similar bromoquinoline derivative.[4]

Experimental Protocols

Protocol 1: Direct Bromination of 8-Hydroxyquinoline

This protocol is adapted from literature procedures for the direct bromination of 8-hydroxyquinoline.

Materials:

  • 8-hydroxyquinoline

  • Bromine

  • Acetonitrile (CH₃CN)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 8-hydroxyquinoline (1 g, 6.9 mmol) in acetonitrile (20 mL).

  • Prepare a solution of bromine (2.202 g, 13.8 mmol, 1.5 eq) in acetonitrile (10 mL).

  • Add the bromine solution to the 8-hydroxyquinoline solution over 10 minutes.

  • Stir the mixture at 0 °C in a fridge for 24 hours.

  • After the reaction, dissolve the resulting yellow solid in acetonitrile (15 mL).

  • Wash the organic layer with a 5% NaHCO₃ solution (4 x 25 mL).

  • Dry the organic layer over Na₂SO₄.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Two-Step Synthesis of this compound via 8-Methoxyquinoline

This protocol provides a high-purity route to the target compound.

Step 1: Synthesis of 5-bromo-8-methoxyquinoline

Materials:

  • 8-methoxyquinoline

  • Bromine

  • Chloroform (CHCl₃)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 8-methoxyquinoline (382.4 mg, 2.4 mmol) in distilled chloroform (15 mL).

  • Prepare a solution of bromine (422.4 mg, 2.7 mmol, 1.1 eq) in chloroform.

  • Add the bromine solution dropwise to the 8-methoxyquinoline solution over 10 minutes in the dark at ambient temperature.

  • Stir the reaction mixture for 2 days.

  • Wash the organic layer with 5% NaHCO₃ (3 x 20 mL).

  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product using a short alumina column, eluting with ethyl acetate/hexane (1:3) to obtain 5-bromo-8-methoxyquinoline.[5]

Step 2: Demethylation to this compound

Materials:

  • 5-bromo-8-methoxyquinoline

  • Boron tribromide (BBr₃)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve 5-bromo-8-methoxyquinoline in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of boron tribromide in dichloromethane.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with water.

  • Extract the product with dichloromethane.

  • Dry the organic layer and evaporate the solvent to yield this compound.[1]

Visualizations

Synthesis_Workflow cluster_direct Direct Bromination cluster_indirect Indirect Synthesis 8-Hydroxyquinoline 8-Hydroxyquinoline Bromination Bromination 8-Hydroxyquinoline->Bromination Br2 Crude_Product_1 Crude_Product_1 Bromination->Crude_Product_1 This compound + 5,7-dibromo-8-hydroxyquinoline Purification_1 Purification_1 Crude_Product_1->Purification_1 Column Chromatography/ Recrystallization Pure_5-Bromoquinolin-8-ol_1 Pure_5-Bromoquinolin-8-ol_1 Purification_1->Pure_5-Bromoquinolin-8-ol_1 High Purity Product 8-Methoxyquinoline 8-Methoxyquinoline Bromination_2 Bromination_2 8-Methoxyquinoline->Bromination_2 Br2 5-Bromo-8-methoxyquinoline 5-Bromo-8-methoxyquinoline Bromination_2->5-Bromo-8-methoxyquinoline Demethylation Demethylation 5-Bromo-8-methoxyquinoline->Demethylation BBr3 Pure_5-Bromoquinolin-8-ol_2 Pure_5-Bromoquinolin-8-ol_2 Demethylation->Pure_5-Bromoquinolin-8-ol_2 High Purity Product Start Start Start->8-Hydroxyquinoline Start->8-Methoxyquinoline

Caption: Synthetic workflows for this compound.

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in minimum hot solvent Crude_Product->Dissolution Recrystallization Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Chromatographic Purification Cooling Slow cooling to room temp, then ice bath Dissolution->Cooling Filtration Vacuum filtration Cooling->Filtration Drying Dry under vacuum Filtration->Drying Pure_Crystals Pure this compound Crystals Drying->Pure_Crystals Elution Elute with appropriate solvent system Column_Chromatography->Elution Fraction_Collection Collect fractions Elution->Fraction_Collection Solvent_Evaporation Evaporate solvent Fraction_Collection->Solvent_Evaporation High_Purity_Product High Purity This compound Solvent_Evaporation->High_Purity_Product

Caption: Purification workflows for this compound.

Logical_Relationship Problem Low Purity of This compound Cause1 Presence of 5,7-dibromo-8-hydroxyquinoline Problem->Cause1 Cause2 Unreacted 8-hydroxyquinoline Problem->Cause2 Cause3 Other side products Problem->Cause3 Solution1 Optimize Bromine Stoichiometry Cause1->Solution1 Solution2 Control Reaction Temperature Cause1->Solution2 Solution3 Column Chromatography Cause1->Solution3 Cause2->Solution3 Solution4 Recrystallization Cause2->Solution4 Solution5 Increase Reaction Time Cause2->Solution5 Cause3->Solution3 Cause3->Solution4

Caption: Troubleshooting logic for low purity issues.

References

How to avoid the formation of di-brominated byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the formation of di-brominated byproducts during bromination experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of di-brominated byproduct formation?

The formation of di-brominated and other poly-brominated byproducts is a common issue, particularly when dealing with activated aromatic compounds. The primary causes include:

  • High Reactivity of the Substrate: Aromatic rings with strong electron-donating groups (e.g., phenols, anilines) are highly activated and prone to multiple brominations.[1][2]

  • Highly Reactive Brominating Agent: The use of aggressive brominating agents, such as molecular bromine (Br₂), can lead to a lack of selectivity and over-bromination.[1]

  • Incorrect Stoichiometry: Using an excess of the brominating agent relative to the substrate significantly increases the likelihood of multiple brominations.[1]

  • Elevated Reaction Temperature: Higher temperatures increase the reaction rate, which can reduce selectivity and favor the formation of thermodynamically stable, but often undesired, poly-brominated products.[3][4]

Q2: How can I selectively achieve mono-bromination?

Achieving selective mono-bromination requires careful control over the reaction conditions. Key strategies include:

  • Choice of Brominating Agent: Employing a milder brominating agent like N-bromosuccinimide (NBS) is a common and effective strategy to enhance selectivity.[1][5]

  • Stoichiometric Control: Precisely controlling the stoichiometry to a 1:1 ratio of the brominating agent to the substrate is critical.[1]

  • Low Reaction Temperature: Performing the reaction at reduced temperatures (e.g., 0 °C or below) slows down the reaction rate, thereby improving control and selectivity.[3][4] In some cases, temperatures as low as -30°C may be necessary to achieve high selectivity.[4]

  • Slow Reagent Addition: The slow, dropwise addition of the brominating agent helps to maintain a low concentration of the reagent in the reaction mixture, minimizing over-bromination.[4]

  • Solvent Selection: The choice of solvent can influence the reactivity of the brominating agent and the selectivity of the reaction.[1]

Q3: Are there specific reagents that favor mono-bromination?

Yes, several reagents and reagent systems are known to promote selective mono-bromination. The choice often depends on the specific substrate.

  • N-Bromosuccinimide (NBS): NBS is a widely used reagent for selective bromination of allylic and benzylic positions, as well as for aromatic rings, due to its milder reactivity compared to Br₂.[5][6]

  • NBS with Additives: The combination of NBS with silica gel or zeolites can enhance para-selectivity in the bromination of aromatic compounds.[7][8]

  • Pyridine Hydrobromide Perbromide: This solid reagent is easier to handle than liquid bromine and can offer improved selectivity in some cases.

  • Tetrabutylammonium Tribromide (TBATB): This reagent has been shown to be effective for the meta-selective C-H bromination of certain 2-phenylpyridine derivatives in the presence of a ruthenium catalyst.[9]

Q4: Can protecting groups help in preventing di-bromination?

Absolutely. For highly activated substrates like aromatic amines, protecting the amino group is a standard strategy to prevent poly-bromination.[2]

  • Acetylation: The amino group can be acetylated using acetic anhydride to form an acetanilide. The N-acetyl group is still an ortho-, para-director but is less activating than the free amino group, which allows for controlled mono-bromination.[2] The protecting group can be removed after the bromination step.[10][11]

Troubleshooting Guides

Issue 1: Formation of a mixture of mono- and di-brominated products.

Potential Cause Troubleshooting Step
Reaction temperature is too high. Lower the reaction temperature. For highly activated systems, consider temperatures between 0 °C and -78 °C.[4]
Brominating agent is too reactive. Switch from molecular bromine (Br₂) to a milder agent like N-Bromosuccinimide (NBS).[1]
Incorrect stoichiometry. Carefully measure and use only one equivalent of the brominating agent relative to the substrate.[1]
Rapid addition of the brominating agent. Add the brominating agent slowly and dropwise to the reaction mixture, ensuring efficient stirring.[4]
Highly activated substrate. Consider protecting the activating group (e.g., acetylation of an amine) to moderate its reactivity.[2]

Issue 2: Poor regioselectivity (formation of ortho, meta, and para isomers).

Potential Cause Troubleshooting Step
Reaction conditions favor multiple isomers. Lowering the reaction temperature can significantly improve regioselectivity, often favoring the para-isomer.[4]
Solvent effects. Screen different solvents. The polarity of the solvent can influence the isomer distribution.[1]
Steric hindrance is not sufficient. For some substrates, using a bulkier brominating agent or catalyst might favor substitution at the less sterically hindered position.
Use of shape-selective catalysts. Zeolites can be used to promote para-selectivity by sterically hindering the formation of ortho- and meta-isomers within their pores.[12]

Data Presentation

Table 1: Comparison of Brominating Agents for Selectivity

Brominating AgentSubstrate TypeTypical ConditionsSelectivity OutcomeReference(s)
Br₂ Activated AromaticsVaries, often room temp.Often leads to poly-bromination[1]
NBS Activated Aromatics0 °C to room temp.Good to excellent for mono-bromination[1][5]
NBS / Silica Gel Aromatic CompoundsVariesGood to excellent para-selectivity[7]
Zeolites with Br₂ Toluene-like substratesVariesHigh para-selectivity[8][12]
TBATB with Ru catalyst 2-PhenylpyridinesDioxaneHigh meta-selectivity[9]

Experimental Protocols

Protocol 1: Selective Mono-bromination of an Activated Phenol using NBS

This protocol describes a general method for the selective ortho-mono-bromination of a para-substituted phenol.

Materials:

  • para-Substituted phenol (e.g., p-cresol)

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (p-TsOH) (10 mol%)

  • ACS-grade Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Cooling bath (if necessary)

Procedure:

  • Dissolve the para-substituted phenol in ACS-grade methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add 10 mol % of p-TsOH to the solution.

  • Cool the mixture to the desired temperature (e.g., 0 °C) using a cooling bath.

  • Slowly add one equivalent of NBS to the stirred solution. To further improve selectivity, the NBS can be added portion-wise or as a solution via a syringe pump.[13]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is often complete within 15-25 minutes.[13]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Work-up for NBS reactions: The main byproduct of NBS reactions is succinimide. This can typically be removed by washing the organic extract with water or a saturated sodium bicarbonate solution.[14]

Visualizations

Bromination_Pathway cluster_0 Desired Pathway: Mono-bromination cluster_1 Undesired Pathway: Di-bromination Starting Material Starting Material Mono-brominated Product Mono-brominated Product Starting Material->Mono-brominated Product + Br+ (1 eq) Controlled Conditions Di-brominated Byproduct Di-brominated Byproduct Mono-brominated Product->Di-brominated Byproduct + Br+ (excess) Harsh Conditions

Caption: Reaction pathways for mono- and di-bromination.

Troubleshooting_Workflow start Di-bromination Observed q1 Is the brominating agent Br₂? start->q1 a1_yes Switch to NBS q1->a1_yes Yes q2 Is the reaction temperature > 0°C? q1->q2 No a1_yes->q2 a2_yes Lower temperature (e.g., 0°C to -30°C) q2->a2_yes Yes q3 Is stoichiometry > 1:1? q2->q3 No a2_yes->q3 a3_yes Use 1 equivalent of brominating agent q3->a3_yes Yes q4 Is the substrate highly activated? q3->q4 No a3_yes->q4 a4_yes Use a protecting group q4->a4_yes Yes end Selective Mono-bromination q4->end No a4_yes->end

Caption: Troubleshooting workflow for di-bromination.

References

Stability and degradation profile of 5-Bromoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation profile of 5-Bromoquinolin-8-ol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for handling and storing this compound?

A1: this compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses. It is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q2: What are the known stability liabilities of the this compound molecule?

A2: The this compound molecule possesses two primary sites susceptible to degradation. The hydroxyl group at the 8-position is prone to oxidation, which can lead to the formation of quinone-like derivatives. Additionally, the bromine atom at the 5-position can be removed through reductive dehalogenation. The quinoline ring itself is generally stable but can undergo degradation under harsh conditions.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: Based on the chemistry of similar 8-hydroxyquinoline derivatives, this compound is expected to be more stable in neutral to slightly acidic conditions. In strongly acidic or alkaline solutions, particularly at elevated temperatures, the rate of hydrolysis and other degradation reactions is likely to increase.

Q4: Is this compound sensitive to light?

A4: Yes, compounds containing the 8-hydroxyquinoline scaffold can be sensitive to light. Exposure to UV or visible light may lead to photodegradation. Therefore, it is crucial to protect solutions and solid samples of this compound from light during experiments and storage.

Troubleshooting Guide

Problem 1: I am observing a change in the color of my this compound solution over time.

  • Question: Why is my this compound solution changing color, and how can I prevent it?

  • Answer: A color change, often to a yellowish or brownish hue, is a common indicator of degradation, likely due to oxidation of the 8-hydroxyl group to form colored quinone-type structures. This process can be accelerated by exposure to light, air (oxygen), and elevated temperatures.

    To mitigate this, you should:

    • Prepare solutions fresh whenever possible.

    • Use deoxygenated solvents to minimize oxidation.

    • Store solutions in amber vials or wrap containers in aluminum foil to protect from light.

    • Store solutions at reduced temperatures (e.g., 2-8 °C) when not in use.

Problem 2: My experimental results show a decrease in the activity or concentration of this compound.

  • Question: What could be causing the loss of this compound in my assay, and how can I troubleshoot this?

  • Answer: A decrease in concentration or activity suggests that the compound is degrading under your experimental conditions. The degradation pathway could be hydrolytic, oxidative, or photolytic, depending on your specific protocol.

    To identify the cause, consider the following troubleshooting workflow:

    G Troubleshooting Workflow for Loss of Activity A Loss of this compound Activity/Concentration Observed B Review Experimental Conditions: pH, Temperature, Light Exposure, Presence of Oxidizing/Reducing Agents A->B C Hypothesize Degradation Pathway (Hydrolysis, Oxidation, Photolysis, etc.) B->C D Conduct Forced Degradation Study (See Protocol Below) C->D E Analyze Stressed Samples by Stability-Indicating HPLC D->E F Identify Degradation Products (e.g., by LC-MS) E->F G Modify Experimental Protocol to Minimize Degradation (e.g., adjust pH, protect from light, add antioxidant) F->G H Re-evaluate Activity/Concentration G->H

    Troubleshooting workflow for decreased activity.

Problem 3: I am seeing unexpected peaks in my chromatogram when analyzing this compound.

  • Question: What are these extra peaks in my HPLC analysis, and how can I identify them?

  • Answer: The appearance of new peaks in your chromatogram is a strong indication of the formation of degradation products. The identity of these products will depend on the specific stressor that caused the degradation.

    A potential degradation pathway under oxidative conditions is illustrated below:

    G Potential Oxidative Degradation Pathway cluster_0 Oxidative Stress A This compound B Intermediate Radical Species A->B [O] C 5-Bromoquinoline-7,8-dione (Quinone derivative) B->C D Ring-Opened Products C->D Further Oxidation

    Potential oxidative degradation pathway.

    To confirm the identity of these degradation products, it is recommended to use a mass spectrometry (MS) detector coupled with your HPLC system (LC-MS). By comparing the mass-to-charge ratio of the new peaks with potential degradation products, you can elucidate their structures.

Stability Profile of this compound

The following table summarizes the expected stability of this compound under various stress conditions based on general principles of forced degradation studies and the known chemistry of 8-hydroxyquinoline derivatives.

Stress ConditionReagent/ParameterExpected StabilityPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60°CModerate DegradationHydrolysis of the quinoline ring under harsh conditions.
Alkaline Hydrolysis 0.1 M NaOH, 60°CSignificant DegradationPotential for ring opening and other complex reactions.
Oxidation 3% H₂O₂, Room TempSignificant DegradationQuinone-type derivatives, ring-opened products.
Thermal 80°C (solid state)Likely StableMinimal degradation expected at this temperature.
Photolytic UV (254 nm) & Visible LightModerate DegradationPhotodegradation products (e.g., dehalogenated, hydroxylated species).

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute to a suitable concentration with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute to a suitable concentration with the mobile phase.

  • Thermal Degradation: Place a known amount of solid this compound in a hot air oven at 80°C for 48 hours. At the end of the study, dissolve the solid in the solvent to obtain a known concentration.

  • Photolytic Degradation: Expose a solution of this compound (e.g., 100 µg/mL in methanol) to UV light (254 nm) and visible light in a photostability chamber. A control sample should be kept in the dark at the same temperature. Analyze the samples at appropriate time intervals.

3. Analytical Method:

  • A stability-indicating HPLC method should be used to analyze the stressed samples. A general starting point for method development could be:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (determined by UV scan of this compound).

    • Injection Volume: 10 µL.

4. Data Analysis:

  • For each stress condition, calculate the percentage of degradation of this compound and the formation of any degradation products.

  • Peak purity of the this compound peak should be assessed using a photodiode array (PDA) detector to ensure no co-eluting peaks.

  • If available, use LC-MS to identify the mass of the degradation products to help in their structural elucidation.

Technical Support Center: Enhancing the Solubility of 5-Bromoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the solubility of 5-Bromoquinolin-8-ol. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low aqueous solubility?

A1: The low aqueous solubility of this compound can be attributed to its molecular structure. The quinoline ring system is largely hydrophobic, and the presence of a bromine atom further increases its lipophilicity. While the hydroxyl (-OH) group and the nitrogen atom can participate in hydrogen bonding, the overall non-polar character of the molecule dominates, leading to poor solubility in polar solvents like water.[1]

Q2: What are the initial steps to assess the solubility of a new batch of this compound?

A2: A preliminary solubility assessment should be conducted in a range of solvents with varying polarities. This typically involves determining the approximate solubility in common laboratory solvents such as water, ethanol, methanol, and dimethyl sulfoxide (DMSO). This initial screening helps in selecting appropriate solvents for stock solutions and identifying the need for solubility enhancement techniques.

Q3: What are the most common strategies for enhancing the solubility of this compound?

A3: Common and effective methods for improving the solubility of poorly soluble compounds like this compound include:

  • pH Adjustment: As a weakly basic compound due to the quinoline nitrogen, adjusting the pH of the aqueous solution to the acidic range can protonate the nitrogen atom, forming a more soluble salt.[2][3]

  • Cosolvency: The addition of a water-miscible organic solvent (cosolvent) can reduce the overall polarity of the solvent system, which can improve the solubility of a hydrophobic compound.[2][4]

  • Complexation: Using complexing agents like cyclodextrins can encapsulate the hydrophobic this compound molecule, forming a more water-soluble inclusion complex.[5][6][7][8][9]

  • Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix can enhance its wettability and dissolution rate.[2][10]

Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A4: This is a common issue when working with compounds that have low aqueous solubility. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of the compound in your aqueous medium.

  • Optimize the dilution method: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution with vigorous vortexing. This can sometimes prevent immediate precipitation.

  • Use a cosolvent in your final solution: Including a small percentage of a water-miscible organic solvent (e.g., 1-5% DMSO or ethanol) in your final aqueous solution can help maintain solubility. However, be mindful of the potential effects of the cosolvent on your experiment.

  • Employ a solubility enhancement technique: If the above methods are not sufficient, you will likely need to use a method like pH adjustment or cyclodextrin complexation to increase the aqueous solubility of your compound.

Data Presentation

SolventEstimated Solubility
WaterVery Poorly Soluble
EthanolSlightly Soluble
MethanolSlightly Soluble
Dimethyl Sulfoxide (DMSO)Soluble
AcetoneSlightly Soluble
ChloroformSlightly Soluble
AcetonitrileSlightly Soluble

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical method for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, visually confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to pellet the undissolved compound.

  • Carefully collect a known volume of the supernatant.

  • Dilute the supernatant with an appropriate solvent and quantify the concentration of dissolved this compound using a validated analytical method.

Protocol 2: Solubility Enhancement using pH Adjustment

Objective: To determine the effect of pH on the aqueous solubility of this compound.

Materials:

  • This compound

  • Aqueous buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 9)

  • Standard laboratory equipment as listed in Protocol 1

Procedure:

  • Follow the shake-flask method described in Protocol 1, using the different pH buffers as the solvents.

  • After determining the concentration of the dissolved compound in each buffer, plot the solubility as a function of pH. This will help identify the optimal pH range for solubilization.

Protocol 3: Solubility Enhancement using Cyclodextrin Complexation

Objective: To enhance the aqueous solubility of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice (e.g., PBS pH 7.4)

  • Standard laboratory equipment as listed in Protocol 1

Procedure:

  • Prepare a series of HP-β-CD solutions in the aqueous buffer at different concentrations (e.g., 0%, 1%, 2%, 5%, 10% w/v).

  • Follow the shake-flask method described in Protocol 1, using the different HP-β-CD solutions as the solvents.

  • After quantification, plot the solubility of this compound as a function of the HP-β-CD concentration. A linear increase in solubility with increasing HP-β-CD concentration indicates the formation of a soluble inclusion complex.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Compound will not dissolve in organic solvent for stock solution. Insufficient solvent volume.Increase the solvent volume to decrease the concentration.
Inappropriate solvent.Try a different organic solvent with a different polarity. DMSO is often a good starting point for poorly soluble compounds.
Compound is in a stable crystalline form.Use sonication or gentle heating to aid dissolution. Be cautious of compound degradation with heat.
Compound precipitates from aqueous solution over time. Supersaturated solution.Ensure you are working below the equilibrium solubility at that temperature and pH.
Change in temperature or pH.Maintain constant temperature and pH of the solution.
Low or inconsistent results in biological assays. Poor solubility leading to inaccurate concentrations.Confirm the solubility of the compound under the exact assay conditions. Consider using a solubility enhancement technique.
Interaction of the solubilizing agent with the assay.Run appropriate vehicle controls to assess the effect of the cosolvent, pH, or cyclodextrin on the assay.

Visualizations

experimental_workflow cluster_start Start cluster_solubility Solubility Assessment cluster_decision Decision Point cluster_enhancement Enhancement Strategies cluster_end End start Poorly Soluble This compound sol_assess Determine Solubility in Various Solvents start->sol_assess decision Solubility Sufficient? sol_assess->decision ph_adjust pH Adjustment decision->ph_adjust No cosolvency Cosolvency decision->cosolvency No complexation Complexation (Cyclodextrins) decision->complexation No end_point Proceed with Experiment decision->end_point Yes ph_adjust->end_point cosolvency->end_point complexation->end_point

Caption: Workflow for addressing the solubility of this compound.

cyclodextrin_complexation cluster_components Components cluster_process Complexation Process cluster_result Result drug This compound (Hydrophobic) process Inclusion Complex Formation drug->process cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->process complex Soluble Drug-Cyclodextrin Complex process->complex

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

References

Troubleshooting guide for 5-Bromoquinolin-8-ol based assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-Bromoquinolin-8-ol based assays.

Troubleshooting Guide

This section addresses specific issues that may arise during experimental procedures involving this compound.

Q1: My assay shows a weak or inconsistent signal. What are the potential causes and solutions?

A1: Weak or variable signals are common issues that can often be traced back to the compound's solubility and stability. This compound has limited solubility in aqueous solutions and can precipitate, reducing the effective concentration in your assay.

Potential Causes & Recommended Solutions:

Potential Cause Recommended Solution
Poor Solubility / Precipitation Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol.[1] Use the minimum required volume of stock in your assay to avoid solvent effects. Visually inspect for precipitation after adding the compound to the aqueous assay buffer. Consider a brief sonication of the final assay mixture.
Compound Degradation This compound can be unstable, particularly in acidic conditions which can cause hydrolysis of the quinoline ring system.[2] Prepare fresh dilutions from your stock solution for each experiment. Assess the compound's stability in your specific assay buffer over the experiment's duration (see Experimental Protocols).
Incorrect Buffer pH The activity of 8-hydroxyquinoline derivatives can be pH-dependent.[3] Ensure your buffer's pH is stable and within the optimal range for your specific assay. The pKa of the buffer should be within +/- 1 unit of the desired pH.[3]
Suboptimal Concentration The concentration of this compound may be too low for detection or too high, leading to aggregation-based inhibition. Perform a dose-response curve to determine the optimal concentration range for your assay.

Q2: I am observing high background noise or potential false positives in my results. What should I investigate?

A2: High background can stem from the intrinsic properties of this compound, such as its fluorescence and tendency for non-specific interactions.

Potential Causes & Recommended Solutions:

Potential Cause Recommended Solution
Intrinsic Fluorescence Quinoline derivatives can be fluorescent, which may interfere with fluorescence-based assays.[1] Run a control experiment with this compound in the assay buffer without the biological target (e.g., enzyme or cells) to measure its background fluorescence. Subtract this value from your experimental readings.
Non-Specific Binding The compound may bind to microplate surfaces or other proteins in the assay.[4] Add a non-ionic detergent like Tween-20 (0.01-0.05%) or a blocking agent like Bovine Serum Albumin (BSA) (0.1-1%) to your assay buffer.[4] Consider using low-binding microplates.
Compound Aggregation At higher concentrations, small molecules can form aggregates that may non-specifically inhibit enzymes or interfere with assay readouts.[4] Determine the critical aggregation concentration (CAC) for your compound under assay conditions. Always include a detergent in your buffer as mentioned above.
Metal Chelation As a potent metal chelator, this compound can disrupt the function of metalloenzymes or interfere with assays sensitive to metal ion concentrations (e.g., Cu²⁺, Fe³⁺, Zn²⁺).[5][6] If your target is a metalloprotein, consider if chelation is the intended mechanism. If not, add a metal chelator like EDTA to control wells to see if it mimics the compound's effect, suggesting an off-target chelation mechanism.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving common issues in this compound assays.

G start Problem Encountered low_signal Low / Inconsistent Signal start->low_signal high_bg High Background / False Positive start->high_bg solubility Check Solubility: - Prepare fresh stock in DMSO - Visually inspect for precipitate - Perform dose-response low_signal->solubility Is compound dissolved? stability Check Stability: - Run stability assay (see protocol) - Use fresh dilutions low_signal->stability Is compound stable? buffer_ph Check Buffer pH: - Verify pH of final assay mix - Ensure buffer pKa is optimal low_signal->buffer_ph Is pH correct? fluorescence Check Intrinsic Fluorescence: - Run control (compound + buffer) - Subtract background reading high_bg->fluorescence Is assay fluorescence-based? nsb Check Non-Specific Binding: - Add Tween-20 or BSA to buffer - Use low-binding plates high_bg->nsb Is background high in no-target control? chelation Check Metal Chelation: - Is target a metalloprotein? - Run EDTA control high_bg->chelation Does assay depend on metal ions? G struct Br | N // \ HO--C metal Metal Ion (e.g., Cu²⁺, Zn²⁺) struct->metal Bidentate Ligand complex Stable Complex metal->complex Chelation G cluster_timepoints Time Course start Start: Prepare Solution (Compound in Assay Buffer) t0 Time Point 0 Withdraw aliquot, quench, and analyze via HPLC/LC-MS start->t0 incubate Incubate Solution at Assay Temperature t0->incubate t1 Time Point 1 (e.g., 1 hr) incubate->t1 t2 Time Point 2 (e.g., 4 hr) incubate->t2 tn Final Time Point (e.g., 24 hr) incubate->tn analyze Analyze Aliquot (HPLC/LC-MS) t1->analyze t2->analyze tn->analyze plot Plot Data (% Remaining vs. Time) analyze->plot

References

Technical Support Center: Minimizing Interference in Metal Ion Detection Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate interference in metal ion detection assays.

Frequently Asked Questions (FAQs)

General Interference

Q1: What are the main types of interference in metal ion detection assays?

A1: Interference in metal ion detection assays can be broadly categorized into three types:

  • Spectral Interference: This occurs when the signal from an interfering species overlaps with the analyte signal.[1][2] An example is the overlap of an absorption line of another element with the analyte's line in Atomic Absorption Spectroscopy (AAS).[1]

  • Matrix Interference: These effects are caused by the overall composition of the sample matrix, excluding the analyte itself.[1][3] Components of the matrix can alter the physical properties of the sample (e.g., viscosity), affecting sample introduction and atomization efficiency.[1]

  • Chemical Interference: This involves chemical reactions between the analyte and other components in the sample that alter the analyte's properties and how it is measured.[4] For instance, the formation of non-volatile compounds in the sample matrix can reduce the number of free atoms available for measurement in AAS.[4]

Q2: How does pH affect metal ion detection?

A2: The pH of a solution can significantly impact metal ion detection in several ways:

  • It can alter the charge of chelating agents or recognition molecules, affecting their ability to bind to the target metal ion.

  • It can lead to the precipitation of metal hydroxides, reducing the concentration of free metal ions in the solution available for detection.[5]

  • For fluorescent and colorimetric sensors, pH can directly influence the spectral properties of the sensing molecule itself.[6][7] Optimizing the pH is often a critical step in method development to ensure maximum sensitivity and selectivity.[7][8]

Q3: What is the "matrix effect" and how can I minimize it?

A3: The matrix effect refers to the combined influence of all components in a sample, other than the analyte, on the measurement of the analyte's signal.[3][9] This can either suppress or enhance the signal, leading to inaccurate quantification.[3]

Strategies to minimize matrix effects include:

  • Sample Dilution: This is a simple first step to reduce the concentration of interfering species.[10][11]

  • Matrix Matching: Preparing calibration standards in a solution that closely mimics the sample matrix can help compensate for these effects.[1][2]

  • Standard Addition Method: This technique involves adding known amounts of a standard to the sample to create a calibration curve within the sample matrix itself, effectively canceling out matrix effects.[3][12][13][14]

  • Sample Preparation: Techniques like extraction, precipitation, or chromatography can be used to remove interfering components from the sample before analysis.[15][16][17]

  • Internal Standardization: Adding a known concentration of an element that is not present in the sample (the internal standard) can be used to correct for variations in instrument response caused by the matrix.[18]

Troubleshooting Guides by Assay Type

Atomic Spectroscopy (AAS & ICP-MS)

Q4: I'm seeing inaccurate results with my Atomic Absorption Spectroscopy (AAS) analysis. What are the common causes and solutions?

A4: Inaccurate results in AAS can stem from several sources of interference. Here’s a breakdown of common issues and how to address them:

Problem Potential Cause Troubleshooting Steps
Artificially High Readings Spectral Interference: Overlapping absorption lines from other elements or background absorption from the flame or matrix.[1][2]- Select an alternative, interference-free wavelength for the analyte.[1] - Use a smaller slit width to improve resolution.[1] - Employ background correction methods, such as a deuterium lamp.[1][9]
Inconsistent or Low Readings Chemical Interference: Formation of stable compounds that do not dissociate in the flame, reducing the free atom population.[4]- Increase the flame temperature to promote dissociation of interfering compounds.[1][2] - Add a "releasing agent" that preferentially binds with the interfering species. - Add a "protecting agent" (chelating agent) that forms a stable, volatile complex with the analyte.
Signal Suppression or Enhancement Matrix Effects: Differences in viscosity or surface tension between samples and standards affecting nebulization.[1]- Match the matrix of the standards to the samples as closely as possible.[1] - Use the method of standard addition.[9][19] - Dilute the sample to reduce the concentration of matrix components.
Low Signal for Alkali Metals Ionization Interference: Easily ionized elements (like Na, K) can be ionized in the flame, reducing the ground-state atom population.[2]- Add an "ionization suppressor," which is a more easily ionized element (e.g., Cs or K), to the samples and standards.[2] This creates a high concentration of electrons in the flame, shifting the ionization equilibrium of the analyte back towards the neutral state.[2]

Q5: My ICP-MS results are showing high background signals and spectral overlaps. How can I resolve this?

A5: High background and spectral overlaps are common challenges in Inductively Coupled Plasma Mass Spectrometry (ICP-MS), often caused by polyatomic interferences from the sample matrix, solvent, or plasma gas.[10][11]

Strategies to resolve ICP-MS interferences:

  • Select an Alternative Isotope: Choose an isotope of the target element that is free from known interferences.[10][18]

  • Use Collision/Reaction Cells (CRC): Modern ICP-MS instruments are often equipped with CRC technology.[10][20] A collision gas (e.g., helium) can be used to remove polyatomic interferences through kinetic energy discrimination, while a reaction gas (e.g., ammonia, oxygen) can react with interfering ions to change their mass-to-charge ratio.[20]

  • High-Resolution ICP-MS (HR-ICP-MS): These instruments can physically separate the analyte peak from the interfering peak due to their high mass resolving power.[10][21]

  • Sample Preparation: Diluting the sample can lower the concentration of matrix components that form polyatomic ions.[11] Matrix removal techniques can also be employed.[20]

  • Mathematical Corrections: In some cases, mathematical equations can be used to correct for known interferences, though this is often less robust than instrumental solutions.[10]

Electrochemical Assays (e.g., Anodic Stripping Voltammetry)

Q6: I'm observing overlapping peaks in my Anodic Stripping Voltammetry (ASV) measurements for multiple heavy metals. How can I improve peak separation?

A6: Overlapping stripping peaks are a frequent issue in the simultaneous detection of multiple metal ions with similar redox potentials.[22][23]

Methods to improve peak resolution:

  • Modify the Supporting Electrolyte: Changing the pH or adding complexing agents to the electrolyte can shift the stripping potentials of the metal ions, leading to better separation.[22]

  • Use Masking Agents: A masking agent can form a stable complex with an interfering ion, preventing it from being detected at the electrode surface.[22][24] Common masking agents include cyanide, fluoride, and triethanolamine.[22][24]

  • Electrode Surface Modification: Modifying the working electrode with specific materials can enhance selectivity for the target analyte.

  • Optimize Deposition Potential and Time: Adjusting the deposition potential and time can influence the stripping process and may improve the resolution of closely spaced peaks.

Q7: The sensitivity of my electrochemical sensor is decreasing over time. What could be the cause?

A7: A decline in sensor sensitivity, often called fouling, is a common problem.[22]

  • Electrode Surface Fouling: The electrode surface can become contaminated by species from the sample matrix or by the formation of passivating layers.[22] It is crucial to properly clean and polish the electrode between measurements.[22]

  • Reference Electrode Instability: A drifting potential in the reference electrode will lead to inaccurate and irreproducible results.[22] Ensure the reference electrode is correctly filled and maintained.[22]

Colorimetric and Fluorimetric Assays

Q8: My colorimetric/fluorimetric assay for a specific metal ion is showing a response for other metal ions as well. How can I improve selectivity?

A8: Lack of selectivity is a key challenge in the design and application of optical sensors.[25][26]

  • Use of Masking Agents: Adding a masking agent can selectively bind to interfering ions and prevent them from reacting with the sensor probe.[24][27]

  • pH Optimization: The binding affinity of many probes for metal ions is highly pH-dependent.[6][8] Adjusting the pH of the assay buffer can often tune the selectivity towards the target ion.[7]

  • Kinetic Masking: This approach relies on differences in the reaction kinetics between the probe and different metal ions. By controlling the reaction time, it may be possible to measure the signal from the target analyte before significant interference from slower-reacting ions occurs.[28]

  • Sensor Array: A colorimetric sensor array uses multiple cross-reactive sensors to generate a unique response pattern for each metal ion, allowing for their differentiation.[29]

Q9: The fluorescence signal in my assay is weak or quenched. What are the possible reasons?

A9: Weak or quenched fluorescence can be caused by several factors:

  • Incorrect Wavelengths: Ensure you are using the correct excitation and emission wavelengths for your specific fluorescent probe as specified in its technical datasheet.[22]

  • Suboptimal Probe Concentration: Too low a concentration will result in a weak signal, while too high a concentration can lead to self-quenching.[22]

  • Environmental Quenching: Components in the sample matrix, other than the interfering metal ions, can quench the fluorescence.[22] Consider sample purification or dilution to mitigate these effects.[22]

  • Chelation-Enhanced Quenching (CHEQ): Some metal ions, particularly redox-active ones like Cu²⁺ and Co²⁺, can quench fluorescence upon binding to the sensor through mechanisms like ligand-to-metal electron or energy transfer.[30]

Detailed Experimental Protocols

Method of Standard Addition

This method is used to overcome matrix effects by calibrating within the sample itself.[3][12][14]

Objective: To determine the concentration of an analyte in a complex sample where the matrix is known to cause interference.

Principle: Equal volumes of the unknown sample are added to a series of standards containing increasing, known concentrations of the analyte. The instrument response is then plotted against the concentration of the added standard. The unknown concentration in the sample is determined by extrapolating the linear plot to the point where the response is zero.[3][13][14]

Procedure:

  • Prepare a Standard Stock Solution: Prepare a concentrated stock solution of the analyte of interest.

  • Prepare a Series of Volumetric Flasks: Take a set of identical volumetric flasks (e.g., 5 flasks of 50 mL).

  • Add the Unknown Sample: Add an equal and precise volume of the unknown sample to each volumetric flask (e.g., 10 mL).

  • Spike with Standard: Add increasing volumes of the standard stock solution to the flasks. For example:

    • Flask 1: 0 mL of standard (this is the sample blank).

    • Flask 2: 1.0 mL of standard.

    • Flask 3: 2.0 mL of standard.

    • Flask 4: 3.0 mL of standard.

    • Flask 5: 4.0 mL of standard.

  • Dilute to Volume: Dilute each flask to the mark with the appropriate solvent (e.g., deionized water). Mix thoroughly.

  • Measure the Response: Measure the analytical signal (e.g., absorbance, fluorescence intensity, peak current) for each solution.

  • Plot the Data: Plot the measured signal (y-axis) against the concentration of the added standard in each flask (x-axis).

  • Determine the Unknown Concentration: Perform a linear regression on the data points. The absolute value of the x-intercept represents the concentration of the analyte in the diluted sample.[3][13] The concentration in the original, undiluted sample can then be calculated.

Calculation: The concentration of the unknown sample (Cx) can be calculated using the following equation derived from the linear regression (y = mx + b): Cx = (b / m) * (Vf / Vs) Where:

  • b is the y-intercept

  • m is the slope

  • Vf is the final volume of the flasks

  • Vs is the volume of the sample added to each flask

Visualizations

Interference_Troubleshooting_Workflow start Inaccurate or Inconsistent Results check_type Identify Assay Type start->check_type aas Atomic Spectroscopy (AAS/ICP-MS) check_type->aas AAS/ICP-MS electrochem Electrochemical check_type->electrochem Electrochemical optical Optical (Colorimetric/Fluorimetric) check_type->optical Optical aas_q1 Spectral Overlap? aas->aas_q1 electrochem_q1 Overlapping Peaks? electrochem->electrochem_q1 optical_q1 Poor Selectivity? optical->optical_q1 aas_a1 Change Wavelength/Isotope Use Background Correction Use Collision/Reaction Cell (ICP-MS) aas_q1->aas_a1 Yes aas_q2 Matrix Effects? aas_q1->aas_q2 No aas_a2 Matrix Match Standards Use Standard Addition Dilute Sample aas_q2->aas_a2 Yes aas_q3 Chemical/Ionization Interference? aas_q2->aas_q3 No aas_a3 Increase Temperature Add Releasing Agent Add Ionization Suppressor aas_q3->aas_a3 Yes electrochem_a1 Modify Electrolyte (pH, Complexing Agents) Use Masking Agents electrochem_q1->electrochem_a1 Yes electrochem_q2 Decreasing Sensitivity? electrochem_q1->electrochem_q2 No electrochem_a2 Clean/Polish Electrode Check Reference Electrode electrochem_q2->electrochem_a2 Yes optical_a1 Optimize pH Use Masking Agents Employ Kinetic Masking optical_q1->optical_a1 Yes optical_q2 Weak/Quenched Signal? optical_q1->optical_q2 No optical_a2 Verify Wavelengths Optimize Probe Concentration Purify/Dilute Sample optical_q2->optical_a2 Yes

Caption: A troubleshooting workflow for addressing common interference issues.

Standard_Addition_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation p1 Prepare series of flasks p2 Add equal volume of unknown sample to each p1->p2 p3 Add increasing volumes of standard solution p2->p3 p4 Dilute all to final volume p3->p4 a1 Measure instrument response for each solution p4->a1 a2 Plot Response vs. Added Standard Concentration a1->a2 a3 Perform Linear Regression (y = mx + b) a2->a3 a4 Extrapolate to find x-intercept a3->a4 a5 Calculate original concentration from x-intercept a4->a5

Caption: The experimental workflow for the Method of Standard Addition.

References

Scaling up the synthesis of 5-Bromoquinolin-8-ol for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of 5-Bromoquinolin-8-ol. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to address challenges encountered during industrial applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound on an industrial scale? A1: The two main scalable routes are the direct electrophilic bromination of 8-Hydroxyquinoline (oxine) and an indirect, two-step synthesis via an 8-methoxyquinoline intermediate.[1] The direct method is common but controlling selectivity can be challenging.[1] The indirect route offers higher purity by avoiding di-bromination but involves an additional demethylation step.[1]

Q2: What is the most common byproduct in this synthesis, and why is it a problem? A2: The most significant byproduct is 5,7-dibromo-8-hydroxyquinoline.[1] Its formation is a challenge because the hydroxyl group at the C-8 position activates the ring for electrophilic substitution at both the C-5 (para) and C-7 (ortho) positions.[1] This byproduct can be difficult to separate from the desired mono-brominated product, impacting purity and overall yield.

Q3: How does the choice of brominating agent affect the reaction? A3: The choice of brominating agent is critical for controlling selectivity. Molecular bromine (Br₂) can lead to a mixture of products, often favoring the di-brominated species, especially with more than one equivalent.[1][2] N-Bromosuccinimide (NBS) is often used to improve selectivity for mono-bromination, particularly in solvents like glacial acetic acid which moderates the reaction.[1][3]

Q4: What purification methods are suitable for large-scale production? A4: While column chromatography is effective for purification at the laboratory scale, it is not practical or economical for industrial quantities.[1] Recrystallization from solvent mixtures, such as ethanol/water, is the preferred method for large-scale purification.[1]

Synthesis Methods: Comparative Data

The selection of a synthetic route for industrial production depends on a balance of yield, reagent cost, safety, and waste management.[1] The following tables summarize quantitative data from various reported methods.

Method Brominating Agent Solvent Temperature (°C) Yield (%) Key Advantage
Direct BrominationBr₂Acetonitrile (CH₃CN)085High selectivity at low temperatures.[1]
Direct BrominationBr₂ / H₂SO₄Water-557Single product formation at this specific temperature.[4]
Direct BrominationCaBr₂-Br₂WaterRoom Temp78Aqueous system, avoiding volatile organic solvents.[1]
Indirect Synthesis (Step 1)Br₂Chloroform (CHCl₃)Ambient92High yield of the intermediate 5-bromo-8-methoxyquinoline.[1][4]
Indirect Synthesis (Step 2)BBr₃ (Demethylation)Dichloromethane (CH₂Cl₂)-89High-purity final product, avoids di-bromination.[1]

Troubleshooting Guide

Problem: Low Yield of this compound

Possible Cause Solution
Incorrect Reaction Temperature Temperature control is critical for selectivity. For direct bromination with Br₂ in acetonitrile, maintain the temperature at 0°C to maximize mono-substitution.[1] If using Br₂/H₂SO₄, raising the temperature from -10°C to -5°C can shift the product from a mix to solely the 5-bromo derivative.[4]
Formation of Di-brominated Byproduct Over-bromination is a common issue. Use a milder brominating agent like N-Bromosuccinimide (NBS) in glacial acetic acid to improve selectivity.[1] Ensure precise control over the stoichiometry of the brominating agent; do not use a large excess.
Sub-optimal Solvent Choice The solvent system influences reaction kinetics and selectivity. Acetic acid can help moderate the reaction and prevent excessive activation of the quinoline ring.[1] For the indirect method, chloroform or dichloromethane are effective for the bromination of 8-methoxyquinoline.[1][4]
Impure Starting Materials Impurities in the starting 8-hydroxyquinoline can lead to side reactions and lower yields. Ensure the purity of the starting material before beginning the synthesis.

Problem: High Percentage of 5,7-dibromo-8-hydroxyquinoline in Crude Product

Possible Cause Solution
Excess Brominating Agent Using more than one equivalent of bromine (Br₂) significantly increases the formation of the di-brominated product.[2] Use precisely 1.0 to 1.1 equivalents of the brominating agent.
Reaction Temperature Too High Higher temperatures can favor di-substitution. When treating 8-hydroxyquinoline with Br₂/H₂SO₄, increasing the temperature to 15°C results in the di-bromide as the single product.[4] Maintain low temperatures (e.g., 0°C or below) for direct bromination to favor the mono-bromo product.
Highly Activating Solvent Solvents that enhance the electrophilicity of bromine can increase di-bromination. Consider switching to a less activating or moderating solvent system like glacial acetic acid.[1]

Problem: Difficulty in Purifying the Final Product

Possible Cause Solution
Inefficient Recrystallization The choice of recrystallization solvent is crucial. An ethanol/water mixture is a practical and economical option for large-scale purification.[1] Experiment with different solvent ratios to optimize the crystallization of the desired product while leaving impurities in the mother liquor.
Crude Product is Oily or Tar-like This may indicate the presence of significant impurities or residual solvent. Before recrystallization, wash the crude product with a non-polar solvent like hexane to remove non-polar impurities. If HBr gas is generated, ensure it is effectively neutralized during workup to prevent salt formation that can interfere with crystallization.[1]

Experimental Protocols

Protocol 1: Direct Bromination of 8-Hydroxyquinoline

This protocol is adapted from a high-selectivity method.[1]

  • Preparation: Dissolve 8-hydroxyquinoline (1 equivalent) in acetonitrile (CH₃CN).

  • Cooling: Cool the solution to 0°C in an ice bath with constant stirring.

  • Bromination: Slowly add a solution of molecular bromine (Br₂) (1.1 equivalents) in acetonitrile dropwise to the cooled solution, ensuring the temperature does not rise above 5°C.

  • Reaction: Stir the mixture at 0°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the excess bromine with a saturated solution of sodium thiosulfate.

  • Isolation: Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution). The crude product will precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound.

Protocol 2: Indirect Synthesis via 8-Methoxyquinoline

This two-step protocol minimizes the formation of di-brominated byproducts.[1][4]

Step A: Bromination of 8-Methoxyquinoline

  • Preparation: Dissolve 8-methoxyquinoline (1 equivalent) in chloroform (CHCl₃) or dichloromethane (CH₂Cl₂).

  • Bromination: Add a solution of bromine (Br₂) (1.1 equivalents) in the same solvent dropwise at ambient temperature in the dark.

  • Reaction: Stir the mixture for 24-48 hours. The reaction progress can be monitored by TLC.

  • Workup: Wash the organic layer with a 5% sodium bicarbonate (NaHCO₃) solution, followed by water.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield crude 5-bromo-8-methoxyquinoline.

Step B: Demethylation to this compound

  • Preparation: Dissolve the crude 5-bromo-8-methoxyquinoline from Step A in dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to 0°C.

  • Demethylation: Slowly add boron tribromide (BBr₃) (1.2 equivalents) to the solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup: Carefully quench the reaction by pouring it into ice water. Neutralize with a base.

  • Isolation & Purification: Extract the product with a suitable organic solvent. Wash the combined organic layers, dry, and evaporate the solvent. Recrystallize the resulting solid to obtain the final product.

Visualized Workflows and Pathways

Synthesis_Pathway Start 8-Hydroxyquinoline Reagent + Br₂ or NBS Start->Reagent Product This compound (Desired Product) Reagent->Product C-5 Bromination (Mono-substitution) Byproduct 5,7-Dibromo-8-hydroxyquinoline (Major Byproduct) Reagent->Byproduct C-5 & C-7 Bromination (Di-substitution) Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Purity Analyze Crude Product (e.g., by HPLC/TLC) Start->Check_Purity High_Byproduct High % of Di-bromo Byproduct? Check_Purity->High_Byproduct Solution_Byproduct Reduce Bromine Equivalents Lower Reaction Temperature Use Milder Reagent (NBS) High_Byproduct->Solution_Byproduct Yes Low_Conversion High % of Starting Material? High_Byproduct->Low_Conversion No End Process Optimized Solution_Byproduct->End Solution_Conversion Increase Reaction Time Check Reagent Purity Verify Temperature Low_Conversion->Solution_Conversion Yes Purification_Issue Purification Difficulty Low_Conversion->Purification_Issue No Solution_Conversion->End Solution_Purification Optimize Recrystallization Solvent/Anti-Solvent System Pre-wash Crude Solid Purification_Issue->Solution_Purification Solution_Purification->End Purification_Strategy Crude Crude Product (Mixture) Lab Lab Scale (<10g) Crude->Lab Industry Industrial Scale (>>1kg) Crude->Industry Chroma Column Chromatography Lab->Chroma High Purity, Low Throughput Recrystal Recrystallization (e.g., Ethanol/Water) Industry->Recrystal Economical, Scalable Pure Pure this compound Chroma->Pure Recrystal->Pure

References

Validation & Comparative

A Comparative Guide to 5-Bromoquinolin-8-ol and 8-hydroxyquinoline for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of molecular scaffolds is a critical step in the discovery pipeline. Both 5-Bromoquinolin-8-ol and its parent compound, 8-hydroxyquinoline, are privileged structures known for their versatile biological activities. This guide provides an objective comparison of their properties, supported by experimental data, to aid in the selection of the appropriate compound for specific research applications.

The core structure of 8-hydroxyquinoline, a heterocyclic compound, is a well-established metal-chelating agent, a property that underpins its diverse biological effects, including antimicrobial, anticancer, and neuroprotective activities.[1][2] The addition of a bromine atom at the 5-position, creating this compound, modulates its physicochemical properties and can enhance its biological potency. This guide will delve into a comparative analysis of these two compounds, presenting their key characteristics, biological activities with supporting quantitative data, and the experimental methods used to determine these properties.

Physicochemical Properties: A Comparative Overview

The introduction of a bromine atom to the 8-hydroxyquinoline scaffold significantly alters its molecular weight and is expected to influence its lipophilicity and electronic properties. These changes can, in turn, affect the compound's solubility, membrane permeability, and interactions with biological targets. A summary of their key physicochemical properties is presented below.

PropertyThis compound8-hydroxyquinoline
Molecular Formula C₉H₆BrNO[3]C₉H₇NO
Molar Mass 224.05 g/mol [3]145.16 g/mol
Melting Point 127 °C76 °C
Appearance White to orange to green powder/crystal[3]White or pale yellow crystalline powder
Solubility Soluble in organic solventsFreely soluble in ethanol, acetone, chloroform, benzene, and dilute acids; practically insoluble in water

Biological Activities: A Quantitative Comparison

Both this compound and 8-hydroxyquinoline derive much of their biological activity from their ability to chelate essential metal ions, such as copper and zinc, thereby disrupting cellular processes in pathogens and cancer cells.[1][4] The halogen substitution in this compound has been shown to enhance its potency in certain biological assays compared to the parent compound.

Biological ActivityThis compound (or related halogenated derivatives)8-hydroxyquinolineReference Compound
Antifungal (MIC in µM) 1 (against A. fumigatus) (for Dichloro-8-hydroxyquinoline)32 (against A. fumigatus)-
Anticancer (IC50 in µM) 24 ± 4 (against MG-63 cells) (for an organoruthenium complex)[5]Data not available in a directly comparable format-
Antibacterial (MIC in µg/mL) 100 (against various plant pathogenic bacteria) (for 5,7-Dibromo-8-hydroxyquinoline)[6]3.44-13.78 (against Gram-positive bacteria)[7]-

Note: The data presented is compiled from various sources and may not be from direct head-to-head comparative studies unless otherwise specified. The antifungal data for a related halogenated derivative strongly suggests enhanced potency compared to the parent compound.

Mechanism of Action: Metal Chelation and Downstream Effects

The primary mechanism of action for both compounds is their function as bidentate chelating agents, forming stable complexes with divalent and trivalent metal ions.[1][2] This sequestration of essential metals can inhibit metalloenzymes crucial for cellular functions. Furthermore, these compounds can act as ionophores, transporting metal ions across biological membranes, which can disrupt cellular homeostasis and induce apoptosis.[4][8] For some 8-hydroxyquinoline derivatives, this activity has been linked to the inhibition of signaling pathways such as NF-κB and mTOR.[1][4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound This compound or 8-hydroxyquinoline Ionophore Ionophore Action Compound->Ionophore Transports Metal Ions Chelation Metal Ion Chelation (e.g., Cu²⁺, Zn²⁺) Compound->Chelation Ionophore->Chelation Metalloenzymes Metalloenzyme Inhibition Chelation->Metalloenzymes Proteasome Proteasome Inhibition Chelation->Proteasome NFkB NF-κB Pathway Inhibition Chelation->NFkB Apoptosis Apoptosis Metalloenzymes->Apoptosis Proteasome->Apoptosis NFkB->Apoptosis

Caption: General mechanism of action for 8-hydroxyquinoline and its derivatives.

Experimental Protocols

The following are standardized methods for assessing the biological activities of this compound and 8-hydroxyquinoline.

Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

1. Preparation of Fungal Inoculum:

  • A suspension of fungal spores is prepared in a suitable broth (e.g., RPMI-1640) and adjusted to a concentration of approximately 0.5-2.5 x 10⁵ CFU/mL.

2. Preparation of Compound Dilutions:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the compound are prepared in the broth in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well is inoculated with the fungal suspension.

  • The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

MTT Assay for Anticancer Activity (IC50 Determination)

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines and to determine the half-maximal inhibitory concentration (IC50).

1. Cell Seeding:

  • Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • The cells are treated with various concentrations of the test compound (typically in a logarithmic series) for a specified period (e.g., 48 or 72 hours).

3. MTT Addition:

  • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT to a purple formazan product.

4. Formazan Solubilization:

  • The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

5. Absorbance Measurement:

  • The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

6. IC50 Calculation:

  • The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

Both this compound and 8-hydroxyquinoline are valuable scaffolds in drug discovery, with their biological activities primarily driven by metal chelation. The available data suggests that the addition of a bromine atom at the 5-position can significantly enhance the biological potency, particularly the antifungal activity. However, the choice between these two compounds will ultimately depend on the specific application, the desired potency, and the acceptable toxicity profile. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and to guide the rational design of next-generation quinoline-based therapeutics.

References

A Comparative Guide to 5-Bromoquinolin-8-ol and Other Halogenated Quinoline Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, quinoline derivatives stand out as a "privileged structure" due to their wide range of pharmacological activities, including potent antimicrobial, anticancer, and antifungal effects.[1] The introduction of halogen atoms to the quinoline scaffold can significantly modulate these biological properties. This guide provides an objective comparison of 5-Bromoquinolin-8-ol against other halogenated quinoline derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their exploration of these versatile compounds.

Chemical Properties and Mechanism of Action

The biological activity of 8-hydroxyquinoline derivatives is often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes and proteins in both microbial and cancer cells.[2] The close proximity of the hydroxyl group at the C8 position and the nitrogen atom in the quinoline ring allows for the formation of stable complexes with metal ions like iron, copper, and zinc.[1][3] This chelation can disrupt cellular processes, leading to cell death.

The addition of a halogen atom, such as bromine at the C5 position in this compound, can enhance the lipophilicity and electronic properties of the molecule.[4] This can, in turn, affect the stability and reactivity of the resulting metal complexes and influence the compound's ability to cross cell membranes.[4]

Performance Comparison: Anticancer Activity

The anticancer potential of halogenated quinoline derivatives has been a significant area of research. The cytotoxic effects of these compounds are typically evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The results are often expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

While direct comparative studies under identical conditions are limited, the available data from various sources provide valuable insights into the structure-activity relationship of halogenation on the anticancer activity of quinoline derivatives.

CompoundCancer Cell LineIC50 (µM)Reference
5,7-dibromo-8-hydroxyquinolineA549 (Lung)5.8 (mg/mL)[1]
5,7-dibromo-8-hydroxyquinolineHT29 (Colon)5.4 (mg/mL)[1]
8-hydroxy-5-nitroquinoline (Nitroxoline)Raji (Lymphoma)5-10 fold lower than Clioquinol[5]
5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol)Raji (Lymphoma)-[5]
5,7-dichloro-8-hydroxyquinoline--[6][7]
6-Bromo-5-nitroquinolineHT29 (Colon)Potent activity[8]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Performance Comparison: Antimicrobial Activity

Halogenated quinoline derivatives have also demonstrated significant antimicrobial activity against a broad spectrum of bacteria and fungi. The potency of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
5-chloro-8-hydroxyquinoline-ciprofloxacin hybridVarious G+ and G- bacteria0.125–8[9]
5,7-dichloro-8-hydroxy-2-methylquinolineM. tuberculosis0.1[10]
5,7-dichloro-8-hydroxy-2-methylquinolineS. aureus (MSSA)2.2[10]
5,7-dichloro-8-hydroxy-2-methylquinolineS. aureus (MRSA)1.1[10]
7-bromoquinoline-5,8-dione derivativesK. Pneumonia & S. typhi0.80-1.00 (mg/mL)[11]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. Below are the methodologies for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.[1]

Materials:

  • 96-well flat-bottom cell culture plates

  • Desired cancer cell lines (e.g., HeLa, MCF-7)

  • Appropriate culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the quinoline derivatives. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation: Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Add quinoline derivatives B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570nm G->H I Data Analysis H->I Calculate IC50

MTT Assay Experimental Workflow
Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]

Materials:

  • 96-well microtiter plates

  • Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria)

  • Test quinoline derivative

  • Microbial culture

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension in sterile broth and adjust the turbidity to match a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the quinoline derivative in the culture broth directly in the microtiter plate.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay A Prepare microbial inoculum (0.5 McFarland) C Inoculate microtiter plate A->C B Prepare serial dilutions of quinoline derivatives B->C D Incubate for 18-24h C->D E Visually inspect for growth D->E F MIC Value E->F Determine MIC

Broth Microdilution Experimental Workflow

Structure-Activity Relationship

The biological activity of halogenated quinoline derivatives is significantly influenced by the nature and position of the halogen substituent.

SAR_Halogenated_Quinolines cluster_core Quinoline Core cluster_halogenation Halogenation cluster_properties Modified Properties cluster_activity Biological Activity Core 8-Hydroxyquinoline Halogen Halogen Atom (Br, Cl, I) Position Position (C5, C7, etc.) Lipophilicity Increased Lipophilicity Halogen->Lipophilicity Electronic Altered Electronic Properties Position->Electronic Activity Enhanced Antimicrobial & Anticancer Activity Lipophilicity->Activity Electronic->Activity

Impact of Halogenation on Quinoline Activity

Conclusion

References

Spectroscopic Analysis Confirms the Structure of 5-Bromoquinolin-8-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is paramount. This guide provides a comparative spectroscopic analysis of 5-Bromoquinolin-8-ol, contrasting its spectral data with that of the well-characterized 8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline to provide a clear framework for structural verification.

This guide presents a summary of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data in structured tables for straightforward comparison. Detailed experimental protocols for each key spectroscopic technique are also provided to support the reproduction of these results.

Comparative Spectroscopic Data

The structural elucidation of this compound is achieved through the comprehensive analysis of its spectroscopic data and comparison with related, structurally verified compounds. The following tables summarize the key spectral features.

¹H NMR Data Comparison (Predicted/Experimental, 500 MHz, DMSO-d₆)
ProtonThis compound (Predicted) Chemical Shift (ppm)8-Hydroxyquinoline (Experimental) Chemical Shift (ppm)[1]5,7-Dibromo-8-hydroxyquinoline (Experimental) Chemical Shift (ppm)[2]
H-2~8.98.788.98
H-3~7.77.437.77
H-4~8.58.308.46
H-6~7.87.45-
H-7~7.17.197.85 (s)
OH--3.37 (s)

Note: Predicted data for this compound is based on computational models and may vary slightly from experimental values.

¹³C NMR Data Comparison (Predicted/Experimental, 125 MHz, DMSO-d₆)
CarbonThis compound (Predicted) Chemical Shift (ppm)8-Hydroxyquinoline (Experimental) Chemical Shift (ppm)5,7-Dibromo-8-hydroxyquinoline (Experimental) Chemical Shift (ppm)[3]
C-2~150148.9149.7
C-3~123122.5123.0
C-4~137136.2136.9
C-4a~128128.5-
C-5~115128.9134.1
C-6~130117.9-
C-7~113111.3110.3
C-8~154153.8148.9
C-8a~140138.9138.6

Note: Predicted data for this compound is based on computational models and may vary slightly from experimental values. Experimental data for 8-Hydroxyquinoline is from various sources and may have been acquired in different solvents.

FT-IR Data Comparison (KBr Pellet, cm⁻¹)
Functional GroupThis compound (Expected) Wavenumber (cm⁻¹)8-Hydroxyquinoline (Experimental) Wavenumber (cm⁻¹)[4][5][6]5,7-Dibromo-8-hydroxyquinoline (Experimental) Wavenumber (cm⁻¹)[3][7]
O-H stretch (phenolic)3200-3600 (broad)~3400 (broad)3066
C-H stretch (aromatic)3000-3100~30502921
C=N stretch (quinoline)1580-1620~15801581
C=C stretch (aromatic)1450-1600~1470, 15001563, 1490, 1457
C-O stretch (phenolic)1200-1300~12801270, 1201
C-Br stretch500-600-~650
Mass Spectrometry Data Comparison
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compoundC₉H₆BrNO224.05Expected [M]⁺ and [M+2]⁺ due to bromine isotopes, loss of Br, loss of CO.
8-HydroxyquinolineC₉H₇NO145.16145 ([M]⁺), 117, 90, 89.[8][9][10]
5,7-Dibromo-8-hydroxyquinolineC₉H₅Br₂NO302.95301, 303, 305 ([M]⁺), reflecting two bromine atoms.[11][12]

Experimental Protocols

Standard protocols for the spectroscopic analysis of small organic molecules are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: The NMR spectrometer is tuned and shimmed to the lock signal of the deuterated solvent to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are acquired for a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse program (e.g., zgpg30) is used. A wider spectral width (e.g., 0-200 ppm) is set. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.[13][14][15]

  • Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): [16]

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

  • Background Spectrum: A background spectrum of a blank KBr pellet or the empty sample compartment is recorded to subtract the absorbance of atmospheric CO₂ and water vapor.

  • Sample Spectrum Acquisition: The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.[17][18][19][20]

  • Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: The sample solution is introduced into the mass spectrometer. For small organic molecules, common ionization techniques include Electrospray Ionization (ESI) or Electron Ionization (EI).[21][22]

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.[23][24][25]

Workflow for Spectroscopic Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a synthesized compound like this compound using a combination of spectroscopic methods.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison cluster_conclusion Conclusion synthesis Synthesize this compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir FT-IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms nmr_data Analyze NMR Shifts & Coupling Constants nmr->nmr_data ir_data Identify Functional Group Vibrations ir->ir_data ms_data Determine Molecular Weight & Fragmentation Pattern ms->ms_data comparison Compare with Data of Known Analogues nmr_data->comparison ir_data->comparison ms_data->comparison confirmation Structural Confirmation of This compound comparison->confirmation

Caption: Workflow for the spectroscopic confirmation of this compound.

References

A Comparative Guide to Analytical Method Validation: 5-Bromoquinolin-8-ol and Alternatives for Metal Ion Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of metal ions is a critical aspect of research and development in the pharmaceutical and chemical industries. 5-Bromoquinolin-8-ol, a derivative of 8-hydroxyquinoline, is a chelating agent that forms stable complexes with various metal ions, making it a valuable reagent in analytical chemistry, particularly for spectrophotometric analysis.[1] This guide provides a comparative analysis of analytical methods utilizing this compound and its alternatives for the determination of metal ions, supported by available experimental data and detailed methodologies.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the analyte of interest, the sample matrix, and the required sensitivity and accuracy. Below is a comparison of spectrophotometric methods using 8-hydroxyquinoline derivatives with a classic spectrophotometric method (Dithizone for lead) and modern atomic absorption spectroscopy (AAS).

Due to the limited availability of a complete validation report for a spectrophotometric method using this compound for a specific metal ion, data for the closely related compound 5,7-Dibromo-8-hydroxyquinoline for the determination of Zinc is used as a proxy in the following comparison. It is important to note that while the principles are similar, the specific performance characteristics may vary.

Parameter Spectrophotometric Method using 5,7-Dibromo-8-hydroxyquinoline (for Zinc) Spectrophotometric Method using Dithizone (for Lead) Atomic Absorption Spectroscopy (AAS) (for Lead)
Linearity Range Not explicitly stated, but a linear calibration curve was obtained.0.06-60 mg L-1[2]~2.0 µg/L (Quantification Limit)[3]
Limit of Detection (LOD) Not explicitly stated.0.00596 ppm[3]~0.01 - 0.02 µg/mL[3]
Limit of Quantification (LOQ) Not explicitly stated.0.0198 ppm[3]~2.0 µg/L[3]
Accuracy (% Recovery) Not explicitly stated.94.08% - 98.77%[3]99%[3]
Precision (% RSD) s = ± 0.01 for 0.5 mg L-1[4]0.1565% - 0.9297%[3]< 5%[3]
Molar Absorptivity 1.62 x 10^5 L mol-1 cm-1[4]3.99 x 10^5 L mol-1 cm-1 (in micellar media)[2]Not Applicable
Sandell's Sensitivity 10 ng cm-2[4]30 ng cm-2 (in micellar media)[2]Not Applicable

Experimental Protocols

Spectrophotometric Determination of Metal Ions using 8-Hydroxyquinoline Derivatives

This protocol is a generalized procedure for the spectrophotometric determination of metal ions using a substituted 8-hydroxyquinoline reagent, such as this compound or its derivatives.

1. Preparation of Reagents:

  • Standard Metal Ion Solution: A stock solution of the metal ion of interest (e.g., 1000 ppm) is prepared by dissolving a precise weight of a high-purity salt of the metal in an appropriate solvent (e.g., dilute acid) and diluting to a known volume. Working standards are prepared by serial dilution of the stock solution.

  • 8-Hydroxyquinoline Derivative Solution: A solution of the chelating agent (e.g., 0.1% w/v of 5,7-Dibromo-8-hydroxyquinoline) is prepared in a suitable organic solvent, such as acetone or chloroform.[5]

  • Buffer Solution: A buffer solution is prepared to maintain the optimal pH for complex formation. The specific pH will depend on the metal ion and the chelating agent being used.

2. Calibration Curve Construction:

  • Aliquots of the working standard solutions of the metal ion are transferred to a series of volumetric flasks.

  • The necessary reagents, including the buffer solution and the 8-hydroxyquinoline derivative solution, are added to each flask.

  • The solutions are diluted to the mark with the appropriate solvent and allowed to stand for a specified time to ensure complete complex formation and color development.

  • The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax) against a reagent blank.

  • A calibration curve is constructed by plotting the absorbance versus the concentration of the metal ion.

3. Sample Analysis:

  • The sample containing the metal ion is prepared in a suitable solvent.

  • An aliquot of the sample solution is treated in the same manner as the standard solutions.

  • The absorbance of the sample solution is measured, and the concentration of the metal ion is determined from the calibration curve.

Spectrophotometric Determination of Lead using Dithizone

This method is a classic colorimetric procedure for the determination of lead.

1. Reagent Preparation:

  • Standard Lead Solution: Prepared as described above.

  • Dithizone Solution: A solution of dithizone (e.g., 0.003%) is prepared in an organic solvent like chloroform.

  • Ammonium Cyanide Solution: A solution containing ammonium hydroxide and potassium cyanide is prepared to mask interfering ions.

2. Extraction and Measurement:

  • The sample solution containing lead is placed in a separatory funnel.

  • The ammonium cyanide solution and dithizone solution are added, and the mixture is shaken to extract the lead-dithizone complex into the organic phase.

  • The absorbance of the organic layer is measured at the λmax (typically around 510 nm) against a blank.

  • The lead concentration is determined from a calibration curve prepared similarly with standard lead solutions.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflows for the validation of an analytical method and a typical spectrophotometric analysis.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting define_purpose Define Analytical Purpose select_method Select Appropriate Method define_purpose->select_method define_validation_parameters Define Validation Parameters (Linearity, Accuracy, Precision, etc.) select_method->define_validation_parameters prepare_standards Prepare Standards & Samples define_validation_parameters->prepare_standards perform_experiments Perform Validation Experiments prepare_standards->perform_experiments collect_data Collect Raw Data perform_experiments->collect_data analyze_data Analyze Data & Calculate Parameters collect_data->analyze_data compare_to_criteria Compare Against Acceptance Criteria analyze_data->compare_to_criteria document_results Document in Validation Report compare_to_criteria->document_results

Caption: Workflow for the validation of an analytical method.

Spectrophotometric_Analysis_Workflow cluster_preparation Preparation cluster_reaction Complex Formation cluster_measurement Measurement & Analysis prep_standards Prepare Standard Solutions mix_solutions Mix Sample/Standard with Reagents prep_standards->mix_solutions prep_sample Prepare Sample Solution prep_sample->mix_solutions prep_reagents Prepare Reagents (e.g., this compound, Buffer) prep_reagents->mix_solutions color_development Allow for Color Development mix_solutions->color_development measure_absorbance Measure Absorbance at λmax color_development->measure_absorbance construct_curve Construct Calibration Curve measure_absorbance->construct_curve determine_concentration Determine Sample Concentration construct_curve->determine_concentration

Caption: General workflow for spectrophotometric analysis.

Conclusion

This compound and its derivatives are effective chromogenic reagents for the spectrophotometric determination of a variety of metal ions. The choice between these methods and alternatives like AAS depends on the specific requirements of the analysis. While spectrophotometric methods are generally simpler and more cost-effective, techniques like AAS often provide lower detection limits and may be less prone to interferences. The validation data presented, although using a proxy for this compound, demonstrates that with proper validation, spectrophotometric methods can offer reliable and accurate results for metal ion analysis. For the development of robust analytical methods, it is crucial to perform a thorough validation study to establish the performance characteristics for the specific analyte and matrix of interest.

References

A Comparative Study on the Chelating Efficiency of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, renowned for its diverse biological activities. A key feature of many quinoline derivatives, particularly 8-hydroxyquinolines, is their potent metal-chelating ability. This property is integral to their mechanisms of action in various therapeutic areas, including neurodegenerative diseases and oncology. By sequestering and modulating the homeostasis of essential metal ions like copper, zinc, and iron, these compounds can influence pathological signaling pathways. This guide provides a comparative analysis of the chelating efficiency of several quinoline derivatives, supported by experimental data and detailed methodologies.

Comparative Chelating Performance: A Quantitative Overview

The stability of the metal-ligand complex is a crucial measure of a chelating agent's effectiveness. This is quantified by the stability constant (log K), where a higher value indicates a more stable complex. The following table summarizes the stability constants for various quinoline derivatives with several divalent metal ions.

Chelating AgentMetal IonLog K₁Log K₂Overall Stability (log β₂)
8-Hydroxyquinoline Cu²⁺12.7711.9324.70
Ni²⁺11.29.921.1
Co²⁺10.49.219.6
Zn²⁺10.59.520.0
Fe²⁺8.07.015.0
2-Methyl-8-hydroxyquinoline Cu²⁺12.211.223.4
Ni²⁺9.88.618.4
Co²⁺9.48.217.6
Zn²⁺9.98.918.8
5-Nitro-8-hydroxyquinoline Cu²⁺10.99.820.7
Zn²⁺8.98.016.9
Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline) Cu²⁺~10--
Zn²⁺~9.5--

Note: Data is compiled from various sources and represents typical values. The stability constants for Clioquinol are approximate as they are often studied in the context of biological systems.

Signaling Pathway: Modulation of Amyloid-Beta Aggregation in Alzheimer's Disease

Quinoline derivatives like Clioquinol and PBT2 have been investigated as therapeutic agents for Alzheimer's disease. Their mechanism of action is believed to involve the chelation and redistribution of metal ions (Cu²⁺ and Zn²⁺) that are implicated in the aggregation of amyloid-beta (Aβ) peptides into toxic plaques. The following diagram illustrates this proposed signaling pathway.

Ab_monomer Amyloid-beta (Aβ) Monomer Ab_Oligomers Toxic Aβ Oligomers & Aggregates Ab_monomer->Ab_Oligomers Aggregation Metal_Ions Excess Metal Ions (Cu²⁺, Zn²⁺) Metal_Ions->Ab_Oligomers Promotes Aggregation Metal_Quinoline Metal-Quinoline Complex Metal_Ions->Metal_Quinoline Plaques Amyloid Plaques Ab_Oligomers->Plaques Ab_Disaggregation Aβ Disaggregation Ab_Oligomers->Ab_Disaggregation Neuronal_Damage Neuronal Damage & Cognitive Decline Plaques->Neuronal_Damage Quinoline Quinoline Derivative (e.g., Clioquinol, PBT2) Quinoline->Metal_Ions Chelation Quinoline->Ab_Oligomers Inhibits Aggregation & Promotes Disaggregation Quinoline->Metal_Quinoline Redistribution Metal Ion Redistribution & Homeostasis Metal_Quinoline->Redistribution Healthy_Neurons Restoration of Neuronal Function Redistribution->Healthy_Neurons Ab_Disaggregation->Ab_monomer Reverts to Monomer Ab_Disaggregation->Healthy_Neurons

Mechanism of Quinoline Derivatives in Alzheimer's Disease

Experimental Protocols

Synthesis of a Representative Quinoline Derivative: 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)

This protocol is a one-pot method for synthesizing Clioquinol from 8-hydroxyquinoline.

Materials:

  • 8-hydroxyquinoline

  • Acetic anhydride

  • Glacial acetic acid

  • N-chlorosuccinimide (NCS)

  • N-iodosuccinimide (NIS)

  • Methanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Acetylation: In a reaction flask, dissolve 8-hydroxyquinoline in a mixture of acetic anhydride and glacial acetic acid. Reflux the mixture for 5 hours. After cooling, concentrate the solution under reduced pressure to obtain quinolin-8-yl acetate as a solid.

  • Halogenation: Dissolve the crude quinolin-8-yl acetate in glacial acetic acid. Add N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS) to the solution. Stir the reaction mixture at room temperature for 12 hours.

  • Hydrolysis: Add methanol to the reaction mixture, followed by the slow addition of an aqueous solution of sodium hydroxide. Stir the mixture at room temperature for 2 hours to hydrolyze the acetate group.

  • Purification: Neutralize the reaction mixture with hydrochloric acid to precipitate the crude product. Filter the precipitate, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 5-chloro-7-iodo-8-hydroxyquinoline.

Start 8-Hydroxyquinoline Acetylation Acetylation (Acetic Anhydride, Acetic Acid, Reflux) Start->Acetylation Intermediate1 Quinolin-8-yl Acetate Acetylation->Intermediate1 Halogenation Halogenation (NCS, NIS, Acetic Acid) Intermediate1->Halogenation Intermediate2 5-Chloro-7-iodo-quinolin-8-yl Acetate Halogenation->Intermediate2 Hydrolysis Hydrolysis (NaOH, Methanol) Intermediate2->Hydrolysis Product Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline) Hydrolysis->Product Purification Purification (Neutralization, Recrystallization) Product->Purification Final_Product Pure Clioquinol Purification->Final_Product

Workflow for the Synthesis of Clioquinol
Determination of Metal-Ligand Stability Constants by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes. The procedure involves monitoring the pH of a solution containing the metal ion and the ligand as it is titrated with a standard base.

Materials and Equipment:

  • High-precision pH meter with a combination glass electrode

  • Autotitrator or manual burette

  • Thermostated reaction vessel

  • Standardized solutions of a strong acid (e.g., HClO₄), a strong base (e.g., NaOH, carbonate-free), the quinoline derivative (ligand), and the metal salt (e.g., Cu(NO₃)₂, Zn(NO₃)₂).

  • Inert electrolyte (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength.

Procedure:

  • Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.01, 7.00, and 9.21) at the desired temperature.

  • Titration of the Ligand:

    • In the thermostated vessel, place a solution containing a known concentration of the ligand, a known concentration of strong acid, and the inert electrolyte.

    • Titrate this solution with the standardized strong base, recording the pH after each addition of titrant. This allows for the determination of the protonation constants of the ligand.

  • Titration of the Metal-Ligand System:

    • In the same manner, prepare a solution containing the ligand, strong acid, inert electrolyte, and a known concentration of the metal salt.

    • Titrate this solution with the standardized strong base, again recording the pH at regular intervals.

  • Data Analysis:

    • The titration data (volume of base added vs. pH) for both the ligand and the metal-ligand system are processed using specialized software (e.g., Hyperquad).

    • The software refines the protonation constants of the ligand and then calculates the stability constants (log K) for the metal-ligand complexes by fitting the experimental titration curve to a theoretical model.

Determination of Stoichiometry by UV-Vis Spectrophotometry (Job's Plot)

Job's method, or the method of continuous variations, is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution.

Materials and Equipment:

  • UV-Vis spectrophotometer

  • Matched quartz cuvettes

  • Stock solutions of the metal salt and the quinoline derivative of the same molar concentration.

Procedure:

  • Preparation of Isomolar Solutions: Prepare a series of solutions in which the mole fraction of the ligand is varied from 0 to 1, while keeping the total molar concentration of the metal and ligand constant. For example, to prepare 10 solutions, mix X mL of the ligand stock solution with (10-X) mL of the metal stock solution, where X is varied from 0 to 10.

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex by scanning the spectrum of a solution containing a mixture of the metal and ligand.

    • Measure the absorbance of each of the prepared isomolar solutions at this λ_max.

  • Data Analysis:

    • Plot the absorbance as a function of the mole fraction of the ligand (X_L).

    • The plot will show two linear portions that intersect at a maximum. The mole fraction at which this maximum occurs corresponds to the stoichiometry of the complex. For example, a maximum at X_L = 0.67 indicates a 2:1 ligand-to-metal ratio (ML₂).

Prep_Solutions Prepare Isomolar Solutions (Varying Metal:Ligand Ratio, Constant Total Molarity) Find_Lambda_Max Determine λ_max of the Metal-Ligand Complex Prep_Solutions->Find_Lambda_Max Measure_Absorbance Measure Absorbance of Each Solution at λ_max Prep_Solutions->Measure_Absorbance Find_Lambda_Max->Measure_Absorbance Plot_Data Plot Absorbance vs. Mole Fraction of Ligand Measure_Absorbance->Plot_Data Determine_Stoichiometry Determine Stoichiometry from the Maximum of the Plot Plot_Data->Determine_Stoichiometry

Experimental Workflow for Job's Plot Analysis

A Comparative Analysis of the Biological Activity of 5-Bromoquinolin-8-ol and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Anticancer, Antimicrobial, and Antioxidant Properties

The quinoline scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. The introduction of a bromine atom to the quinolin-8-ol core can significantly influence its therapeutic properties, with the specific position of the halogen playing a critical role in the compound's efficacy. This guide provides a comparative analysis of the biological activity of 5-Bromoquinolin-8-ol and its positional isomers, focusing on their anticancer, antimicrobial, and antioxidant potential. The information presented herein is a synthesis of experimental data from various studies, intended to aid researchers in the design and development of novel therapeutic agents.

Comparative Biological Activity: A Quantitative Overview

Table 1: Comparative Anticancer Activity (IC50 in µM) of Bromoquinolin-8-ol Derivatives

Compound/IsomerCancer Cell LineIC50 (µM)Reference
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Glioblastoma)15.4[1]
HeLa (Human Cervical Carcinoma)26.4[1]
HT29 (Human Colon Carcinoma)15.0[1]
5-Amino-7-bromoquinolin-8-ol sulfonatesVarious-[2]
8-Hydroxy-2-quinolinecarbaldehydeT-47D (Human Breast Cancer)~8.37 (at 50 µg/mL)[3]
K562 (Human Myelogenous Leukemia)~7.00 (at 50 µg/mL)[3]
6-Bromo quinazoline derivativesMCF-7 (Human Breast Cancer)15.85 ± 3.32[4]
SW480 (Human Colon Cancer)17.85 ± 0.92[4]

Note: Data for 6-bromo and 7-bromo positional isomers of quinolin-8-ol were not available in the reviewed literature for a direct comparison.

Table 2: Comparative Antimicrobial Activity (MIC) of Bromoquinolin-8-ol Derivatives

Compound/IsomerTarget OrganismMIC (µg/mL)Reference
7-Bromo-8-hydroxyquinolineGram-negative bacteria- (High activity)[5]
5-Amino-7-bromoquinolin-8-yl sulfonatesS. aureus, B. megaterium (Gram+)-[2]
K. pneumoniae, P. aeruginosa (Gram-)-[2]
7-Bromoquinoline-5,8-dione containing Aryl sulphonamidesVarious bacteria and fungi800-1000[6]
5-Chloro-8-hydroxyquinoline (Analog)Mycobacterium tuberculosis0.062 - 0.25[1]

Note: Specific MIC values for this compound and its 6-bromo and 7-bromo isomers against a consistent panel of microbes were not found for a direct comparison.

Potential Mechanisms of Action: Signaling Pathway Involvement

The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. Two of the most prominent pathways implicated are the PI3K/Akt/mTOR and the MAPK/ERK pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival.[7] Its aberrant activation is a common feature in many cancers. Some quinoline derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.[8]

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Bromoquinolinol Bromoquinolin-8-ol (Proposed) Bromoquinolinol->PI3K Inhibits Bromoquinolinol->Akt Inhibits

References

Evaluating 5-Bromoquinolin-8-ol in Sensing Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate molecular probes is critical for the sensitive and selective detection of analytes. 5-Bromoquinolin-8-ol, a derivative of the versatile chelating agent 8-hydroxyquinoline (8-HQ), presents significant potential for sensing applications, particularly in the detection of metal ions. This guide provides a comprehensive evaluation of its performance by comparing it with other 8-hydroxyquinoline-based fluorescent sensors, supported by experimental data from closely related compounds.

Principle of Sensing with 8-Hydroxyquinoline Derivatives

8-Hydroxyquinoline and its derivatives are renowned for their ability to form stable complexes with a wide range of metal ions.[1] The core mechanism of their sensing action often relies on Chelation-Enhanced Fluorescence (CHEF).[2] In its free form, the fluorescence of 8-hydroxyquinoline is typically weak due to processes like Excited-State Intramolecular Proton Transfer (ESIPT) between the hydroxyl group and the quinoline nitrogen.[3] Upon chelation with a metal ion, this proton transfer is blocked, leading to a rigid complex that often exhibits a significant increase in fluorescence intensity.[1] The substituent at the 5-position, in this case, a bromine atom, can influence the electronic properties and lipophilicity of the ligand, thereby affecting the stability and photophysical properties of the resulting metal complexes.[4]

Performance Comparison with Alternative 8-Hydroxyquinoline-Based Sensors

While specific quantitative performance data for this compound as a fluorescent sensor is not extensively documented in publicly available literature, we can evaluate its potential by comparing the performance of other 5-substituted and variously substituted 8-hydroxyquinoline derivatives. The following tables summarize key performance indicators for these analogous sensors in the detection of various metal ions.

Table 1: Performance of 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Divalent Metal Ions

Sensor DerivativeAnalyteLimit of Detection (LOD)Solvent SystemEmission Wavelength (λem)Reference
5-Chloromethyl-8-hydroxyquinolineFe(II)0.04 ± 0.10 ppmAqueousColorimetric[3]
Diaza-18-crown-6 appended with two 5-chloro-8-hydroxyquinoline groupsMg(II)Not Specified (Kd = 44 µM)Physiological BufferNot Specified[5]
(8-hydroxyquinolin-5-yl)methyl benzoateZn(II)Not SpecifiedCH₂Cl₂Quenching Observed[6]
8-amidoquinoline derivativeZn(II)2.15 nMBuffer (pH 7.5)456 nm[2][7]

Table 2: Performance of 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Trivalent Metal Ions

Sensor DerivativeAnalyteLimit of Detection (LOD)Solvent SystemEmission Wavelength (λem)Reference
Schiff base of 8-hydroxyquinoline and isatin derivativeAl(III)7.38 x 10⁻⁶ MEtOH/H₂O (1:99, v/v)Not Specified[8]
Schiff base of 8-hydroxyquinoline and isatin derivativeFe(III)5.60 x 10⁻⁷ MEtOH/THF (99:1, v/v)Colorimetric[8]

Signaling Pathway and Experimental Workflow

The sensing mechanism and a typical experimental procedure for using an 8-hydroxyquinoline-based sensor are illustrated in the following diagrams.

Signaling Pathway for Metal Ion Detection This compound This compound Chelation Chelation This compound->Chelation Metal_Ion Metal_Ion Metal_Ion->Chelation Complex Fluorescent Complex Chelation->Complex Fluorescence Enhanced Fluorescence Complex->Fluorescence Excitation

Caption: Chelation of a metal ion by this compound leading to the formation of a rigid, fluorescent complex.

General Experimental Workflow for Fluorescent Sensing cluster_prep Solution Preparation cluster_exp Fluorescence Titration cluster_analysis Data Analysis Sensor_Stock Prepare Sensor Stock Solution (e.g., 1 mM in Ethanol) Add_Sensor Add Sensor Solution to Cuvette Sensor_Stock->Add_Sensor Analyte_Stock Prepare Analyte Stock Solution (e.g., 10 mM Metal Salt in Water) Add_Analyte Incrementally Add Analyte Solution Analyte_Stock->Add_Analyte Buffer Prepare Buffer Solution (e.g., HEPES, pH 7.4) Buffer->Add_Sensor Initial_Spectrum Record Initial Fluorescence Spectrum Add_Sensor->Initial_Spectrum Initial_Spectrum->Add_Analyte Incubate Incubate (e.g., 5 min) Add_Analyte->Incubate Record_Spectrum Record Fluorescence Spectrum after each addition Incubate->Record_Spectrum Record_Spectrum->Add_Analyte Repeat Calibration_Curve Construct Calibration Curve (Fluorescence vs. Concentration) Record_Spectrum->Calibration_Curve LOD_Calculation Calculate Limit of Detection (LOD) Calibration_Curve->LOD_Calculation

Caption: A generalized workflow for evaluating the performance of a fluorescent sensor through titration experiments.

Experimental Protocols

The following is a generalized experimental protocol for the detection of metal ions using a this compound sensor, based on established methodologies for 8-hydroxyquinoline derivatives.

1. Materials and Reagents:

  • This compound

  • Ethanol or Dimethyl Sulfoxide (DMSO) (Spectroscopic grade)

  • Deionized water

  • Metal salts (e.g., ZnCl₂, FeCl₃, MgCl₂)

  • Buffer solution (e.g., HEPES, Tris-HCl)

  • Quartz cuvettes

  • Fluorometer

2. Preparation of Solutions:

  • Sensor Stock Solution (1 mM): Dissolve an accurately weighed amount of this compound in ethanol or DMSO to prepare a 1 mM stock solution. Store this solution in the dark to prevent photodegradation.

  • Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of the desired metal salts by dissolving them in deionized water.

  • Working Buffer: Prepare a buffer solution of the desired pH (e.g., 20 mM HEPES, pH 7.4).

3. Fluorescence Titration Experiment:

  • Dilute the sensor stock solution in the working buffer to a final concentration (e.g., 10 µM) in a quartz cuvette.

  • Record the initial fluorescence emission spectrum of the sensor solution by exciting at its maximum absorption wavelength.

  • Incrementally add small aliquots of the metal ion stock solution to the cuvette.

  • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.

  • Record the fluorescence emission spectrum after each addition.

4. Data Analysis:

  • Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion to generate a titration curve.

  • From the titration curve, determine the binding stoichiometry (e.g., using a Job's plot) and the binding constant.

  • For determining the limit of detection (LOD), prepare a calibration curve at low analyte concentrations. The LOD can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurements and S is the slope of the calibration curve.

5. Selectivity Study:

  • To assess the selectivity of the sensor, perform the fluorescence titration in the presence of other potentially interfering metal ions. The concentration of the interfering ions should be significantly higher than that of the target analyte.

Conclusion

This compound is a promising candidate for the development of fluorescent sensors, leveraging the well-established chemistry of the 8-hydroxyquinoline scaffold. While direct experimental data on its sensing performance is limited, the comparative data from analogous 8-HQ derivatives suggest that it is likely to exhibit sensitivity towards various metal ions. The provided experimental framework offers a robust starting point for researchers to quantitatively evaluate its performance characteristics, including sensitivity, selectivity, and limit of detection, for specific sensing applications. Further research is warranted to fully characterize the photophysical properties and sensing capabilities of this compound.

References

A Comparative Analysis of 5-Bromoquinolin-8-ol's Cross-Reactivity with Various Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of 5-Bromoquinolin-8-ol with different metal ions. Due to the limited availability of comprehensive, direct comparative studies on this compound in publicly accessible literature, this analysis is based on the well-established chelating properties of its parent compound, 8-hydroxyquinoline (8-HQ), and its derivatives. The data presented serves as a representative guide to the expected interactions of this compound with various metal ions.

This compound, a halogenated derivative of 8-hydroxyquinoline, is a bidentate chelating agent that coordinates with metal ions through its quinoline nitrogen and the deprotonated hydroxyl group.[1] The presence of the bromine atom at the 5-position can influence the electronic properties and lipophilicity of the molecule, which in turn may affect the stability and spectroscopic characteristics of the resulting metal complexes.[1] Derivatives of 8-hydroxyquinoline are widely recognized for their applications in the detection and quantification of a variety of metal ions through colorimetric and fluorometric methods.[2][3]

Quantitative Comparison of Metal Ion Interactions

The interaction of 8-hydroxyquinoline and its derivatives with metal ions can be quantified by parameters such as binding constants (log K), fluorescence enhancement or quenching, and limits of detection (LOD). The following table summarizes representative data for 8-hydroxyquinoline derivatives to provide an expected performance profile for this compound.

Metal IonTypical Interaction with 8-HQ DerivativesExpected Response with this compoundQuantitative Data for Representative 8-HQ Derivatives
Al³⁺ Forms a stable, highly fluorescent complex.Strong fluorescence enhancement.LOD: ~0.1 µM (for a Schiff base derivative of 5-chloro-8-hydroxyquinoline)[4]
Zn²⁺ Forms a stable, fluorescent complex.Significant fluorescence enhancement.Often used as a target for fluorescent probes based on 8-HQ.[2]
Cu²⁺ Forms a stable complex, often leading to fluorescence quenching.Fluorescence quenching.Strong binding affinity.[1]
Fe³⁺ Forms a stable, colored complex, typically causing fluorescence quenching.Color change and fluorescence quenching.Often a strong quencher of 8-HQ fluorescence.[5]
Fe²⁺ Forms a colored complex.Color change.A 5-chloromethyl-8-hydroxyquinoline derivative showed a colorimetric response with a LOD of 0.04 ppm.[6]
Hg²⁺ Forms a stable complex, often resulting in fluorescence quenching.Fluorescence quenching.Can be detected by 8-HQ based sensors.[3]
Cd²⁺ Forms a fluorescent complex.Fluorescence enhancement.8-hydroxyquinoline-5-sulfonic acid forms a highly fluorescent chelate with Cd²⁺.[5]
Ni²⁺ Forms a stable complex.Complex formation, potential for spectroscopic changes.Forms a 1:2 complex with 8-HQ.[7]
Co²⁺ Forms a stable complex.Complex formation, potential for spectroscopic changes.Forms a 1:2 complex with 8-HQ.[7]
Mg²⁺ Forms a fluorescent complex.Fluorescence enhancement.A diaza-18-crown-6 derivative of 8-HQ binds Mg²⁺ with high affinity.[8]

Note: The quantitative data presented are for various derivatives of 8-hydroxyquinoline and should be considered as indicative for the potential performance of this compound. Experimental validation is necessary for precise characterization.

Experimental Protocols

The following are detailed methodologies for conducting cross-reactivity studies of this compound with different metal ions using UV-Visible and Fluorescence Spectroscopy.

Preparation of Stock Solutions
  • This compound Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) and store it in the dark.

  • Metal Ion Stock Solutions: Prepare 10 mM stock solutions of various metal salts (e.g., chlorides or nitrates) in deionized water or a suitable buffer.

UV-Visible Spectroscopic Titration

This method is used to determine the binding stoichiometry and binding constant of the complex formation.

  • Preparation of Samples: In a series of cuvettes, place a constant concentration of the this compound solution (e.g., 20 µM).

  • Titration: Add increasing concentrations of a specific metal ion stock solution to each cuvette.

  • Equilibration: Allow the solutions to equilibrate for a set period (e.g., 5-10 minutes) at a constant temperature.

  • Measurement: Record the UV-Visible absorption spectrum for each sample over a relevant wavelength range (e.g., 250-500 nm).

  • Data Analysis: Plot the change in absorbance at the wavelength of maximum change as a function of the metal ion concentration. The binding constant can be determined by fitting the data to a suitable binding model (e.g., Benesi-Hildebrand method).

Fluorescence Spectroscopic Titration

This method is used to assess the change in fluorescence upon metal ion binding and to determine the detection limit.

  • Preparation of Samples: In a series of fluorescence cuvettes, add a fixed concentration of the this compound solution (e.g., 10 µM) in a suitable buffer.

  • Titration: Add increasing concentrations of the target metal ion to the cuvettes. For selectivity studies, add a fixed concentration of different metal ions to separate cuvettes.

  • Equilibration: Incubate the samples for a short period to allow for complex formation.

  • Measurement: Record the fluorescence emission spectrum at a predetermined excitation wavelength.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the metal ion concentration. The limit of detection (LOD) can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the calibration curve.

Visualizations

Chelation Mechanism of this compound with a Metal Ion

Caption: Chelation of a metal ion by this compound.

Experimental Workflow for Cross-Reactivity Screening

ExperimentalWorkflow A Prepare Stock Solutions (this compound and Metal Ions) B Dispense this compound into Microplate Wells A->B C Add Different Metal Ions to Designated Wells B->C D Incubate for Complex Formation C->D E Measure Spectroscopic Response (Absorbance or Fluorescence) D->E F Data Analysis and Comparison E->F

Caption: Workflow for assessing metal ion cross-reactivity.

References

A Comparative Analysis of the Anticancer Activity of Bromoquinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a broad spectrum of biological activities. Among these, bromoquinolines have emerged as a promising class of compounds with significant anticancer potential. The position and number of bromine substituents on the quinoline ring, along with other functional groups, play a crucial role in modulating their cytotoxic and antiproliferative effects. This guide provides a comparative analysis of the anticancer activity of various bromoquinoline compounds, supported by experimental data, to aid in the rational design and development of novel therapeutic agents.

Quantitative Comparison of Anticancer Activity

The in vitro anticancer activity of bromoquinoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, are summarized in the tables below.

Table 1: IC50 Values of Bromoquinoline Derivatives against Various Cancer Cell Lines (in µM)

CompoundCancer Cell LineIC50 (µM)
5,7-dibromo-8-hydroxyquinoline C612.3
HeLa>50
HT29>50
6,8-dibromo-5-nitroquinoline C650.0
HeLa24.1
HT2926.2
3,5,6,7-tetrabromo-8-methoxyquinoline C648.9
HeLa59.5
HT2936.6
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline C615.4
HeLa26.4
HT2915.0
6,8-dibromo-4(3H)quinazolinone derivative (XIIIb) MCF-71.7 µg/mL
6,8-dibromo-4(3H)quinazolinone derivative (IX) MCF-71.8 µg/mL
6,8-dibromo-4(3H)quinazolinone derivative (XIVd) MCF-71.83 µg/mL
6-Bromo quinazoline derivative (8a) MCF-715.85 ± 3.32
SW48017.85 ± 0.92

Mechanisms of Anticancer Action

Bromoquinoline compounds exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in DNA replication and repair.

Induction of Apoptosis

Several bromoquinoline derivatives have been shown to induce apoptosis in cancer cells. This process is often mediated through the intrinsic (mitochondrial) pathway, characterized by the disruption of the mitochondrial membrane potential and the activation of caspase cascades.[1] Some derivatives of 5,7-dibromo-8-hydroxyquinoline have been found to activate the MKK7-JNK signaling pathway, which is involved in apoptotic processes.[2]

apoptosis_pathway Bromoquinoline Bromoquinoline Mitochondria Mitochondria Bromoquinoline->Mitochondria induces stress Cytochrome c Cytochrome c Mitochondria->Cytochrome c releases Apoptosome Apoptosome Cytochrome c->Apoptosome forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

A simplified diagram of the intrinsic apoptosis pathway induced by bromoquinolines.

Cell Cycle Arrest

Bromoquinoline compounds can also halt the proliferation of cancer cells by inducing cell cycle arrest at different phases (e.g., G1, S, or G2/M). This prevents the cells from dividing and replicating, ultimately leading to cell death. The specific phase of cell cycle arrest can depend on the compound's structure and the type of cancer cell.

cell_cycle_arrest cluster_cell_cycle Cell Cycle Progression Bromoquinoline Bromoquinoline Arrest Arrest Bromoquinoline->Arrest G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase G2 Phase G2 Phase S Phase->G2 Phase M Phase M Phase G2 Phase->M Phase M Phase->G1 Phase Arrest->G1 Phase at G1 Arrest->S Phase at S Arrest->G2 Phase at G2/M

General representation of bromoquinoline-induced cell cycle arrest.

Topoisomerase I Inhibition

Some quinoline derivatives are known to act as topoisomerase I inhibitors.[3] Topoisomerase I is a crucial enzyme for DNA replication and repair. By inhibiting this enzyme, these compounds lead to DNA damage and ultimately trigger cell death.

topoisomerase_inhibition Bromoquinoline Bromoquinoline Topoisomerase I Topoisomerase I Bromoquinoline->Topoisomerase I inhibits DNA Replication DNA Replication Topoisomerase I->DNA Replication is essential for DNA Damage DNA Damage Topoisomerase I->DNA Damage inhibition leads to Cell Death Cell Death DNA Damage->Cell Death induces

Mechanism of Topoisomerase I inhibition by quinoline derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer activity of bromoquinoline compounds.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the bromoquinoline compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well with the supernatant.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Cytotoxicity Calculation: The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to that of control wells (spontaneous LDH release from untreated cells and maximum LDH release from cells treated with a lysis buffer).

DNA Laddering Assay for Apoptosis

This technique visualizes the characteristic fragmentation of DNA that occurs during apoptosis.

  • Cell Treatment and Harvesting: Treat cells with the bromoquinoline compound for the desired time. Harvest both adherent and floating cells and wash with PBS.

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer containing detergents and proteases to release the DNA.

  • DNA Extraction: Extract the DNA using a phenol-chloroform extraction or a commercial DNA extraction kit.

  • RNA Removal: Treat the DNA sample with RNase A to remove any contaminating RNA.

  • Agarose Gel Electrophoresis: Load the DNA samples onto a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).

  • Visualization: Run the gel at a low voltage to separate the DNA fragments. Visualize the DNA under UV light. A characteristic "ladder" of DNA fragments in multiples of 180-200 base pairs indicates apoptosis.

Flow Cytometry for Cell Cycle Analysis

This method quantifies the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the bromoquinoline compound. Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Rehydrate the fixed cells in PBS and then stain with a solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.

  • Data Analysis: The data is displayed as a histogram, where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the number of cells. The G1 phase cells will have 2N DNA content, G2/M phase cells will have 4N DNA content, and S phase cells will have a DNA content between 2N and 4N. The percentage of cells in each phase is calculated using cell cycle analysis software.

experimental_workflow cluster_assays Assay Types cluster_mechanism Mechanistic Assays Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cytotoxicity Assays Cytotoxicity Assays Compound Treatment->Cytotoxicity Assays Mechanism of Action Studies Mechanism of Action Studies Compound Treatment->Mechanism of Action Studies MTT Assay MTT Assay Cytotoxicity Assays->MTT Assay LDH Assay LDH Assay Cytotoxicity Assays->LDH Assay Apoptosis Assay (DNA Laddering) Apoptosis Assay (DNA Laddering) Mechanism of Action Studies->Apoptosis Assay (DNA Laddering) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Mechanism of Action Studies->Cell Cycle Analysis (Flow Cytometry) Data Analysis Data Analysis Results Results Data Analysis->Results MTT Assay->Data Analysis LDH Assay->Data Analysis Apoptosis Assay (DNA Laddering)->Data Analysis Cell Cycle Analysis (Flow Cytometry)->Data Analysis

General experimental workflow for evaluating the anticancer activity of bromoquinolines.

References

Assessing the Antimicrobial Spectrum of 5-Bromoquinolin-8-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. This has spurred intensive research into novel antimicrobial agents with unique mechanisms of action. Among the promising candidates, quinoline derivatives, particularly 8-hydroxyquinoline and its halogenated analogues, have garnered significant attention for their broad-spectrum antimicrobial properties. This guide provides a comparative analysis of the antimicrobial spectrum of 5-Bromoquinolin-8-ol derivatives, supported by experimental data from various studies.

Mechanism of Action: The Role of Metal Ion Chelation

The primary antimicrobial mechanism of 8-hydroxyquinoline derivatives, including this compound, is widely attributed to their ability to chelate metal ions.[1] These compounds act as bidentate ligands, binding to essential metal ions such as iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺) through the nitrogen atom of the quinoline ring and the deprotonated hydroxyl group.[1] This sequestration of metal ions disrupts vital cellular processes in microbes, including enzymatic activity and cellular signaling pathways, ultimately leading to cell death.[1] The presence of the bromine atom at the 5-position can further enhance the lipophilicity and electronic properties of the molecule, potentially improving its cell permeability and antimicrobial efficacy.[1]

Mechanism_of_Action cluster_bacterium Bacterial Cell Enzyme Metalloenzyme Cofactor Essential Cofactor Enzyme->Cofactor Produces Metal_Ion Metal Ion (e.g., Fe²⁺, Zn²⁺) Metal_Ion->Enzyme Activates Chelated_Complex Stable Chelate Complex Metal_Ion->Chelated_Complex 5_Bromoquinolin_8_ol This compound Derivative 5_Bromoquinolin_8_ol->Chelated_Complex Chelates Inhibition Inhibition of Essential Processes Chelated_Complex->Inhibition Inhibition->Enzyme Inhibits

Proposed mechanism of antimicrobial action via metal ion chelation.

Comparative Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data from various studies.

Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Bacterial Strains

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
5-amino-7-bromoquinolin-8-yl biphenyl-4-sulfonateStaphylococcus aureus-[2]
5-amino-7-bromoquinolin-8-yl 2-hydroxy-5-nitrobenzenesulfonateStaphylococcus aureus-[2]
7-bromoquinoline-5,8-dione sulfonamidesStaphylococcus aureus800-1000[3]
7-bromoquinoline-5,8-dione sulfonamidesKlebsiella pneumoniae800-1000[4]
7-bromoquinoline-5,8-dione sulfonamidesSalmonella typhi800-1000[4]
9-bromo indolizinoquinoline-5,12-dioneStaphylococcus aureus0.031 - 0.063[3]
9-bromo indolizinoquinoline-5,12-dioneEnterococcus faecalis0.125[3]

Note: Some studies report data for closely related bromoquinoline derivatives, which are included for comparative purposes. A '-' indicates that the specific MIC value was not provided in the abstract.

Table 2: Zone of Inhibition of this compound Derivatives against Bacterial Strains

Compound/DerivativeBacterial StrainZone of Inhibition (mm)Standard Drug (mm)Reference
5-amino-7-bromoquinolin-8-yl biphenyl-4-sulfonateStaphylococcus aureus2224 (Amoxiclav)[5]
6-bromoquinolin-4-ol derivative (3e)ESBL producing E. coli21 (at 50 mg)4 (Cefoxitin)[6]
6-bromoquinolin-4-ol derivative (3e)MRSA20 (at 50 mg)4 (Cefoxitin)[6]
Antifungal Activity

Several studies have also highlighted the antifungal potential of bromoquinoline derivatives. For instance, 5-amino-7-bromoquinolin-8-yl biphenyl-4-sulfonate and 5-amino-7-bromoquinolin-8-yl 2-hydroxy-5-nitrobenzenesulfonate have demonstrated potent antifungal activities.[2]

Experimental Protocols

The evaluation of the antimicrobial activity of this compound derivatives typically follows standardized microbiological methods. A general workflow for determining the Minimum Inhibitory Concentration (MIC) is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_assay Microdilution Assay cluster_results Data Analysis Inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) Inoculation Inoculate Microtiter Plate Wells with Bacteria and Compound Inoculum->Inoculation Compounds Prepare Serial Dilutions of Test Compounds Compounds->Inoculation Controls Include Positive (Inoculum only) & Negative (Broth only) Controls Inoculation->Controls Incubation Incubate Plates (e.g., 37°C for 24h) Inoculation->Incubation Controls->Incubation Observation Visually Inspect for Turbidity Incubation->Observation MIC Determine MIC: Lowest concentration with no visible growth Observation->MIC

General workflow for determining Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination

  • Preparation of Microbial Inoculum : Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile saline solution. The turbidity of this suspension is adjusted to match a 0.5 McFarland standard, which is equivalent to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The inoculum is subsequently diluted in a suitable broth medium to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[3]

  • Preparation of Compound Dilutions : The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium within a 96-well microtiter plate to obtain a range of concentrations for testing.

  • Inoculation and Incubation : Each well containing the diluted compound is inoculated with the prepared microbial suspension. Positive control wells (containing medium and inoculum without the test compound) and negative control wells (containing medium only) are also included on each plate. The plates are then incubated under appropriate conditions, typically at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[3]

  • Determination of MIC : Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[3]

Agar Well Diffusion Method for Zone of Inhibition
  • Plate Preparation : A standardized inoculum of the test microorganism is uniformly spread over the surface of an appropriate agar medium.

  • Well Creation : Wells of a specific diameter are aseptically punched into the agar.

  • Application of Compound : A defined volume of the test compound at a specific concentration is added to each well.

  • Incubation : The plates are incubated under suitable conditions.

  • Measurement : The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Conclusion

This compound derivatives represent a promising class of antimicrobial agents with a well-supported mechanism of action revolving around metal ion chelation. The available data, though varied across different studies, consistently demonstrate their efficacy against a spectrum of both Gram-positive and Gram-negative bacteria, including drug-resistant strains, as well as fungi. The modular nature of the quinoline scaffold allows for synthetic modifications to optimize the antimicrobial profile, lipophilicity, and other pharmacokinetic properties. Further research, including more standardized comparative studies and in vivo efficacy and toxicity assessments, is warranted to fully elucidate the therapeutic potential of these compounds in the fight against infectious diseases.

References

Safety Operating Guide

Safe Disposal of 5-Bromoquinolin-8-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the proper and safe disposal of 5-Bromoquinolin-8-ol, ensuring laboratory safety and environmental compliance.

This compound is a halogenated organic compound utilized in various research and development applications.[1] Due to its chemical properties and potential hazards, it is imperative that this compound is handled and disposed of in a controlled and safe manner. This guide provides a procedural, step-by-step plan for its proper disposal.

I. Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance, primarily causing skin and serious eye irritation.[2] As a brominated organic compound, it falls under the category of halogenated hazardous waste.[3][4] Adherence to strict safety protocols is mandatory when handling this chemical to minimize exposure and prevent environmental contamination.

Personal Protective Equipment (PPE): Before initiating any disposal procedures, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]

  • Body Protection: A laboratory coat and closed-toe shoes.[1]

II. Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below for quick reference.

PropertyValue
Molecular Formula C₉H₆BrNO
Molecular Weight 224.05 g/mol [2]
Appearance White, Beige, Pale yellow solid[5]
Melting Point 72 - 74 °C[5]
Boiling Point 267 °C @ 752 mmHg[5]
Hazards Skin Irritant, Serious Eye Irritant[2]

III. Step-by-Step Disposal Protocol

The proper disposal of this compound involves segregation, containment, and clear labeling. The following workflow outlines the necessary steps to be taken.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Segregate Halogenated Waste A->B Proceed to Collection C Collect in a Designated, Labeled, and Sealed Container B->C Containment D Label Container: 'Halogenated Organic Waste' 'this compound' C->D Clear Identification E Store in a Well-Ventilated, Designated Area D->E Safe Storage F Arrange for Licensed Hazardous Waste Disposal E->F Final Disposal

Disposal workflow for this compound.

Experimental Protocol for Disposal:

  • Segregation: As a brominated organic compound, this compound must be disposed of as halogenated organic waste.[3] Do not mix it with non-halogenated waste streams to prevent costly and complex disposal procedures.[6]

  • Waste Collection:

    • Solid Waste: Collect any solid this compound, including contaminated materials like weighing paper or gloves, in a designated, leak-proof container.[7] The original container, if empty and clean, can be used.

    • Liquid Waste: If this compound is in a solution, collect it in a dedicated, sealed container suitable for halogenated organic liquids. Polyethylene containers are often recommended as halogenated solvents can produce acids that corrode metal.[8]

  • Labeling: Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the specific chemical name, "this compound."[6][7] This ensures proper identification and handling by waste management personnel.

  • Storage: Store the sealed waste container in a designated and well-ventilated satellite accumulation area.[6] The storage area should be away from incompatible materials.

  • Final Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7] Do not attempt to dispose of this chemical down the drain or as regular solid waste.[8]

IV. Emergency Procedures

In case of accidental exposure or spill, follow these procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][5] If skin irritation occurs, seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

  • Spill: For a small spill, absorb the material with an inert, dry substance and place it in an appropriate container for disposal as hazardous waste.[8] Ensure adequate ventilation and prevent the substance from entering drains.[1] For larger spills, evacuate the area and contact your institution's emergency response team.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining environmental responsibility.

References

Safe Handling and Disposal of 5-Bromoquinolin-8-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 5-Bromoquinolin-8-ol. It is intended for researchers, scientists, and drug development professionals to ensure the safe management and use of this chemical in a laboratory setting. Adherence to these protocols is critical for minimizing risk and ensuring a safe research environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance that requires careful handling. The primary hazards are skin and eye irritation.[1][2] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it has the following hazard statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

Exposure can occur through inhalation, skin contact, eye contact, or ingestion. It is crucial to use appropriate personal protective equipment and engineering controls to prevent contact.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure when handling this compound. The following equipment is required to ensure personal safety.[1]

PPE CategoryItemStandard / Specification
Hand Protection Chemical-resistant glovesWhile specific breakthrough times for this compound are not available, nitrile rubber gloves are a common recommendation for general laboratory use.[3] Always inspect gloves for integrity before use and change them frequently.
Eye & Face Protection Safety goggles or glassesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4][5] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[6]
Skin & Body Protection Laboratory coatA standard laboratory coat is required to protect against skin contact.[3] For larger quantities or increased risk of exposure, chemical-resistant coveralls may be necessary.[7][8]
Respiratory Protection NIOSH/MSHA approved respiratorUse a respirator if handling large quantities, if dust formation is likely, or if working outside of a chemical fume hood.[4] All respirator use must follow a comprehensive respiratory protection program.

Experimental Protocol: Step-by-Step Handling Guide

This protocol outlines the safe procedure for handling this compound in a laboratory setting.

1. Preparation and Planning:

  • Ensure a chemical fume hood is operational and certified. All handling of solid this compound should occur within the fume hood to minimize inhalation risk.[4]

  • Verify that an eyewash station and safety shower are accessible and operational.[4][5]

  • Assemble all necessary equipment (e.g., spatulas, glassware, weigh boats) and reagents before beginning work.

  • Prepare a designated waste container, clearly labeled for this compound waste.

2. Donning PPE:

  • Put on a laboratory coat, ensuring it is fully buttoned.

  • Don safety goggles and, if necessary, a face shield.

  • Wear appropriate chemical-resistant gloves. Nitrile gloves are a suitable minimum.[3]

3. Handling and Use:

  • Conduct all weighing and transferring operations inside a chemical fume hood to control dust and vapors.[4]

  • Avoid the formation of dust and aerosols during handling.[1][9]

  • Use non-sparking tools if the material is being used in a flammable solvent.[1][9]

  • Keep the container tightly closed when not in use.[9]

  • Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[1][4]

4. Cleanup:

  • Decontaminate all work surfaces and equipment used during the procedure.

  • Wipe down the interior of the fume hood.

  • Properly dispose of all contaminated consumables (e.g., weigh boats, pipette tips, gloves) in the designated hazardous waste container.

  • Remove PPE in the correct order to avoid cross-contamination.

Spill Management and Emergency Procedures

Prompt and correct action is necessary to mitigate exposure and contamination in the event of a spill.

1. First Aid Measures:

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][4]

  • Skin Contact: Take off contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water.[4] If skin irritation occurs, get medical advice.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[4][10]

2. Spill Cleanup Protocol:

  • Alert and Evacuate: Immediately notify others in the area. For large spills, evacuate the laboratory and contact your institution's environmental health and safety office.

  • Secure the Area: Ensure adequate ventilation and remove all sources of ignition.[1]

  • Containment & Cleanup: For a small solid spill, carefully sweep up the material to avoid generating dust and place it into a suitable, closed, and labeled container for disposal.[3][4]

  • Decontamination: Clean the spill area thoroughly once the material has been removed.

Below is a workflow diagram for handling a chemical spill.

Spill_Response_Workflow cluster_assessment Initial Response cluster_action Cleanup Action cluster_final Post-Cleanup Spill Spill Occurs Alert Alert Personnel & Secure Area Spill->Alert Assess Assess Spill Size & Hazard Alert->Assess SmallSpill Small & Manageable? Assess->SmallSpill Cleanup Contain & Clean Up Using Appropriate PPE SmallSpill->Cleanup Yes Evacuate Evacuate Area & Call EHS SmallSpill->Evacuate No Decontaminate Decontaminate Area & Equipment Cleanup->Decontaminate Report Report Incident Evacuate->Report Dispose Dispose of Waste Properly Decontaminate->Dispose Dispose->Report

Caption: Workflow for handling a chemical spill.

Storage and Disposal Plan

1. Storage:

  • Store containers in a dry, cool, and well-ventilated place.[9]

  • Keep the container tightly closed to prevent contamination and moisture absorption.[9]

  • Store away from incompatible materials, such as strong oxidizing agents.[5]

2. Waste Disposal:

  • Chemical waste must be managed in accordance with institutional, local, regional, and national regulations.[4]

  • Collect all waste containing this compound, including contaminated consumables, in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Do not dispose of this chemical down the drain or in regular trash.[1][10]

  • Arrange for pickup and disposal by your institution's certified hazardous waste management provider.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromoquinolin-8-ol
Reactant of Route 2
Reactant of Route 2
5-Bromoquinolin-8-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。